Product packaging for Allyltrimethylsilane(Cat. No.:CAS No. 762-72-1)

Allyltrimethylsilane

Numéro de catalogue: B147118
Numéro CAS: 762-72-1
Poids moléculaire: 114.26 g/mol
Clé InChI: HYWCXWRMUZYRPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

used to make allyl C-glycosylic compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Si B147118 Allyltrimethylsilane CAS No. 762-72-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

trimethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88266-74-4
Record name Silane, trimethyl-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88266-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061089
Record name Silane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-72-1
Record name Allyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethyl-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyltrimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLTRIMETHYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Allyltrimethylsilane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allyltrimethylsilane (CAS No. 762-72-1) is a versatile organosilicon compound that serves as a crucial reagent in modern organic synthesis.[1] Its unique reactivity, primarily attributed to the stabilizing effect of the silicon atom on a developing positive charge at the β-carbon (the "β-silicon effect"), makes it an invaluable tool for the stereoselective formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on experimental protocols and logical workflows relevant to research and development.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid with a distinct profile that dictates its handling and application in synthetic chemistry.[1][3] The quantitative properties of this compound are summarized in the table below for ease of reference.

PropertyValue
Molecular Formula C₆H₁₄Si
Molecular Weight 114.26 g/mol
Boiling Point 84-88 °C
Melting Point 21 °C
Density 0.719 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.407
Storage Temperature 2-8 °C
Solubility Freely soluble in all organic solvents
Structural Information

The structure of this compound consists of an allyl group (CH₂=CH-CH₂-) bonded to a trimethylsilyl group (-Si(CH₃)₃). This arrangement is fundamental to its reactivity. The silicon-carbon bond and the electronic nature of the trimethylsilyl group are responsible for the compound's ability to act as a stable yet reactive allyl anion equivalent.

IdentifierValue
IUPAC Name trimethyl(prop-2-en-1-yl)silane
SMILES String C--INVALID-LINK--(C)CC=C
InChI Key HYWCXWRMUZYRPH-UHFFFAOYSA-N

The β-silyl effect is a key structural and electronic feature, where the silicon atom stabilizes a carbocation at the β-position through hyperconjugation. This effect makes the double bond of this compound significantly more nucleophilic than a typical alkene.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound and its reaction products. Key spectral features are summarized below.

SpectroscopyKey Features and Observations
¹H NMR Spectra are available for this compound, showing characteristic peaks for the trimethylsilyl protons and the protons of the allyl group.
¹³C NMR Spectral data is available and can be used to confirm the carbon skeleton.
Infrared (IR) The IR spectrum shows a characteristic C=C stretching vibration. In studies of its protonated form, a blue-shifted Cβ-Cα(+) stretching feature at 1586 cm⁻¹ provides evidence for the β-silyl effect.
Mass Spectrometry (MS) GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the preparation of this compound from allylmagnesium bromide and trimethylchlorosilane.

Materials:

  • Magnesium foil (1.028 mol)

  • Aluminum foil (0.257 mol)

  • Divinyl ether (solvent, 300 g)

  • Allyl chloride (chloropropylene) (1.168 mol)

  • Trimethylchlorosilane (1.401 mol)

Procedure:

  • To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.

  • Prepare a mixed solution of allyl chloride and trimethylchlorosilane.

  • Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.

  • Upon completion, cool the reaction mixture and filter it.

  • The filtrate is then purified by atmospheric distillation to yield this compound.

G Workflow for this compound Synthesis reagents Mg, Al, Divinyl Ether reaction_flask Reaction Flask reagents->reaction_flask mixed_solution Allyl Chloride + Trimethylchlorosilane mixed_solution->reaction_flask Dropwise at 50°C reflux Heat to Reflux (5 hours) reaction_flask->reflux filtration Filter Reaction Mixture reflux->filtration distillation Atmospheric Distillation filtration->distillation product This compound distillation->product

Caption: Workflow for this compound Synthesis.

Hosomi-Sakurai Allylation of an Aldehyde

The Hosomi-Sakurai reaction is a cornerstone application of this compound, involving the Lewis acid-mediated allylation of an electrophile, such as an aldehyde.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv.)

  • This compound (1.2 equiv.)

  • Lewis Acid (e.g., Diethylaluminum chloride, 1.1 equiv., 1.0 M in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde in anhydrous DCM.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound to the cooled solution.

  • Slowly add the Lewis acid (diethylaluminum chloride solution) to the mixture.

  • Stir the reaction for 2 hours at -78 °C, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with DCM.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the homoallylic alcohol.

G Hosomi-Sakurai Reaction Pathway aldehyde Aldehyde (R-CHO) activated_complex Activated Complex [R-CHO-LA] aldehyde->activated_complex lewis_acid Lewis Acid (LA) lewis_acid->activated_complex allyl_silane This compound nucleophilic_attack Nucleophilic Attack allyl_silane->nucleophilic_attack activated_complex->nucleophilic_attack intermediate β-Silyl Carbocation Intermediate nucleophilic_attack->intermediate elimination Elimination of Silyl Group intermediate->elimination product Homoallylic Alcohol elimination->product

Caption: Hosomi-Sakurai Reaction Pathway.

G General Experimental Workflow for Allylation setup Flame-dried flask under N₂ dissolve Dissolve Electrophile in Anhydrous Solvent setup->dissolve cool Cool to -78°C dissolve->cool add_silane Add this compound cool->add_silane add_lewis_acid Add Lewis Acid add_silane->add_lewis_acid react Stir and Monitor by TLC add_lewis_acid->react quench Quench with Sat. NaHCO₃ react->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify workup->purify final_product Final Product purify->final_product

Caption: General Experimental Workflow for Allylation.

Safety and Handling

This compound is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause skin and respiratory irritation. Therefore, proper safety precautions are mandatory.

  • Handling: Handle in a well-ventilated area, away from sources of ignition. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or chemical goggles, and a face shield. Wear fire/flame resistant clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2-8°C.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use a water jet.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development context. Its predictable reactivity and the stereochemical control it offers ensure its continued importance in the synthesis of complex molecules and active pharmaceutical ingredients.

References

Synthesis and Preparation of Allyltrimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane (ATM) is a versatile and indispensable reagent in modern organic synthesis, primarily utilized for the introduction of the allyl group in a variety of chemical transformations. Its unique reactivity, governed by the stabilizing effect of the silicon atom on the adjacent carbocation (the β-silicon effect), makes it a cornerstone in carbon-carbon bond formation.[1] This technical guide provides a comprehensive overview of the principal synthetic routes to ATM, with a focus on the widely employed Grignard reagent method. Detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge required for the efficient preparation of this key synthetic building block.

Introduction

This compound, with the chemical formula C₆H₁₄Si, is a colorless, volatile liquid that has found extensive application in organic chemistry.[1][2] It serves as a nucleophilic allylating agent in the presence of Lewis acids, reacting with a wide range of electrophiles including aldehydes, ketones, iminium ions, and α,β-unsaturated ketones.[2][3] The Hosomi-Sakurai reaction is a prominent example of its application, highlighting its importance in the stereoselective synthesis of complex molecules. Given its utility, reliable and efficient methods for its preparation are of significant interest to the synthetic chemistry community. This guide will detail the most common and effective methods for the synthesis of this compound.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most prevalent and economically viable method involves the reaction of an allyl Grignard reagent with a trimethylsilyl halide. Alternative methods, such as the silyl-Heck reaction, offer different approaches to forming the crucial carbon-silicon bond.

Grignard Reagent-Based Synthesis

The reaction of allylmagnesium bromide or chloride with trimethylchlorosilane is the most widely adopted method for the synthesis of this compound. This approach is often performed as a one-pot synthesis where the Grignard reagent is formed in situ and immediately reacted with the silane.

General Reaction Scheme:

A key consideration in this synthesis is the potential for Wurtz-type coupling of the Grignard reagent, which can lead to the formation of 1,5-hexadiene as a byproduct. Careful control of reaction temperature and addition rates is crucial to minimize this side reaction.

Grignard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products AllylHalide Allyl Halide (e.g., Allyl Bromide) Grignard Allylmagnesium Halide (Grignard Reagent) AllylHalide->Grignard + Mg in ether Magnesium Magnesium (Mg) Magnesium->Grignard TMSCl Trimethylchlorosilane ((CH₃)₃SiCl) ATM This compound TMSCl->ATM Grignard->ATM + (CH₃)₃SiCl MgSalt Magnesium Halide Salt Experimental_Workflow cluster_setup Reaction Setup cluster_grignard Grignard Formation (In Situ) cluster_reaction Reaction with Silane cluster_workup Workup and Purification A 1. Assemble dry glassware under inert atmosphere. B 2. Add Mg turnings and solvent (e.g., ether). A->B C 3. Slowly add Allyl Halide. B->C D 4. Add Trimethylchlorosilane dropwise at controlled temperature. C->D E 5. Stir for specified time. D->E F 6. Quench reaction (e.g., with aq. NH₄Cl). E->F G 7. Extract with organic solvent. F->G H 8. Dry organic layer. G->H I 9. Purify by distillation. H->I

References

An In-depth Technical Guide to the Physical Properties of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the key physical properties of allyltrimethylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile organosilicon compound in their work. This document includes tabulated physical data, comprehensive experimental protocols for property determination, and a workflow visualization to aid in experimental planning.

Core Physical Properties of this compound

This compound, with the chemical formula C6H14Si, is a colorless liquid that serves as a crucial reagent in organic synthesis.[1] A precise understanding of its physical characteristics is essential for its proper handling, storage, and application in various chemical reactions. The key physical properties are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 84-88 °CStandard atmospheric pressure[1][2][3][4]
Density 0.719 g/mL25 °C
Molar Mass 114.263 g·mol−1
Appearance Colorless liquid
Refractive Index n20/D 1.40720 °C

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of chemical compounds like this compound is fundamental in a laboratory setting. The following sections detail standard experimental methodologies for these measurements.

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or oil bath on a hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Thermometer

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube and add a small magnetic stir bar.

  • Securely clamp the test tube within the heating block or oil bath.

  • Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

  • Activate the magnetic stirrer to ensure gentle and even heating.

  • Begin heating the apparatus. Observe the liquid for the onset of boiling, characterized by the formation of bubbles, and the subsequent condensation of the vapor on the cooler, upper walls of the test tube. This condensation forms a "reflux ring".

  • Adjust the position of the thermometer so that its bulb is level with this reflux ring to ensure an accurate measurement of the vapor temperature.

  • Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

  • Record the temperature. To ensure accuracy, it is advisable to also record the ambient atmospheric pressure.

  • Cease heating and allow the apparatus to cool down before disassembly.

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Pipette or dropper

Procedure:

  • Place a clean, dry measuring cylinder on the electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder.

  • Carefully transfer a known volume of the liquid, for example, 20 cm³ (20 mL), into the measuring cylinder.

  • Record the mass of the measuring cylinder containing the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty measuring cylinder from the total mass (if not tared).

  • The density is then calculated using the formula: Density = Mass / Volume.

  • For improved accuracy, this procedure can be repeated multiple times with different volumes of the liquid, and the average density can be calculated. Plotting mass versus volume and determining the slope of the resulting line can also yield a precise density value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid compound such as this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point Determination cluster_2 Density Determination start Start: Obtain Liquid Sample A1 Prepare micro-reflux apparatus start->A1 B1 Measure mass of empty container start->B1 A2 Heat sample and observe reflux A1->A2 A3 Record stable vapor temperature A2->A3 end End: Tabulate Physical Properties A3->end B2 Add known volume of liquid B1->B2 B3 Measure total mass B2->B3 B4 Calculate density (Mass/Volume) B3->B4 B4->end

Caption: Workflow for determining boiling point and density.

References

An In-Depth Technical Guide to the Spectroscopic Data of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyltrimethylsilane (CAS No. 762-72-1), a versatile reagent in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data for this compound. All data has been carefully compiled and organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the trimethylsilyl group, the allylic protons, and the vinyl protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
0.00s-9HSi(CH ₃)₃
1.48d8.22HSi-CH ₂-CH=
4.80 - 4.90m-2H=CH
5.70 - 5.85m-1H-CH =

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum corroborates the structure of this compound, showing four distinct carbon signals.

Chemical Shift (δ) ppmAssignment
-1.9Si(C H₃)₃
23.5Si-C H₂-
113.8=C H₂
134.7-C H=

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3077Strong=C-H Stretch
2955StrongC-H Stretch (asymmetric)
1629StrongC=C Stretch
1408MediumCH₂ Scissoring
1249StrongSi-CH₃ Symmetric Bend
905Strong=CH₂ Bend (out-of-plane)
848StrongSi-C Stretch

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
1145[M]⁺ (Molecular Ion)
9915[M - CH₃]⁺
73100[Si(CH₃)₃]⁺ (Base Peak)
5910[Si(CH₃)₂H]⁺
4520[SiCH₄]⁺
4315[C₃H₇]⁺

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H NMR spectra of organosilane compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube securely.

Instrumental Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Tune and match the probe for the ¹H nucleus.

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the free induction decay (FID).

  • Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in spectral assignment.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep Weigh & Dissolve This compound Transfer Transfer to NMR Tube Prep->Transfer NMR_Acq 1H NMR & 13C NMR Acquisition Transfer->NMR_Acq NMR IR_Acq IR Spectroscopy Transfer->IR_Acq IR MS_Acq Mass Spectrometry Transfer->MS_Acq MS Processing Fourier Transform, Baseline Correction, etc. NMR_Acq->Processing Interpretation Peak Assignment & Structure Elucidation IR_Acq->Interpretation MS_Acq->Interpretation Processing->Interpretation

Figure 1: Workflow for the Spectroscopic Analysis of this compound.

HNMR_Assignment_Logic cluster_structure Molecular Structure cluster_signals 1H NMR Signals cluster_assignments Proton Assignments Structure This compound (CH3)3SiCH2CH=CH2 Signal_A δ 0.00 ppm (singlet, 9H) Signal_B δ 1.48 ppm (doublet, 2H) Signal_C δ 4.80-4.90 ppm (multiplet, 2H) Signal_D δ 5.70-5.85 ppm (multiplet, 1H) Assign_A Si(CH3)3 Signal_A->Assign_A Integration (9H) & Chemical Shift (shielded) Assign_B -CH2- Signal_B->Assign_B Integration (2H) & Coupling to -CH= Assign_C =CH2 Signal_C->Assign_C Integration (2H) & Chemical Shift (vinylic) Assign_D -CH= Signal_D->Assign_D Integration (1H) & Chemical Shift (vinylic)

Figure 2: Logical Relationships in the Assignment of ¹H NMR Signals of this compound.

An In-depth Technical Guide to the Reactivity and Stability of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane [(CH₃)₃SiCH₂CH=CH₂] is a versatile and widely utilized reagent in organic synthesis, primarily valued for its role as a stable and effective allyl anion equivalent. Its reactivity, characterized by the β-silicon effect, allows for predictable and stereoselective carbon-carbon bond formation with a broad range of electrophiles. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical Properties and Stability

This compound is a colorless liquid with moderate volatility. Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 762-72-1
Molecular Formula C₆H₁₄Si
Molecular Weight 114.26 g/mol
Boiling Point 84-88 °C
Density 0.719 g/mL at 25 °C
Refractive Index (n20/D) 1.407
Flash Point -10 °C (14 °F)
Solubility Soluble in most organic solvents; insoluble in water.

Stability and Storage:

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[1] It is generally stable under recommended storage conditions but is sensitive to moisture and strong acids.[2][3] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[4] While specific shelf-life studies are not extensively published, adherence to these storage conditions will minimize degradation. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Thermal decomposition of this compound has been reported to occur at high temperatures (around 500 °C), proceeding primarily via molecular elimination pathways.

Core Reactivity: The Hosomi-Sakurai Reaction

The cornerstone of this compound's utility is the Hosomi-Sakurai reaction, an electrophilic allylation that forms a new carbon-carbon bond at the γ-position of the silane. This reaction is typically promoted by a Lewis acid, which activates the electrophile towards nucleophilic attack by the electron-rich double bond of the this compound.

Mechanism of Lewis Acid-Catalyzed Allylation

The generally accepted mechanism for the Lewis acid-catalyzed Hosomi-Sakurai reaction involves the following key steps:

  • Activation of the Electrophile: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the electrophile (e.g., a carbonyl compound), increasing its electrophilicity.

  • Nucleophilic Attack: The π-bond of this compound attacks the activated electrophile, forming a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect, a hyperconjugative interaction between the carbon-silicon σ-bond and the empty p-orbital of the carbocation.

  • Elimination of the Silyl Group: A nucleophile (often a counter-ion from the Lewis acid) attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the formation of a new double bond, yielding the homoallylic product.

Hosomi_Sakurai_Mechanism reagents This compound + Electrophile (E) activated_complex [E---LA] Activated Electrophile reagents->activated_complex Activation lewis_acid Lewis Acid (LA) lewis_acid->activated_complex intermediate β-Silyl Carbocation Intermediate activated_complex->intermediate Nucleophilic Attack product Homoallylic Product intermediate->product Silyl Elimination silyl_product Me₃Si-Nu intermediate->silyl_product

Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Mechanism.

Fluoride-Mediated Allylation

An alternative method for activating this compound involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). In this case, the fluoride ion attacks the silicon atom to form a hypervalent pentacoordinate silicate, which then acts as a more potent nucleophile. This method can be advantageous for substrates that are sensitive to strong Lewis acids. However, it can sometimes lead to a loss of regioselectivity, with the nucleophilic attack occurring from either the α or γ position of the allyl group.

Fluoride_vs_Lewis_Acid cluster_LA Lewis Acid Catalysis cluster_F Fluoride-Ion Catalysis LA_start Electrophile (E) + Lewis Acid (LA) LA_activated Activated Electrophile [E-LA] LA_start->LA_activated LA_attack Nucleophilic attack by This compound LA_activated->LA_attack LA_intermediate β-Silyl Carbocation LA_attack->LA_intermediate LA_product γ-Adduct (Regioselective) LA_intermediate->LA_product F_start This compound + F⁻ F_activated Pentacoordinate Silicate (Allyl Anion Equivalent) F_start->F_activated F_attack Nucleophilic attack on Electrophile (E) F_activated->F_attack F_product_gamma γ-Adduct F_attack->F_product_gamma F_product_alpha α-Adduct F_attack->F_product_alpha

Caption: Comparison of Lewis Acid vs. Fluoride-Ion Catalysis Pathways.

Reactivity with Various Electrophiles: A Quantitative Overview

This compound reacts with a wide array of electrophiles. The following tables summarize representative yields for its reaction with aldehydes, ketones, imines, and acetals under various catalytic conditions.

Table 1: Reaction with Aldehydes
AldehydeCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeTiCl₄ (1.1)CH₂Cl₂-780.593
CyclohexanecarboxaldehydeTiCl₄ (1.1)CH₂Cl₂-780.585
IsobutyraldehydeBF₃·OEt₂ (1.0)CH₂Cl₂-78188
4-NitrobenzaldehydeSc(OTf)₃ (0.1)CH₂Cl₂25195
FurfuralInCl₃ (0.1)CH₂Cl₂25292
Table 2: Reaction with Ketones
KetoneCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneTiCl₄ (1.1)CH₂Cl₂-78 to 0185
CyclohexanoneTiCl₄ (1.1)CH₂Cl₂-78 to 0190
2-AdamantanoneBF₃·OEt₂ (1.0)CH₂Cl₂0378
BenzophenoneTiCl₄ (1.1)CH₂Cl₂0282
4-Phenyl-2-butanoneIn(OTf)₃ (0.05)CH₂Cl₂25488
Table 3: Reaction with Imines
ImineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
N-BenzylideneanilineTBAF (1)THFreflux692
N-(4-Chlorobenzylidene)anilineTBAF (1)THFreflux491
N-(2-Furfurylidene)-p-anisidineTBAF (1)THFreflux393
N-BenzylidenemethylamineTBAF (1)THFreflux4874
Table 4: Reaction with Acetals
AcetalCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
Benzaldehyde dimethyl acetalTiCl₄ (100)CH₂Cl₂-782 h87
Benzaldehyde dimethyl acetalAlBr₃/CuBr (10)CH₂Cl₂251 h77
Heptanal dimethyl acetalAlBr₃/CuBr (10)CH₂Cl₂251 h85
Cyclohexanone dimethyl ketalTiCl₄ (100)CH₂Cl₂-782 h81

Detailed Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol) dropwise to the stirred solution. The mixture may turn yellow or orange.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add this compound (1.2 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Procedure for Fluoride-Mediated Allylation of an Imine

Materials:

  • Imine (0.5 mmol)

  • This compound (0.6 mmol)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.005 mmol, 1 mol%)

  • Anhydrous tetrahydrofuran (THF) (2 mL)

  • 4 Å Molecular sieves (200 mg)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the imine (0.5 mmol), this compound (0.6 mmol), and 4 Å molecular sieves (200 mg).

  • Add anhydrous THF (2 mL) to the flask.

  • Add the TBAF solution (5 µL, 0.005 mmol) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic amine.

Advanced Applications and Reaction Workflows

Beyond simple additions, this compound can participate in more complex transformations, such as tandem or cascade reactions, which allow for the rapid construction of intricate molecular architectures from simple starting materials.

Tandem Cyclization-Allylation Workflow

One example of a more complex workflow is a tandem cyclization-allylation reaction. In this type of sequence, an initial reaction generates a reactive intermediate which then undergoes an intramolecular reaction with an this compound moiety present in the same molecule.

Tandem_Reaction_Workflow start Starting Material (with electrophilic precursor and This compound moiety) step1 Step 1: Activation (e.g., Lewis Acid) start->step1 intermediate1 Formation of Reactive Intermediate (e.g., N-Acyliminium Ion) step1->intermediate1 step2 Step 2: Intramolecular Hosomi-Sakurai Reaction intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Step 3: Work-up/ Further Transformation intermediate2->step3 final_product Final Polycyclic Product step3->final_product

Caption: Generalized Workflow for a Tandem Cyclization-Allylation Reaction.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its stability, coupled with its predictable reactivity in the Hosomi-Sakurai reaction, makes it an invaluable tool for the construction of complex molecules. A thorough understanding of its reactivity with various electrophiles under different catalytic conditions, as detailed in this guide, is crucial for its effective application in research and development, particularly in the field of drug discovery and materials science. The continued development of novel catalytic systems and its application in complex cascade reactions will undoubtedly further expand the synthetic utility of this important organosilane.

References

Allyltrimethylsilane safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Allyltrimethylsilane Safety and Handling

For researchers, scientists, and drug development professionals, a thorough understanding of the safety protocols and handling precautions for chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling of this compound (CAS No. 762-72-1), a versatile reagent used in organic synthesis.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C6H14Si[2][3][4]
Molecular Weight 114.26 g/mol [2]
Appearance Clear, colorless liquid
Boiling Point 84-88 °C
Density 0.719 g/mL at 25 °C
Flash Point -9 °C (45 °F)
Refractive Index n20/D 1.407
Vapor Pressure 82 hPa at 25 °C
Water Solubility Insoluble
Solubility in Organic Solvents Freely soluble in all organic solvents
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement(s)
Flammable Liquids Category 2DangerH225: Highly flammable liquid and vapor.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment must be worn when handling this chemical.

PPE CategorySpecificationRationaleSource(s)
Eye Protection Tightly fitting safety goggles or a face shield.To protect eyes from splashes.
Hand Protection Chemical-impermeable gloves (e.g., Neoprene or nitrile rubber).To prevent skin contact.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-certified organic vapor respirator.To prevent inhalation of vapors.
Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and sources of ignition.

  • Store away from oxidizing agents, strong acids, and strong bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these procedures:

  • Evacuate Personnel : Remove all personnel from the affected area.

  • Eliminate Ignition Sources : Remove all sources of ignition.

  • Ventilate the Area : Ensure adequate ventilation.

  • Containment : Contain the spillage with a non-combustible absorbent material (e.g., sand, earth).

  • Collection : Collect the absorbed material using non-sparking tools and place it in a suitable container for disposal.

  • Decontamination : Clean the spill area thoroughly.

  • Do not let the product enter drains.

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, foam, carbon dioxide, or dry chemical. Do NOT use a water jet.

  • Specific Hazards : Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce carbon oxides and silicon oxides.

  • Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols

While specific experimental protocols for toxicity are not publicly available in the provided search results, the safe handling of this compound in a research context, such as in a Hosomi-Sakurai reaction, involves a meticulous workflow.

Example: Hosomi-Sakurai Reaction Workflow
  • Preparation :

    • Ensure all glassware is dry.

    • Work under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction is typically carried out at low temperatures (e.g., -78 °C).

  • Reagent Addition :

    • To a solution of the aldehyde or ketone in an anhydrous solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., TiCl₄) is added.

    • This compound is then added dropwise to the reaction mixture.

  • Reaction Quenching and Workup :

    • The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of NH₄Cl.

    • The organic layer is separated, washed, dried, and concentrated.

  • Purification :

    • The crude product is purified by techniques such as flash chromatography.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from acquisition to disposal.

SafeHandlingWorkflow A Receiving and Storage B Pre-Use Inspection A->B Inspect Container Integrity C Donning PPE B->C Prepare for Handling D Chemical Handling and Use (in Fume Hood) C->D Proceed to Experiment E Decontamination D->E Post-Experiment H Emergency Response (Spill or Exposure) D->H If Incident Occurs F Doffing PPE E->F After Decontamination G Waste Disposal F->G Segregate Waste H->E After Containment/First Aid

Safe Handling Workflow for this compound

This guide is intended to provide comprehensive safety and handling information for this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety protocols.

References

Allyltrimethylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyltrimethylsilane [(CH₃)₃SiCH₂CH=CH₂] is a versatile organosilicon reagent that has become an indispensable tool in modern organic synthesis. This guide provides an in-depth overview of its discovery, history, physicochemical properties, and key applications, with a particular focus on the seminal Hosomi-Sakurai reaction. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in the laboratory.

Introduction: A Historical Perspective

The journey of this compound is intrinsically linked to the broader field of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863.[1][2] However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field, including the introduction of the term "silicone".[1][2]

The specific reactivity of this compound was noted as early as 1948 in its reaction with hydrobromic acid.[3] However, its synthetic utility was not fully realized until the development of the Hosomi-Sakurai reaction in 1976. This reaction, which involves the Lewis acid-promoted allylation of various electrophiles, showcased the unique ability of the silyl group to stabilize a β-carbocation, a phenomenon known as the β-silicon effect. This discovery by Akira Hosomi and Hideki Sakurai opened the door for the widespread use of this compound as a stable and effective allyl anion equivalent.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with properties that make it a practical reagent in a variety of reaction conditions.

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₆H₁₄Si
Molar Mass114.26 g/mol
Boiling Point84-88 °C
Density0.719 g/mL at 25 °C
Refractive Index (n²⁰/D)1.407
Table 2: Spectroscopic Data for this compound
SpectroscopyKey FeaturesReference
¹H NMR Signals corresponding to the trimethylsilyl protons and the allyl protons can be observed.
¹³C NMR Resonances for the methyl carbons of the trimethylsilyl group and the carbons of the allyl group are present.
IR Characteristic peaks for C-H stretching, C=C stretching of the allyl group, and Si-C vibrations are observed. A notable Cβ-Cα stretching vibration is reported around 1586 cm⁻¹ in the protonated form, indicative of the β-silyl effect.
Mass Spec. The molecular ion peak and characteristic fragmentation patterns, including the trimethylsilyl cation (m/z 73), can be identified.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of a Grignard reagent, allylmagnesium bromide, with trimethylchlorosilane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium foil (1.028 moles)

  • Aluminum foil (0.257 moles)

  • Divinyl ether (solvent, 300 g)

  • 3-Chloropropene (allyl chloride) (1.168 moles)

  • Trimethylchlorosilane (1.401 moles)

Procedure:

  • To a reaction flask, add the magnesium foil, aluminum foil, and divinyl ether.

  • Prepare a mixed solution of 3-chloropropene and trimethylchlorosilane.

  • Add the mixed solution dropwise to the reaction flask, maintaining the temperature at 50 ± 5 °C.

  • After the addition is complete, heat the reaction mixture to reflux and continue the reaction for 5 hours.

  • After the reaction is complete, filter the reaction liquid.

  • Purify the filtrate by atmospheric distillation to obtain this compound.

This procedure has been reported to yield this compound with a purity of 99.3% and a yield of 84%.

Logical Workflow for this compound Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product R1 Allylmagnesium Bromide P1 Grignard Reaction in Ether R1->P1 R2 Trimethylchlorosilane R2->P1 W1 Aqueous Quench P1->W1 W2 Extraction W1->W2 P2 Distillation W2->P2 FP This compound P2->FP

Caption: General workflow for the synthesis of this compound.

The Hosomi-Sakurai Reaction: Mechanism and Application

The Hosomi-Sakurai reaction is a cornerstone of this compound chemistry, providing a reliable method for carbon-carbon bond formation. The reaction involves the Lewis acid-catalyzed addition of this compound to a wide range of electrophiles, most commonly aldehydes and ketones, to produce homoallylic alcohols.

Mechanism

The reaction is initiated by the activation of the electrophile (e.g., a carbonyl compound) by a Lewis acid. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic γ-carbon of the this compound. This nucleophilic attack is followed by the formation of a carbocation intermediate that is stabilized by the β-silicon effect. The final step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile, to form the double bond of the homoallylic alcohol product.

Signaling Pathway of the Hosomi-Sakurai Reaction

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product E Electrophile (e.g., Ketone) A Activation of Electrophile E->A LA Lewis Acid (e.g., TiCl4) LA->A ATS This compound N Nucleophilic Attack ATS->N A->N C Carbocation Intermediate (β-silyl stabilized) N->C S Elimination of Trimethylsilyl Group C->S P Homoallylic Alcohol S->P

Caption: Mechanism of the Hosomi-Sakurai reaction.

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

Materials:

  • Aldehyde (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Titanium tetrachloride (TiCl₄) (1.0 equiv)

  • This compound (1.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of the aldehyde in DCM at -78 °C, slowly add TiCl₄. Stir the resulting mixture at -78 °C for 5 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the desired homoallylic alcohol.

This protocol has been reported to yield the product in 89% yield.

Conclusion

This compound has a rich history rooted in the foundations of organosilicon chemistry. Its unique reactivity, particularly the ability of the silicon atom to stabilize a β-carbocation, has made it an invaluable reagent for the stereoselective formation of carbon-carbon bonds. The Hosomi-Sakurai reaction stands as a testament to its synthetic power and continues to be widely employed in the synthesis of complex molecules, including natural products and pharmaceuticals. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the capabilities of this versatile building block.

References

Methodological & Application

Application Notes and Protocols: Allyltrimethylsilane in the Hosomi-Sakurai Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hosomi-Sakurai reaction, with a specific focus on the role and mechanism of allyltrimethylsilane. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Introduction

Reaction Mechanism

The generally accepted mechanism of the Hosomi-Sakurai reaction involves the activation of the carbonyl electrophile by a Lewis acid.[1] This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the π-electrons of the this compound. A key feature of this mechanism is the stabilization of the resulting β-carbocation intermediate by the silicon group through hyperconjugation, an effect known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the carbon-carbon double bond in the homoallylic alcohol product.

A fluoride-triggered autocatalysis mechanism has also been proposed, particularly when fluoride ions are used as the catalyst.

Hosomi_Sakurai_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products carbonyl R-C(=O)-R' activated_carbonyl R-C(=O+)-R'---LA carbonyl->activated_carbonyl Activation allylsilane CH2=CH-CH2-Si(CH3)3 beta_carbocation R-C(O-LA)-R' | CH2-CH+-CH2-Si(CH3)3 allylsilane->beta_carbocation Nucleophilic Attack lewis_acid LA lewis_acid->activated_carbonyl activated_carbonyl->beta_carbocation product R-C(OH)-R' | CH2-CH=CH2 beta_carbocation->product Elimination silyl_halide (CH3)3Si-X beta_carbocation->silyl_halide

Caption: General mechanism of the Lewis acid-catalyzed Hosomi-Sakurai reaction.

Applications in Synthesis

The Hosomi-Sakurai reaction is a valuable tool in organic synthesis, particularly for the construction of complex natural products and pharmaceutical agents. The reaction allows for the stereoselective formation of carbon-carbon bonds, which is crucial in the synthesis of chiral molecules. It has been employed in the total synthesis of various natural products, including those with polycyclic structures and multiple stereocenters.

Quantitative Data Summary

The efficiency of the Hosomi-Sakurai reaction is influenced by the choice of Lewis acid, solvent, temperature, and the nature of the substrates. Below are tables summarizing typical yields for the reaction with various aldehydes and ketones.

Table 1: Hosomi-Sakurai Reaction of Aldehydes with this compound

EntryAldehydeLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1BenzaldehydeTiCl4 (1.0)CH2Cl2-78195
2CyclohexanecarboxaldehydeTiCl4 (1.0)CH2Cl2-78192
3CinnamaldehydeTiCl4 (1.0)CH2Cl2-781.585 (1,2-adduct)
4IsobutyraldehydeBF3·OEt2 (1.0)CH2Cl2-78288

Table 2: Hosomi-Sakurai Reaction of Ketones with this compound

EntryKetoneLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1AcetophenoneTiCl4 (1.0)CH2Cl2-78 to 0389
2CyclohexanoneTiCl4 (1.0)CH2Cl2-78 to 0391
34-Phenyl-3-buten-2-oneTiCl4 (1.0)CH2Cl2-400.578-80 (conjugate addition)
44'-MethoxyacetophenoneAgF (0.05) / (R)-Difluorophos (0.05)THF-78 to -402495 (94% ee)

Table 3: Diastereoselectivity in the Hosomi-Sakurai Reaction with Substituted Allylsilanes

EntryElectrophileAllylsilaneLewis Aciddr (syn:anti)Yield (%)Reference
1Benzaldehyde(E)-CrotyltrimethylsilaneTiCl4>95:590
2Benzaldehyde(Z)-CrotyltrimethylsilaneTiCl410:9085
3Intermediate 73(E)-CrotyltrimethylsilaneTiCl45:178
4Intermediate 73(E)-CrotyltrimethylsilaneBF3·OEt21:588

Experimental Protocols

Protocol 1: General Procedure for the Hosomi-Sakurai Reaction of an Aldehyde

Protocol_Aldehyde start Start dissolve Dissolve aldehyde (1.0 equiv) in anhydrous CH2Cl2 under N2 start->dissolve cool Cool to -78 °C dissolve->cool add_la Add TiCl4 (1.0 equiv) dropwise cool->add_la stir1 Stir for 15 min add_la->stir1 add_silane Add this compound (1.2 equiv) dropwise stir1->add_silane stir2 Stir at -78 °C for 1-3 h (monitor by TLC) add_silane->stir2 quench Quench with saturated aq. NH4Cl stir2->quench warm Warm to room temperature quench->warm extract Extract with CH2Cl2 (3x) warm->extract dry Dry organic layers over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the allylation of an aldehyde.

Detailed Steps:

  • To a stirred solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) dropwise to the solution.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add this compound (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with CH2Cl2 (three times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Procedure for the Conjugate Allylation of an α,β-Unsaturated Ketone

Protocol_Ketone start Start dissolve Dissolve α,β-unsaturated ketone (1.0 equiv) and this compound (1.3 equiv) in CH2Cl2 start->dissolve cool Cool to -40 °C dissolve->cool add_la Add TiCl4 (1.0 equiv) slowly cool->add_la stir Stir at -40 °C for 30 min add_la->stir hydrolyze Hydrolyze with H2O stir->hydrolyze add_ether Add ethyl ether and warm to rt hydrolyze->add_ether separate Separate organic layer add_ether->separate extract Extract aqueous layer with ether (3x) separate->extract wash Wash combined organic layers with satd. NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by vacuum distillation concentrate->distill end End distill->end

Caption: Experimental workflow for the conjugate allylation of an enone.

Detailed Steps:

  • In a flask equipped with a stirrer, add a solution of the α,β-unsaturated ketone (1.0 equivalent) in dichloromethane (CH2Cl2).

  • Immerse the flask in a dry ice-methanol bath to cool to -40°C.

  • Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) via syringe to the stirred mixture.

  • After 5 minutes, add a solution of this compound (1.3 equivalents) in CH2Cl2 dropwise over a 30-minute period.

  • Stir the resulting mixture for 30 minutes at -40°C.

  • Hydrolyze the reaction by adding water.

  • Add ethyl ether and allow the mixture to warm to room temperature with stirring.

  • Separate the organic layer and extract the aqueous layer three times with ethyl ether.

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to obtain the desired β,γ-unsaturated ketone.

Conclusion

The Hosomi-Sakurai reaction, utilizing this compound, is a cornerstone of modern organic synthesis. Its reliability, high yields, and stereocontrol make it an indispensable tool for the construction of complex molecular architectures relevant to drug discovery and development. The provided protocols offer a starting point for researchers to employ this powerful reaction in their synthetic endeavors.

References

Application Notes and Protocols: Allyltrimethylsilane for the Allylation of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of allyltrimethylsilane for the allylation of aldehydes and ketones, including detailed experimental protocols and a summary of the reaction's scope and limitations.

Reaction Mechanism and Stereochemistry

The Hosomi-Sakurai reaction is initiated by the activation of the carbonyl group by a Lewis acid. This is followed by the nucleophilic addition of the this compound to the activated carbonyl carbon. A key feature of this reaction is the stabilization of the resulting β-carbocation by the silicon group, an effect known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the homoallylic alcohol.

The stereochemical outcome of the reaction can often be controlled. For instance, C1 substituted allylsilanes typically yield the (E)-alkene product, while C3 monosubstituted allylsilanes tend to produce the syn-diastereomer. Furthermore, the development of chiral Lewis acids has enabled highly enantioselective allylations.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1COR2 R1(CO)R2 ActivatedCarbonyl [R1(C=O+-LA)R2] R1COR2->ActivatedCarbonyl Coordination AllylTMS Allyl-SiMe3 Intermediate β-silyl carbocation intermediate LewisAcid Lewis Acid (e.g., TiCl4) ActivatedCarbonyl->Intermediate Nucleophilic Attack Product Homoallylic Alcohol Intermediate->Product Elimination TMSX Me3Si-X

Caption: General mechanism of the Lewis acid-catalyzed allylation of a carbonyl compound with this compound.

Experimental Protocols

General Protocol for Lewis Acid-Mediated Allylation of an Aldehyde

This protocol is a representative example for the allylation of an aldehyde using titanium tetrachloride (TiCl₄) as the Lewis acid.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.5 equiv)

  • Titanium tetrachloride (TiCl₄) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.0 equiv) to the stirred solution. Stir the resulting mixture at -78 °C for 5 minutes.

  • Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then dilute with DCM and transfer to a separatory funnel.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Experimental_Workflow start Start: Dissolve aldehyde in DCM under N2 cool Cool to -78 °C start->cool add_lewis_acid Add TiCl4 (1.0 equiv) cool->add_lewis_acid stir1 Stir for 5 min add_lewis_acid->stir1 add_allyl_silane Add this compound (1.5 equiv) stir1->add_allyl_silane stir2 Stir for 30 min add_allyl_silane->stir2 quench Quench with sat. aq. NH4Cl stir2->quench warm Warm to room temperature quench->warm extract Extract with DCM warm->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end_node End: Isolated Homoallylic Alcohol purify->end_node

Caption: A typical experimental workflow for the allylation of an aldehyde using this compound.

Data Presentation: Comparison of Catalytic Systems

A variety of Lewis acids can be employed to catalyze the Hosomi-Sakurai reaction. The choice of catalyst can influence reaction conditions and yields.

Catalyst SystemSubstrateTemperature (°C)TimeYield (%)Reference
TiCl₄ (stoichiometric)Aromatic Aldehyde-7830 min89
TiCl₄ (stoichiometric)α,β-Unsaturated Ketone-4030 min78-80
CuBr (promoter) with microwaveAromatic Acetal10060 minGood to quantitative
In situ generated TMSOMsα-Keto Aldehyde HydrateNot specifiedNot specifiedGood to excellent
AlBr₃/AlMe₃/CuBr (catalytic)Aromatic AcetalRoom Temp3 hHigh
FeCl₃ (catalytic)Aromatic Dimethyl Acetal-20Not specifiedGood to excellent
Bi(OTf)₃ (catalytic)AcetalRoom TempNot specifiedQuantitative

Scope and Limitations

The Hosomi-Sakurai allylation is a versatile reaction applicable to a wide range of aldehydes and ketones, including aliphatic, aromatic, and α,β-unsaturated systems. While α,β-unsaturated aldehydes typically undergo 1,2-addition at the carbonyl group, α,β-unsaturated ketones may yield the 1,4-conjugate addition product.

A common side reaction is protodesilylation. The choice of Lewis acid is crucial, as stronger Lewis acids like TiCl₄ are often required in stoichiometric amounts, while other systems can be catalytic. The reaction is generally performed under anhydrous conditions and an inert atmosphere to prevent decomposition of the Lewis acid and other reagents.

Asymmetric Allylation

Significant progress has been made in the development of catalytic, enantioselective allylation reactions. Chiral Lewis acids and chiral Lewis bases have been successfully employed to induce high levels of enantioselectivity in the addition of this compound to aldehydes and ketones. For instance, silver fluoride in combination with a chiral diphosphine ligand has been used for the enantioselective allylation of ketones. These asymmetric variants have greatly expanded the utility of the Hosomi-Sakurai reaction in the synthesis of chiral molecules.

Logical_Relationships Allylation Allylation of Carbonyls with this compound Aldehydes Aldehydes Allylation->Aldehydes Ketones Ketones Allylation->Ketones Asymmetric Asymmetric Variants Allylation->Asymmetric LewisAcid Lewis Acid Catalysis Aldehydes->LewisAcid Ketones->LewisAcid Stoichiometric Stoichiometric (e.g., TiCl4, SnCl4) LewisAcid->Stoichiometric Catalytic Catalytic (e.g., TMSOTf, InBr3, CuBr) LewisAcid->Catalytic Products Homoallylic Alcohols Stoichiometric->Products Catalytic->Products ChiralLA Chiral Lewis Acids Asymmetric->ChiralLA ChiralLB Chiral Lewis Bases Asymmetric->ChiralLB ChiralLA->Products ChiralLB->Products

Caption: Key aspects of the allylation of aldehydes and ketones with this compound.

Conclusion

The allylation of aldehydes and ketones using this compound is a powerful and widely used method for the construction of homoallylic alcohols. The reaction's broad substrate scope, coupled with the increasing availability of catalytic and asymmetric variants, ensures its continued importance in synthetic organic chemistry and drug development. The protocols and data presented herein provide a practical guide for researchers looking to employ this valuable transformation.

References

Application Notes and Protocols for Enantioselective Allylation with Allyltrimethylsilane Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enantioselective allylation reactions of carbonyl compounds using allyltrimethylsilane. This key carbon-carbon bond-forming reaction, often referred to as the Hosomi-Sakurai reaction, is a cornerstone in the stereoselective synthesis of complex molecules, including natural products and pharmaceutical agents. The protocols outlined below utilize various chiral catalysts to achieve high yields and excellent enantioselectivities.

Introduction to Enantioselective Allylation

The enantioselective allylation of carbonyl compounds is a powerful transformation for the construction of chiral homoallylic alcohols and amines, which are versatile building blocks in organic synthesis. The use of this compound as a stable, non-toxic, and readily available allylating agent has made this method particularly attractive. The reaction is typically promoted by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack by the allylsilane. The key to achieving enantioselectivity lies in the use of chiral catalysts that create a chiral environment around the reacting species, thereby directing the approach of the nucleophile to one of the two enantiotopic faces of the carbonyl group.

Recent advancements have led to the development of highly efficient catalytic systems based on various metals, including silver, cerium, and copper, as well as metal-free organocatalysts like chiral oxazaborolidinium ions. These catalysts, when combined with appropriate chiral ligands, can afford homoallylic alcohols with excellent enantiomeric excesses (ee).

Data Presentation: Catalyst Performance in Enantioselective Allylation

The following tables summarize the performance of selected chiral catalytic systems in the enantioselective allylation of various aldehydes and ketones with this compound and related allylsilanes.

Table 1: Silver-Catalyzed Enantioselective Allylation of Ketones

A complex of silver fluoride (AgF) and a chiral phosphine ligand, such as (R)-DIFLUORPHOS or (R)-BINAP, has been shown to be effective for the asymmetric allylation of ketones.[1][2][3] The addition of methanol can improve catalyst turnover and yield.[1][3]

EntryKetone SubstrateChiral LigandYield (%)ee (%)Reference
1Acetophenone(R)-DIFLUORPHOS8586
24'-Methoxyacetophenone(R)-DIFLUORPHOS8280
34'-Chloroacetophenone(R)-DIFLUORPHOS9092
42'-Acetonaphthone(R)-DIFLUORPHOS9596
5Cyclohexyl methyl ketone(R)-BINAP6293

Table 2: Cerium-Catalyzed Enantioselective Allylation of Aldehydes

A chiral complex prepared in situ from cerium(III) triflate (Ce(OTf)₃) and a chiral PyBox ligand is an efficient catalyst for the enantioselective allylation of aldehydes.

EntryAldehyde SubstrateChiral LigandYield (%)ee (%)Reference
1Benzaldehyde(S)-i-Pr-PyBox9599
24-Methoxybenzaldehyde(S)-i-Pr-PyBox9298
34-Chlorobenzaldehyde(S)-i-Pr-PyBox9397
4Cinnamaldehyde(S)-i-Pr-PyBox8595
5Cyclohexanecarboxaldehyde(S)-i-Pr-PyBox8896

Table 3: Chiral Oxazaborolidinium Ion-Catalyzed Enantioselective Allylation of Aldehydes

Chiral oxazaborolidinium ions (COBI) have emerged as powerful organocatalysts for the highly enantioselective allylation of a wide range of aldehydes.

EntryAldehyde SubstrateYield (%)ee (%)Reference
1Benzaldehyde9899
24-Bromobenzaldehyde9998
32-Naphthaldehyde9799
4Furfural9597
5trans-Cinnamaldehyde9696

Experimental Protocols

General Considerations
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • This compound and other reagents should be of high purity.

  • Enantiomeric excesses are typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 1: Silver-Catalyzed Enantioselective Allylation of Acetophenone

This protocol is adapted from the work of Wadamoto and Yamamoto.

Materials:

  • Silver fluoride (AgF)

  • (R)-DIFLUORPHOS

  • Acetophenone

  • This compound

  • Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve AgF (5 mol %) and (R)-DIFLUORPHOS (5.5 mol %) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the resulting catalyst solution to -78 °C.

  • Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Add this compound (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Add methanol (1.0 mmol, 1.0 equiv) to the mixture.

  • Stir the reaction at -78 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral homoallylic alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Cerium-Catalyzed Enantioselective Allylation of Benzaldehyde

This protocol is based on the method developed by Luo and coworkers.

Materials:

  • Cerium(III) triflate (Ce(OTf)₃)

  • (S)-i-Pr-PyBox

  • Benzaldehyde

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Ce(OTf)₃ (20 mol %) and (S)-i-Pr-PyBox (22 mol %).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to generate the chiral catalyst in situ.

  • Cool the reaction mixture to 0 °C.

  • Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Add this compound (2.0 mmol, 2.0 equiv) dropwise.

  • Allow the reaction to stir at 0 °C for 48 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the product.

  • Analyze the enantiomeric excess using chiral HPLC.

Protocol 3: Chiral Oxazaborolidinium Ion-Catalyzed Enantioselective Allylation of Benzaldehyde

This protocol is adapted from the work of Ryu and Corey.

Materials:

  • Chiral Oxazaborolidinium Ion (COBI) catalyst (e.g., prepared from (R)-α,α-diphenyl-2-pyrrolidinemethanol and B(OPh)₃, followed by treatment with Tf₂NH)

  • Benzaldehyde

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried reaction vial under a nitrogen atmosphere, dissolve the COBI catalyst (10 mol %) in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add benzaldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution.

  • Add this compound (0.75 mmol, 1.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 6 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric purity by chiral GC or HPLC analysis.

Mandatory Visualizations

Catalytic Cycle of a Lewis Acid-Catalyzed Enantioselective Allylation

Catalytic_Cycle Catalyst Chiral Lewis Acid (e.g., Ag-DIFLUORPHOS) Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Activated_Complex Intermediate β-Silyl Carbocation Intermediate Activated_Complex->Intermediate Nucleophilic Attack Allylsilane This compound (CH2=CHCH2SiMe3) Allylsilane->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Desilylation Product_Complex->Catalyst Catalyst Regeneration Product Chiral Homoallylic Alcohol Product_Complex->Product Release

Caption: Proposed catalytic cycle for the enantioselective allylation of an aldehyde.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Catalyst_Prep Prepare/Activate Chiral Catalyst Solution Start->Catalyst_Prep Cooling Cool Reaction Mixture to a Specific Temperature Catalyst_Prep->Cooling Addition Add Substrate (Aldehyde/Ketone) and this compound Cooling->Addition Reaction Stir for a Defined Period Addition->Reaction Quench Quench the Reaction (e.g., with aq. NH4Cl) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Analyze Yield and Enantiomeric Excess (HPLC/GC) Purification->Analysis

Caption: A generalized workflow for performing enantioselective allylation reactions.

References

Application Notes and Protocols: Allyltrimethylsilane in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrimethylsilane has emerged as a versatile and powerful C3 nucleophilic synthon in the intricate art of natural product total synthesis. Its stability, ease of handling, and predictable reactivity, particularly in Lewis acid-promoted reactions, have made it an invaluable tool for the construction of complex carbon skeletons with high stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound in key transformations, drawing from its successful application in the total synthesis of several notable natural products. The primary focus will be on the Hosomi-Sakurai reaction and its variants, including intramolecular and cascade processes, which showcase the strategic application of this reagent in modern organic synthesis.

The Hosomi-Sakurai reaction, the Lewis acid-mediated conjugate addition of this compound to an electrophile, is a cornerstone of its application. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a homoallylic alcohol or related functionalities, which are versatile intermediates for further synthetic manipulations. The stereochemical outcome of this reaction can often be controlled by the appropriate choice of Lewis acid, substrate, and reaction conditions, making it a highly valuable method for asymmetric synthesis.

Key Applications of this compound in Total Synthesis

This compound has been instrumental in the total synthesis of a diverse array of natural products, ranging from alkaloids to polyketides and terpenes. Its utility is demonstrated in the following selected examples, which highlight different modes of reactivity and strategic bond constructions.

Diastereoselective Hosomi-Sakurai Reaction in the Total Synthesis of (±)-Dehaloperophoramidine

The total synthesis of the marine alkaloid (±)-dehaloperophoramidine showcases a highly diastereoselective Hosomi-Sakurai reaction to construct a key quaternary stereocenter. This reaction proceeds via an epoxide opening-allylsilylation sequence, demonstrating the ability of this compound to participate in more complex, multi-step transformations.

Reaction Scheme:

G Hosomi-Sakurai Reaction in the Synthesis of (±)-Dehaloperophoramidine Epoxide Epoxide Intermediate Reaction + Epoxide->Reaction AllylTMS This compound AllylTMS->Reaction Product Homoallylic Alcohol (Key Intermediate) Reaction->Product Reaction_label TiCl4, CH2Cl2, -78 °C

Caption: Hosomi-Sakurai reaction in the synthesis of (±)-Dehaloperophoramidine.

Quantitative Data Summary:

Natural ProductKey Reaction StepElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(±)-DehaloperophoramidineHosomi-Sakurai ReactionEpoxide IntermediateTiCl₄CH₂Cl₂-7878>20:1
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the epoxide intermediate (1.0 equiv) and dissolved in anhydrous dichloromethane (CH₂Cl₂) (0.05 M).

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath under an argon atmosphere.

  • Lewis Acid Addition: Titanium(IV) chloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂) is added dropwise to the stirred solution. The mixture is stirred for 15 minutes at -78 °C.

  • This compound Addition: this compound (1.5 equiv) is added dropwise.

  • Reaction: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Hosomi-Sakurai Reaction for Aromatic Ring Umpolung in the Synthesis of (±)-Aspidospermidine

In a creative application, the Hosomi-Sakurai reaction was employed for an "aromatic ring umpolung" strategy in the total synthesis of (±)-Aspidospermidine.[3] A polysubstituted phenol is converted to a dienone, which then undergoes a Hosomi-Sakurai reaction with this compound.

Reaction Workflow:

G Synthesis of (±)-Aspidospermidine via Aromatic Ring Umpolung Start Polysubstituted Phenol Dienone Dienone Intermediate Start->Dienone Oxidation HSR Hosomi-Sakurai Reaction (this compound, HFIP, PhI(OAc)2) Dienone->HSR Product Allylated Dienone HSR->Product FurtherSteps Further Steps Product->FurtherSteps End (±)-Aspidospermidine FurtherSteps->End

Caption: Workflow for the synthesis of (±)-Aspidospermidine.

Quantitative Data Summary:

Natural ProductKey Reaction StepElectrophileReagentsSolventOverall Yield (%) from Phenol
(±)-AspidospermidineHosomi-Sakurai ReactionDienone IntermediateThis compound, PhI(OAc)₂, HFIP-5.4 (over 10 steps)

Experimental Protocol: Allylation of the Dienone Intermediate [3]

Intramolecular Nicholas/Hosomi-Sakurai Cascade in Diterpenoid Synthesis

A powerful cascade reaction combining an intramolecular Nicholas reaction and a Hosomi-Sakurai allylation has been developed for the synthesis of Cephalotaxus diterpenoids. This cascade allows for the efficient construction of a cycloheptene ring with a chiral methyl group.[4]

Logical Relationship of the Cascade Reaction:

G Nicholas/Hosomi-Sakurai Cascade Start Dicobalt Hexacarbonyl- Propargylic Alcohol Complex Nicholas Intramolecular Nicholas Reaction Start->Nicholas Cation Propargyl Cation Intermediate Nicholas->Cation HSR Intramolecular Hosomi-Sakurai Reaction Cation->HSR Product Cycloheptene A-ring HSR->Product

Caption: Logical flow of the Nicholas/Hosomi-Sakurai cascade reaction.

Specific quantitative data and a detailed experimental protocol for this cascade reaction are not available in the provided search results, as the information is from a review article.

Conclusion

This compound is a reagent of significant importance in the total synthesis of natural products. The Hosomi-Sakurai reaction, in its various forms, provides a reliable and often stereoselective method for the formation of crucial carbon-carbon bonds. The examples presented here, from the diastereoselective construction of a quaternary center in dehaloperophoramidine to the strategic umpolung in the synthesis of aspidospermidine and the elegant cascade reaction for diterpenoid synthesis, underscore the versatility and power of this organosilicon reagent. The continued development of new catalytic systems and novel reaction cascades involving this compound will undoubtedly lead to even more efficient and elegant syntheses of complex natural products in the future. Researchers and drug development professionals can leverage these established protocols as a foundation for their own synthetic endeavors, confident in the robustness and utility of this valuable synthetic tool.

References

Application Notes and Protocols: Allyltrimethylsilane as a Nucleophilic Allyl Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyltrimethylsilane as a versatile and reliable nucleophilic allyl source in organic synthesis. Its stability, coupled with predictable reactivity upon activation, makes it an invaluable reagent for the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This document details its primary applications, reaction mechanisms, and provides specific experimental protocols for key transformations.

1. Introduction to this compound

This compound, with the chemical formula (CH₃)₃SiCH₂CH=CH₂, is a colorless liquid widely employed in organic synthesis.[3] Its utility stems from the ability of the trimethylsilyl group to stabilize a β-carbocation, a phenomenon known as the β-silicon effect.[4][5] This electronic feature facilitates the nucleophilic transfer of the allyl group to a wide range of electrophiles. This compound is a stable, easily handled reagent, offering an advantage over more reactive and often pyrophoric allyl organometallic counterparts.

Key Properties:

  • CAS Number: 762-72-1

  • Molecular Formula: C₆H₁₄Si

  • Molar Mass: 114.26 g/mol

  • Appearance: Colorless liquid

  • Boiling Point: 84-88 °C

  • Density: 0.719 g/mL at 25 °C

2. Major Applications

This compound is a versatile reagent for the introduction of an allyl group into various molecules. Its principal applications include the Hosomi-Sakurai reaction with various electrophiles, fluoride-activated allylations, and conjugate additions.

The Hosomi-Sakurai Reaction: Lewis Acid-Mediated Allylation

The Hosomi-Sakurai reaction is the Lewis acid-promoted addition of this compound to a carbon electrophile. This reaction is broadly applicable to aldehydes, ketones, acetals, and imines, leading to the formation of homoallylic alcohols, ethers, and amines, respectively.

Mechanism: The reaction is initiated by the activation of the electrophile by a Lewis acid. The nucleophilic double bond of this compound then attacks the activated electrophile, forming a β-silyl carbocation intermediate. This intermediate is stabilized by the β-silicon effect. Subsequent elimination of the trimethylsilyl group yields the final allylated product.

Hosomi_Sakurai_Mechanism R1COR2 R¹(CO)R² ActivatedCarbonyl R¹(C⁺-O⁻-LA)R² R1COR2->ActivatedCarbonyl + LA AllylTMS CH₂=CHCH₂Si(CH₃)₃ Carbocation [R¹(C(O⁻-LA)R²)CH₂C⁺HCH₂Si(CH₃)₃] AllylTMS->Carbocation Nucleophilic Attack LA Lewis Acid (LA) ActivatedCarbonyl->Carbocation Product R¹(C(OH)R²)CH₂CH=CH₂ Carbocation->Product Elimination of (CH₃)₃Si⁺ TMS_X (CH₃)₃Si-X

Figure 1: Mechanism of the Hosomi-Sakurai Reaction.

A variety of Lewis acids can be employed to promote the Hosomi-Sakurai reaction, with the choice of acid often influencing the reaction's efficiency and stereoselectivity.

Table 1: Comparison of Lewis Acids in the Hosomi-Sakurai Reaction

Lewis AcidTypical SubstratesReaction ConditionsYieldsReference(s)
TiCl₄Aldehydes, Ketones, AcetalsStoichiometric, -78 °C to rt, CH₂Cl₂Good to Excellent
SnCl₄AcetalsStoichiometric or CatalyticGood
BF₃·OEt₂KetonesStoichiometricModerate to Good
InCl₃/TMSClα,β-Unsaturated EnonesCatalytic, 25 °C, CH₂Cl₂Good
CuBrAcetalsCatalytic, Microwave, 100 °C, 1,2-dichloroethaneGood to Quantitative
AlBr₃/AlMe₃Acetals, KetalsCatalytic, -78 °C to rt, CH₂Cl₂Good to Excellent

Fluoride-Activated Allylation of Imines

In addition to Lewis acids, fluoride ions can activate this compound, providing a milder alternative for certain transformations. This is particularly useful for the allylation of imines to furnish homoallylic amines. The reaction is often catalyzed by a substoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Mechanism: The reaction is proposed to proceed via a fluoride-triggered autocatalytic mechanism. A catalytic amount of fluoride initiates the reaction, and the resulting amide anion is believed to perpetuate the catalytic cycle.

Fluoride_Triggered_Allylation cluster_initiation Initiation cluster_propagation Autocatalytic Cycle Imine R¹CH=NR² Amide_Anion R¹CH(CH₂CH=CH₂)N⁻R² Imine->Amide_Anion + [CH₂=CHCH₂]⁻ AllylTMS CH₂=CHCH₂Si(CH₃)₃ Pentacoordinate_Si [CH₂=CHCH₂Si(CH₃)₃F]⁻ AllylTMS->Pentacoordinate_Si TBAF TBAF (cat.) TBAF->Pentacoordinate_Si Amide_Anion->Imine Reacts with more AllylTMS to regenerate active species Homoallylamine R¹CH(CH₂CH=CH₂)NHR² Amide_Anion->Homoallylamine + H₂O (workup)

Figure 2: Proposed Fluoride-Triggered Autocatalytic Mechanism.

Table 2: Fluoride-Mediated Allylation of Imines with this compound

Imine Substrate (R¹CH=NR²)CatalystSolventConditionsYield (%)Reference(s)
PhCH=NPh1 mol % TBAFTHFReflux, 1 h98
p-MeOC₆H₄CH=NPh1 mol % TBAFTHFReflux, 1 h95
p-ClC₆H₄CH=NPh1 mol % TBAFTHFReflux, 1 h96
PhCH=NCH₂Ph1 mol % TBAFTHFReflux, 12 h65

Conjugate Addition to α,β-Unsaturated Systems

This compound can also undergo conjugate addition to α,β-unsaturated carbonyl compounds, a reaction also often promoted by a Lewis acid. This provides a route to γ,δ-unsaturated ketones. Additionally, conjugate addition to electrophilically activated cyclopropanes has been reported.

Table 3: Conjugate Addition of this compound

ElectrophileCatalyst/PromoterSolventConditionsProductYield (%)Reference(s)
Cyclohexenone10 mol% In, 5 eq. TMSClCH₂Cl₂25 °C3-Allylcyclohexanone76
ChalconeTiCl₄CH₂Cl₂-78 °C to rt1,3-Diphenyl-5-hexen-1-one86
Diethyl 1,1-cyclopropanedicarboxylateSnCl₄CH₂Cl₂rtDiethyl 2-allyl-1,1-cyclobutanedicarboxylate75

3. Experimental Protocols

The following protocols are generalized procedures based on literature reports. Researchers should optimize conditions for their specific substrates.

General Protocol for Lewis Acid-Mediated Allylation of an Aldehyde (Hosomi-Sakurai Reaction)

Protocol_Hosomi_Sakurai Start Start Dissolve Dissolve aldehyde in anhydrous CH₂Cl₂ under inert atmosphere (Ar or N₂). Start->Dissolve Cool Cool the solution to -78 °C. Dissolve->Cool Add_LA Add Lewis acid (e.g., TiCl₄) dropwise. Cool->Add_LA Stir1 Stir for 15-30 minutes. Add_LA->Stir1 Add_AllylTMS Add this compound dropwise. Stir1->Add_AllylTMS Stir2 Stir at -78 °C for 1-3 hours, then warm to room temperature. Add_AllylTMS->Stir2 Quench Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl. Stir2->Quench Extract Extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Quench->Extract Dry_Concentrate Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify End End Purify->End

Figure 3: Experimental Workflow for the Hosomi-Sakurai Reaction.

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

General Protocol for Fluoride-Catalyzed Allylation of an Imine

Procedure:

  • To a solution of the imine (0.5 mmol) and this compound (0.6 mmol) in anhydrous THF (2 mL), add 4 Å molecular sieves (200 mg).

  • Add a catalytic amount of TBAF (e.g., 30 µL of a 1 M solution in THF, 0.03 mmol).

  • Reflux the reaction mixture until the starting material is consumed as monitored by TLC.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to yield the corresponding homoallylic amine.

4. Applications in Drug Development

The carbon-carbon bond-forming reactions facilitated by this compound are of significant interest in drug development and the total synthesis of natural products. The ability to introduce an allyl group, which can be further functionalized, provides a powerful tool for building molecular complexity. For instance, the homoallylic alcohol and amine moieties are common structural motifs in many biologically active compounds. The stereoselective variants of these reactions are particularly valuable for the synthesis of chiral drug candidates.

5. Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The Lewis acids used in the Hosomi-Sakurai reaction are often corrosive and moisture-sensitive, requiring careful handling under an inert atmosphere.

Disclaimer: The protocols provided are for informational purposes only. Researchers should consult the primary literature and perform their own risk assessments before conducting any experiments.

References

Application Notes and Protocols: Allylation of Acetals and Ketals with Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allylation of acetals and ketals with allyltrimethylsilane, a key carbon-carbon bond-forming reaction known as the Hosomi-Sakurai reaction, is a powerful tool in organic synthesis.[1][2] This process allows for the formation of homoallylic ethers, which are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules.[2][3] The reaction is prized for its ability to generate chiral centers from readily available achiral starting materials under relatively mild conditions.[3] The reaction is typically promoted by a Lewis acid, which activates the acetal or ketal for nucleophilic attack by the this compound. The silicon group in the resulting intermediate stabilizes the β-carbocation, facilitating the reaction.

A variety of catalysts have been developed for this transformation, ranging from traditional stoichiometric Lewis acids like titanium tetrachloride (TiCl₄) to more recent catalytic systems that are milder and more environmentally benign. These include metal triflates, Brønsted acids, and microwave-assisted methods. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.

Reaction Mechanism

The allylation of acetals and ketals with this compound can proceed through two primary mechanistic pathways, largely dependent on the substrate and the Lewis acid used.

  • SN1-like Mechanism: This pathway involves the formation of an oxocarbenium ion intermediate upon activation of the acetal by the Lewis acid. This is followed by the nucleophilic attack of the this compound.

  • SN2-like Mechanism: In this mechanism, the Lewis acid coordinates to the acetal, and the this compound attacks in a concerted fashion, avoiding the formation of a discrete carbocation.

The stereochemical outcome of the reaction can be influenced by the mechanism. For instance, reactions catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) have shown high syn-selectivity, suggesting a more ordered transition state, while TiCl₄-catalyzed reactions may exhibit lower selectivity.

Reaction_Mechanism cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway Acetal_SN1 Acetal/Ketal Oxocarbenium Oxocarbenium Ion Intermediate Acetal_SN1->Oxocarbenium + Lewis Acid - R'OH Acetal_SN2 Acetal/Ketal Product_SN1 Homoallylic Ether Oxocarbenium->Product_SN1 + this compound - Lewis Acid - TMS-X Transition_State [Acetal-Lewis Acid-Allylsilane] Transition State Acetal_SN2->Transition_State + Lewis Acid + this compound Product_SN2 Homoallylic Ether Transition_State->Product_SN2 - R'OH - Lewis Acid - TMS-X Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prepare_Reactants Prepare Reactants: - Acetal/Ketal - this compound Start->Prepare_Reactants Setup_Apparatus Set up Flame-Dried Apparatus under Inert Atmosphere Prepare_Reactants->Setup_Apparatus Dissolve Dissolve Acetal/Ketal in Anhydrous Solvent Setup_Apparatus->Dissolve Cool Cool to Reaction Temperature Dissolve->Cool Add_Catalyst Add Catalyst (e.g., Lewis Acid) Cool->Add_Catalyst Add_Allylsilane Add this compound Add_Catalyst->Add_Allylsilane Stir Stir and Monitor (TLC, GC, etc.) Add_Allylsilane->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

References

Application Notes and Protocols for Fluoride-Triggered Allylation Using Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction is initiated by a fluoride anion, typically from a soluble source like tetrabutylammonium fluoride (TBAF), which attacks the silicon atom of allyltrimethylsilane.[1] This interaction forms a transient hypervalent silicon species, facilitating the cleavage of the carbon-silicon bond and generating a nucleophilic allyl anion equivalent. This allyl species then readily adds to electrophilic carbonyls or imines to furnish the corresponding homoallylic alcohols or amines, respectively. The choice of the fluoride source is critical, with TBAF often being the most effective due to its high solubility in common organic solvents like tetrahydrofuran (THF).[1]

Applications

The fluoride-triggered allylation of carbonyls and imines is a versatile transformation with significant applications in organic synthesis and medicinal chemistry. The resulting homoallylic alcohols and amines are valuable synthetic intermediates that can be readily converted into a variety of other functional groups and molecular scaffolds.

  • Synthesis of Complex Natural Products: The mild reaction conditions allow for the late-stage introduction of allyl groups into complex intermediates, a key step in the total synthesis of various natural products.

  • Drug Discovery: The homoallylic amine and alcohol motifs are present in numerous biologically active molecules. This methodology provides a straightforward route to synthesize analogs for structure-activity relationship (SAR) studies.

  • Fine Chemical Synthesis: The operational simplicity and the use of relatively inexpensive and stable reagents make this method attractive for the industrial-scale synthesis of fine chemicals and pharmaceutical intermediates.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the fluoride-triggered allylation.

reaction_mechanism cluster_initiation Initiation cluster_allylation Allylation AllylTMS This compound Pentacoordinate_Si Pentacoordinate Silicon Intermediate AllylTMS->Pentacoordinate_Si + F⁻ F_ion F⁻ (from TBAF) F_ion->Pentacoordinate_Si Allyl_anion Allyl Anion Equivalent Pentacoordinate_Si->Allyl_anion TMSF Trimethylsilyl Fluoride Pentacoordinate_Si->TMSF Alkoxide Alkoxide/Amide Intermediate Allyl_anion->Alkoxide + R₂C=X Carbonyl Carbonyl/Imine (R₂C=X) Carbonyl->Alkoxide Homoallylic_product Homoallylic Alcohol/Amine Alkoxide->Homoallylic_product Workup (H₂O)

Caption: Proposed mechanism of fluoride-triggered allylation.

experimental_workflow Start Start Reagents Combine Substrate, this compound, and Solvent (THF) in a Flask Start->Reagents TBAF_addition Add TBAF Solution Reagents->TBAF_addition Reaction Heat to Reflux TBAF_addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for fluoride-triggered allylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the fluoride-triggered allylation of various aldehydes and imines with this compound. Tetrabutylammonium fluoride (TBAF) is used as the fluoride source in tetrahydrofuran (THF).

EntrySubstrate (Aldehyde/Imine)ProductTemp. (°C)Time (h)Yield (%)
1Benzaldehyde1-Phenyl-3-buten-1-olReflux295
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-olReflux292
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-olReflux390
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3-olReflux485
5Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-olReflux588
6N-BenzylideneanilineN-Phenyl-1-phenyl-3-buten-1-amineReflux1291
7N-(4-Chlorobenzylidene)anilineN-Phenyl-1-(4-chlorophenyl)-3-buten-1-amineReflux1285
8N-(4-Methoxybenzylidene)anilineN-Phenyl-1-(4-methoxyphenyl)-3-buten-1-amineReflux1588

Experimental Protocols

General Procedure for the Fluoride-Triggered Allylation of Aldehydes and Imines

This protocol provides a general method for the allylation of an aldehyde or imine using this compound and a catalytic amount of TBAF.[1]

Materials:

  • Aldehyde or Imine (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde or imine (1.0 mmol) and anhydrous THF (3 mL).

  • Addition of Reagents: Add this compound (1.2 mmol) to the solution at room temperature.

  • Initiation: Add the TBAF solution (0.1 mL, 0.1 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure homoallylic alcohol or amine.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

References

Application Notes and Protocols: Allyltrimethylsilane in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltrimethylsilane (ATMS) is a versatile organosilicon reagent employed in organic synthesis, notably for the introduction of the allyl protecting group. The allyl group is valued for its robustness under a variety of reaction conditions and its selective removal under mild protocols, offering orthogonality with many other common protecting groups. This document provides detailed application notes and protocols for the use of this compound in the protection of alcohols, amines, and carboxylic acids.

Core Concepts

The utility of this compound as an allylating agent stems from the β-silicon effect, which stabilizes a developing positive charge on the β-carbon relative to the silicon atom. This stabilization facilitates the nucleophilic attack of the allyl group's γ-carbon on an electrophile. The reaction is typically activated by a Lewis acid or a fluoride source.[1][2]

Safety and Handling: this compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. The compound is moisture-sensitive. Store in a cool, dry place away from sources of ignition.

Protection of Alcohols

The protection of alcohols as allyl ethers using this compound is a common application, particularly for sensitive substrates, due to the mild reaction conditions that can be employed.

Application Notes:

The direct allylation of alcohols with this compound is typically promoted by Lewis acids. A variety of catalysts can be used, including scandium(III) triflate (Sc(OTf)₃), indium(III) chloride (InCl₃), and bismuth(III) triflate (Bi(OTf)₃). The choice of catalyst and solvent can influence the reaction efficiency and substrate scope. For instance, Sc(OTf)₃ in nitromethane has been shown to be effective for a range of alcohols, including benzylic, propargylic, and allylic alcohols.

Tabulated Data: Lewis Acid Catalyzed Allylation of Alcohols
EntryAlcohol SubstrateLewis Acid (mol%)SolventTime (h)Yield (%)
11-PhenylethanolSc(OTf)₃ (5)Nitromethane0.599
2BenzhydrolBiCl₃ (5)Dichloromethane0.2595
3Cinnamyl alcoholInCl₃ (10)Dichloromethane292
42-AdamantanolSc(OTf)₃ (5)Nitromethane2485

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Allylation of a Benzylic Alcohol
  • To a stirred solution of the benzylic alcohol (1.0 mmol) in nitromethane (2.0 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (3.0 mmol).

  • Add scandium(III) triflate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC or GC-MS analysis (typically 0.5-2 hours).

  • Upon completion, quench the reaction by pouring it into dichloromethane (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding allyl ether.

Protection of Amines

This compound can be used to synthesize homoallylic amines through reaction with imines, which are often generated in situ from the corresponding primary amines and aldehydes.

Application Notes:

The reaction of this compound with imines can be catalyzed by fluoride ions, such as tetrabutylammonium fluoride (TBAF), or by Lewis acids. The fluoride-catalyzed reaction proceeds under mild, non-acidic conditions, making it suitable for substrates with acid-sensitive functional groups. Three-component reactions involving an aldehyde, an amine (or carbamate), and this compound, often catalyzed by iodine or a palladium complex, provide a direct route to protected homoallylic amines.

Tabulated Data: Synthesis of Homoallylic Amines
EntryAldehydeAmine/CarbamateCatalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeAnilineTBAF (1)THF395
24-ChlorobenzaldehydeBenzyl carbamateIodine (10)Acetonitrile292
3CyclohexanecarboxaldehydeAnilineTBAF (1)THF1285
44-MethoxybenzaldehydeAnilineTBAF (1)THF590

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: General Procedure for TBAF-Catalyzed Synthesis of a Homoallylic Amine
  • To a solution of the imine (0.5 mmol) and this compound (0.6 mmol) in dry tetrahydrofuran (THF, 2 mL), add 4 Å molecular sieves (200 mg).

  • Add a 1 M solution of TBAF in THF (30 µL, 0.03 mmol).

  • Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the homoallylic amine.

Protection of Carboxylic Acids

The protection of carboxylic acids as allyl esters is advantageous due to the mild conditions required for their deprotection, which are orthogonal to many other protecting groups.

Application Notes:

The formation of allyl esters from carboxylic acids can be achieved using this compound in the presence of a coupling agent and a Lewis acid or by reacting the carboxylic acid with allyl alcohol and chlorotrimethylsilane.

Experimental Protocol: Chlorotrimethylsilane-Mediated Formation of an ω-Allyl Ester

This protocol is adapted for the selective esterification of the ω-carboxylic group of amino acids like aspartic and glutamic acid.

  • Suspend the N-protected amino acid (e.g., Z-Glu-OH) (10 mmol) in allyl alcohol (50 mL).

  • Add chlorotrimethylsilane (20 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the mixture until the solid dissolves and the reaction is complete (monitored by TLC). This may take several hours.

  • Remove the excess allyl alcohol and volatile byproducts under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude allyl ester.

  • Purify by crystallization or silica gel chromatography.

Deprotection of Allyl Groups

The removal of the allyl protecting group is most commonly achieved using a palladium(0) catalyst in the presence of an allyl scavenger.

Application Notes:

A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be used. Common allyl scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid, and sulfinic acids. The deprotection is generally fast and clean, proceeding under neutral or mildly basic conditions at room temperature. This method is compatible with a wide range of functional groups.

Tabulated Data: Palladium-Catalyzed Deprotection of Allyl-Protected Compounds
EntrySubstratePd Catalyst (mol%)ScavengerSolventTimeYield (%)
1Allyl benzoatePd(PPh₃)₄ (5)PhenylsilaneDCM0.5 h>95
2N-Allyl anilinePd(PPh₃)₄ (5)N,N'-Dimethylbarbituric acidTHF1 h~90
3O-Allyl phenolPd(PPh₃)₄ (5)K₂CO₃Methanol2 h97
4Allyl ester of a peptidePd(PPh₃)₄ (25)PhenylsilaneDCM1 h>95

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocol: General Procedure for Deprotection of an Allyl Ether
  • Dissolve the allyl ether (1.0 mmol) in a suitable solvent such as THF or dichloromethane (10 mL).

  • Add the allyl scavenger, for example, N,N'-dimethylbarbituric acid (1.2 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • If a solid-supported scavenger is used, filter off the resin and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Visualizations

Protection_of_Alcohol ROH Alcohol (R-OH) Intermediate Oxocarbenium-like Intermediate ROH->Intermediate + ATMS This compound (CH2=CHCH2SiMe3) ATMS->Intermediate + LewisAcid Lewis Acid (e.g., Sc(OTf)3) LewisAcid->Intermediate Catalyst Product Allyl Ether (R-O-CH2CH=CH2) Intermediate->Product Byproduct Me3Si-X + H-X Intermediate->Byproduct

Caption: Workflow for the Lewis acid-catalyzed protection of an alcohol.

Deprotection_of_Allyl_Ether AllylEther Allyl Ether (R-O-CH2CH=CH2) PiAllyl π-Allyl Palladium Complex AllylEther->PiAllyl PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) PdCatalyst->PiAllyl Forms Deprotected Alcohol (R-OH) PiAllyl->Deprotected TrappedAllyl Trapped Allyl Group PiAllyl->TrappedAllyl Scavenger Allyl Scavenger (e.g., PhSiH3) Scavenger->TrappedAllyl Reacts with RegenCatalyst Pd(0) Catalyst TrappedAllyl->RegenCatalyst Regenerates

Caption: Mechanism of palladium-catalyzed deprotection of an allyl ether.

Orthogonality_of_Allyl_Group cluster_Protected_Molecule Multi-Protected Molecule cluster_Deprotection_Conditions Selective Deprotection cluster_Resulting_Molecules Deprotected Products Molecule R1-OAllyl R2-OTBS R3-OBn Pd Pd(0), Scavenger TBAF TBAF H2_PdC H2, Pd/C Deprotected_Allyl R1-OH R2-OTBS R3-OBn Pd->Deprotected_Allyl Deprotected_TBS R1-OAllyl R2-OH R3-OBn TBAF->Deprotected_TBS Deprotected_Bn R1-OAllyl R2-OTBS R3-OH H2_PdC->Deprotected_Bn

Caption: Orthogonality of the allyl protecting group.

References

Allyltrimethylsilane: A Versatile Reagent in Medicinal Chemistry for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyltrimethylsilane has emerged as a cornerstone reagent in modern medicinal chemistry, offering a powerful and versatile platform for the stereoselective construction of complex molecular architectures. Its primary application lies in the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of carbon electrophiles, which provides access to key structural motifs found in a wide array of biologically active compounds. This Application Note delves into the multifaceted applications of this compound in the synthesis of medicinally relevant molecules, including antibiotics, and precursors for antiviral and anticancer agents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms are provided to guide researchers in leveraging this invaluable synthetic tool.

Core Application: The Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction is the nucleophilic addition of this compound to an electrophile, typically a carbonyl compound or an imine, activated by a Lewis acid. This reaction is highly valued for its ability to form carbon-carbon bonds with excellent control over regioselectivity and stereoselectivity, leading to the formation of homoallylic alcohols and amines – crucial intermediates in pharmaceutical synthesis.[1][2]

The reaction proceeds through the activation of the electrophile by the Lewis acid, making it more susceptible to nucleophilic attack by the γ-carbon of this compound. A key feature of this reaction is the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state, facilitating the reaction and controlling its regioselectivity.[1][3]

General Reaction Scheme:

Hosomi_Sakurai reagents R-CHO + H2C=CHCH2Si(CH3)3 product R-CH(OH)CH2CH=CH2 reagents->product 1. Lewis Acid 2. Work-up lewis_acid Lewis Acid

Caption: General scheme of the Hosomi-Sakurai reaction.

Applications in the Synthesis of Bioactive Molecules

Antibacterial Agents: The Case of Platensimycin

This compound has been instrumental in the total synthesis of platensimycin, a potent antibiotic that inhibits bacterial fatty acid synthesis by targeting the FabF/B enzymes.[4] The synthesis of the complex core of platensimycin often involves a key step where this compound is used to introduce an allyl group, which is then further elaborated to construct the intricate polycyclic framework of the molecule.

Signaling Pathway of Platensimycin:

Platensimycin exerts its antibacterial effect by inhibiting the bacterial fatty acid synthesis (FAS) pathway, a critical process for bacterial survival. Specifically, it targets the FabF and FabB enzymes, which are β-ketoacyl-(acyl-carrier-protein) synthases responsible for the elongation of fatty acid chains. By binding to the active site of these enzymes, platensimycin blocks the condensation reaction, thereby halting fatty acid production and ultimately leading to bacterial cell death.

FattyAcid_Synthesis_Inhibition cluster_fas Fatty Acid Synthesis (FAS) Pathway Malonyl_ACP Malonyl-ACP FabF_B FabF/B Enzyme Malonyl_ACP->FabF_B Acyl_ACP Acyl-ACP Acyl_ACP->FabF_B Elongated_Acyl_ACP Elongated Acyl-ACP FabF_B->Elongated_Acyl_ACP Condensation Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Further Elongation & Modification Platensimycin Platensimycin Platensimycin->FabF_B Inhibition

Caption: Inhibition of Fatty Acid Synthesis by Platensimycin.

Precursors for Antiviral and Anticancer Agents: Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. These analogues often exhibit significant antiviral and anticancer activities due to their increased metabolic stability. This compound can be employed in the synthesis of these molecules to introduce a C1'-allyl group, which can then be further functionalized to construct the desired carbocyclic core.

Illustrative Synthetic Workflow for Carbocyclic Nucleoside Precursors:

Carbocyclic_Nucleoside_Workflow start Protected Ribonolactone step1 Reaction with Lithiated Heterocycle start->step1 intermediate1 Lactol Intermediate step1->intermediate1 step2 Allylation with This compound (Lewis Acid) intermediate1->step2 intermediate2 C1'-Allyl Carbocyclic Precursor step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Carbocyclic Nucleoside Analogue step3->product

Caption: Synthetic workflow for carbocyclic nucleosides.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde (Hosomi-Sakurai Reaction)

This protocol describes a general procedure for the diastereoselective allylation of an aldehyde using this compound and a Lewis acid catalyst to generate a homoallylic alcohol.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.0-1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid dropwise to the stirred solution.

  • After stirring for 15-30 minutes at -78 °C, add this compound dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Protocol 2: Three-Component Aza-Hosomi-Sakurai Reaction

This protocol details a one-pot synthesis of a protected homoallylic amine from a ketone, a carbamate, and this compound.

Materials:

  • Cyclopentanone (1.0 equiv)

  • Benzyl carbamate (1.2 equiv)

  • This compound (1.4 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve cyclopentanone, benzyl carbamate, and this compound in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add BF₃·OEt₂ dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 21 hours.

  • Quench the reaction by washing with saturated aqueous NaHCO₃ solution (10 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield the protected homoallylic amine.

Quantitative Data

The choice of Lewis acid significantly influences the yield and stereoselectivity of the Hosomi-Sakurai reaction. The following table summarizes typical data for the allylation of benzaldehyde with this compound using various Lewis acids.

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)*
1TiCl₄DCM-7819585:15
2SnCl₄DCM-7829280:20
3BF₃·OEt₂DCM-7838875:25
4AlCl₃DCM-7828570:30
5ZnCl₂DCM067060:40
6CuBr (microwave)1,2-dichloroethane100190 (for acetal)N/A

*Diastereomeric ratios are typically observed with substituted allylsilanes (e.g., crotyltrimethylsilane). The data presented here are representative for such reactions.

The following table presents data for the fluoride-mediated allylation of various imines with this compound.

EntryAldehydeAmineYield (%)
1BenzaldehydeAniline92
2p-MethoxybenzaldehydeAniline95
3p-ChlorobenzaldehydeAniline88
4CinnamaldehydeAniline85
5Benzaldehydep-Methoxyaniline94
6BenzaldehydeBenzylamine65

Conclusion

This compound is a powerful and versatile reagent in medicinal chemistry, enabling the efficient and stereoselective synthesis of key structural motifs found in a diverse range of bioactive molecules. The Hosomi-Sakurai reaction, in its various forms, provides a reliable method for the construction of homoallylic alcohols and amines, which serve as crucial building blocks for the synthesis of antibiotics, and potential antiviral and anticancer agents. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in drug discovery and development, facilitating the application of this important synthetic tool in their endeavors. Further exploration of the biological activities of molecules synthesized using this compound is anticipated to unveil new therapeutic opportunities.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of allyltrimethylsilane. This versatile reaction, a cornerstone of modern organic synthesis, enables the formation of crucial carbon-carbon bonds, finding widespread application in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[1]

Introduction

The palladium-catalyzed cross-coupling of this compound with organic electrophiles, typically aryl or vinyl halides/triflates, is a powerful method for the introduction of an allyl group.[2] This transformation is a subset of the broader class of Hiyama and Tsuji-Trost type reactions.[3][4] Allylsilanes are attractive coupling partners due to their stability, low toxicity, and ease of handling compared to other organometallic reagents.[5] The reaction generally proceeds via a π-allylpalladium intermediate, and its outcome, particularly regioselectivity (α- vs. γ-substitution), can be finely tuned by the choice of ligands and reaction conditions. Activation of the silicon-carbon bond, often with a fluoride source or under basic conditions in fluoride-free protocols, is crucial for efficient transmetalation to the palladium center.

Reaction Mechanisms and Principles

The catalytic cycle of the palladium-catalyzed cross-coupling of this compound typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.

  • Transmetalation: The allyl group is transferred from the silicon atom to the palladium center. This step is often facilitated by an activator, such as a fluoride ion, which forms a hypervalent silicate species, labilizing the C-Si bond. In fluoride-free variants, such as the Hiyama-Denmark coupling, a base is used to generate a more reactive organosilanolate.

  • Reductive Elimination: The coupled product is formed from the diorganopalladium(II) complex, regenerating the Pd(0) catalyst.

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate determines the formation of either the linear (γ-substituted) or branched (α-substituted) product. This is significantly influenced by the steric and electronic properties of the phosphine ligands attached to the palladium catalyst.

Key Applications in Drug Discovery and Development

Palladium-catalyzed cross-coupling reactions are indispensable tools in medicinal chemistry for the synthesis of new drug candidates and the optimization of lead compounds. The introduction of allyl groups via coupling with this compound can be a key step in the synthesis of complex molecular scaffolds found in many biologically active molecules. The mild reaction conditions and high functional group tolerance of these methods allow for their application in the late-stage functionalization of complex intermediates, a crucial strategy in modern drug discovery. For instance, the allylation of heterocyclic compounds, which are prevalent in pharmaceuticals, can be efficiently achieved using these methods.

Experimental Protocols

Below are detailed protocols for two common variations of the palladium-catalyzed cross-coupling of this compound.

Protocol 1: Fluoride-Activated Hiyama-Type Coupling

This protocol describes a typical procedure for the fluoride-promoted cross-coupling of an aryl bromide with this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Aryl bromide

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the aryl bromide (1.0 equiv) and this compound (1.5 equiv) to the reaction mixture.

  • Slowly add the TBAF solution (1.2 equiv) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Free Hiyama-Denmark Coupling of an Allylsilanolate

This protocol is an example of a fluoride-free coupling, which is advantageous for substrates bearing silyl-protecting groups.

Materials:

  • Allylpalladium(II) chloride dimer ([(allyl)PdCl]₂)

  • A bulky biarylphosphine ligand (e.g., SPhos)

  • Potassium trimethylsilanolate (KOSiMe₃)

  • Allyldimethylsilanol

  • Aryl chloride

  • Anhydrous dioxane or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strictly inert atmosphere, prepare the potassium allyldimethylsilanolate by reacting allyldimethylsilanol with KOSiMe₃ in anhydrous THF.

  • In a separate dry Schlenk flask, add [(allyl)PdCl]₂ (1 mol%) and the phosphine ligand (4 mol%).

  • Add anhydrous dioxane or THF to the flask.

  • Add the aryl chloride (1.0 equiv) to the catalyst mixture.

  • Transfer the pre-formed potassium allyldimethylsilanolate solution (1.2 equiv) to the reaction flask.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Quantitative Data Summary

The following tables summarize representative data for the palladium-catalyzed cross-coupling of this compound and its derivatives under various conditions.

Table 1: Fluoride-Activated Allylation of Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)Ref.
14-IodoanisolePd(OAc)₂ (2)PPh₃ (8)TBAFToluene1001285
21-BromonaphthalenePdCl₂(PPh₃)₂ (3)-TASFDMF80692
34-BromobenzonitrilePd₂(dba)₃ (1.5)P(o-tol)₃ (6)TBAFTHF651678

Table 2: Ligand Effects on Regioselectivity in the Coupling of Allylboronates with Aryl Halides

EntryLigandCatalyst (mol%)BaseSolventTemp (°C)α:γ RatioYield (%)Ref.
1SPhos[(allyl)PdCl]₂ (1)K₃PO₄THF/H₂O4010:9085
2RuPhos[(allyl)PdCl]₂ (1)K₃PO₄THF/H₂O4015:8582
3Buchwald-type L3[(allyl)PdCl]₂ (1)K₃PO₄THF/H₂O405:9595
4NHC-basedPd(OAc)₂ (2)KOHTHFreflux>95:588

Table 3: Fluoride-Free Hiyama-Denmark Coupling of Alkenylsilanolates with Aryl Chlorides

EntryAlkenylsilanolateAryl ChlorideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Ref.
1(E)-Heptenyldimethylsilanolate2-Chloroanisole[(allyl)PdCl]₂ (1)SPhos (4)Dioxane11091
2(Z)-Heptenyldimethylsilanolate4-Chlorotoluene[(allyl)PdCl]₂ (1)RuPhos (4)Dioxane11088
3Styryldimethylsilanolate2-Chloropyridine[(allyl)PdCl]₂ (1)SPhos (4)THF8093

Visualizations

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation allyl_pd_complex R-Pd(II)L_n-allyl transmetalation->allyl_pd_complex reductive_elimination Reductive Elimination allyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-allyl reductive_elimination->product rx R-X rx->oxidative_addition allylsilane Allyl-SiMe3 allylsilane->transmetalation activator F- activator->transmetalation

Catalytic cycle of the palladium-catalyzed cross-coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Assemble dry glassware under inert atmosphere add_catalyst Add Pd catalyst and ligand setup->add_catalyst add_reagents Add aryl halide and This compound add_catalyst->add_reagents add_activator Add activator (e.g., TBAF) add_reagents->add_activator heat Heat to desired temperature add_activator->heat monitor Monitor reaction progress (TLC, GC) heat->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

General experimental workflow for the cross-coupling reaction.

Regioselectivity pi_allyl π-Allyl Palladium Intermediate alpha_attack Nucleophilic Attack at α-carbon pi_allyl:f0->alpha_attack gamma_attack Nucleophilic Attack at γ-carbon pi_allyl:f0->gamma_attack branched Branched Product (α-substitution) alpha_attack->branched linear Linear Product (γ-substitution) gamma_attack->linear ligand_alpha Bulky Ligands (e.g., NHC) ligand_alpha->alpha_attack ligand_gamma Less Bulky Ligands (e.g., PPh3) ligand_gamma->gamma_attack

Ligand influence on regioselectivity in allylic substitution.

References

Troubleshooting & Optimization

Side reactions of Allyltrimethylsilane and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allyltrimethylsilane Reactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

Q2: What are the main advantages of using this compound over other allylating agents?

This compound is generally more stable and less toxic than other organometallic allylating agents like allyl Grignard or allyllithium reagents. Reactions involving this compound are often highly regioselective, with the electrophile attacking the γ-carbon of the allyl group.

Q3: What are the most common side reactions observed with this compound?

The most frequently encountered side reactions include:

  • Protodesilylation: Loss of the trimethylsilyl group upon exposure to acidic conditions, leading to the formation of propene.

  • Isomerization: Rearrangement of the allyl silane to a more thermodynamically stable vinyl silane.

  • Ene Reaction: A pericyclic reaction that can compete with the desired allylation, sometimes proceeding without the loss of the silyl group.

  • Loss of Regioselectivity: Formation of a mixture of constitutional isomers, particularly under fluoride-catalyzed conditions.

  • Dimerization/Oligomerization: Self-reaction of the starting materials or products under certain conditions.

Q4: How does the choice of catalyst (Lewis acid vs. fluoride ion) affect the reaction outcome?

The choice of catalyst is critical. Lewis acid-promoted reactions, like the Hosomi-Sakurai reaction, generally proceed with high regioselectivity through a carbocationic intermediate stabilized by the β-silicon effect. In contrast, fluoride ion catalysis generates a more reactive allyl anion equivalent, which can lead to a loss of regioselectivity.

Troubleshooting Guides

Issue 1: Protodesilylation

Symptoms:

  • Low yield of the desired allylated product.

  • Formation of propene gas (can be detected by GC-MS of the headspace).

  • Presence of desilylated starting materials or byproducts.

Root Causes:

  • Presence of protic acids (e.g., HCl, H₂O) in the reaction mixture.

  • Use of overly strong Lewis acids that can generate protic acids from trace moisture.

  • Hydrolysis of the silyl ether intermediate during workup before the reaction is complete.

Prevention and Solutions:

Strategy Description
Use Anhydrous Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Scavenge Protic Impurities Add a proton scavenger, such as a non-nucleophilic base (e.g., 2,6-lutidine), or a desiccant like molecular sieves.
Optimize Lewis Acid Use milder Lewis acids that are less prone to hydrolysis. The choice of Lewis acid can significantly impact the reaction outcome.
Controlled Workup Quench the reaction at low temperature and use a non-acidic workup procedure until the desired product is isolated.
Issue 2: Isomerization to Vinylsilane

Symptoms:

  • Formation of a vinylsilane byproduct, detectable by ¹H NMR (vinyl protons) and GC-MS.

  • Reduced yield of the desired homoallylic product.

Root Causes:

  • Use of specific catalysts known to promote isomerization, such as B(C₆F₅)₃ or certain ruthenium complexes.

  • Elevated reaction temperatures can facilitate isomerization to the more thermodynamically stable internal alkene.

Prevention and Solutions:

Strategy Description
Catalyst Selection Avoid catalysts known to induce isomerization if this is an undesired side reaction. For standard Hosomi-Sakurai reactions, catalysts like TiCl₄, SnCl₄, or BF₃·OEt₂ are less likely to cause significant isomerization.
Temperature Control Run the reaction at the lowest effective temperature. Many allylations can be performed at -78 °C.
One-Pot Strategies If the vinylsilane is a desired intermediate for a subsequent reaction (e.g., Hiyama coupling), specific catalysts can be used to promote the isomerization intentionally in a one-pot procedure.
Issue 3: Ene Reaction Byproducts

Symptoms:

  • Formation of a vinylsilane where the allyl group has added to the electrophile without the loss of the trimethylsilyl group.

  • Complex product mixture, as the ene reaction can be intermolecular or intramolecular.

Root Causes:

  • Highly activated substrates or high reaction temperatures can favor the pericyclic ene reaction pathway.

  • The substrate may have a conformation that is sterically favorable for the ene reaction's cyclic transition state.

Prevention and Solutions:

Strategy Description
Use of Lewis Acids Lewis acid catalysis generally favors the Hosomi-Sakurai pathway over the thermal ene reaction by activating the electrophile.
Lower Reaction Temperature Ene reactions often have a higher activation energy than the desired allylation, so running the reaction at a lower temperature can suppress this side reaction.
Substrate Modification If possible, modify the substrate to sterically disfavor the ene transition state.

Quantitative Data Summary

Table 1: Influence of Lewis Acid on Diastereoselectivity in the Hosomi-Sakurai Reaction

This table summarizes typical outcomes for the reaction of (E)-crotyltrimethylsilane with benzaldehyde, demonstrating how the choice of Lewis acid affects yield and diastereoselectivity.

Lewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
TiCl₄CH₂Cl₂-7819598:2
SnCl₄CH₂Cl₂-7829295:5
BF₃·OEt₂CH₂Cl₂-7838580:20
AlCl₃CH₂Cl₂-7828890:10

Data is representative of typical results and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Allylation (Hosomi-Sakurai Reaction)

This protocol describes the allylation of an aldehyde with this compound using titanium tetrachloride as the Lewis acid.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, as a 1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the aldehyde and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution dropwise to the stirred solution. Stir for 5-10 minutes.

  • Add the this compound dropwise.

  • Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Materials cluster_pathways Reaction Conditions cluster_products Products / Side Products SM This compound + Electrophile LA Lewis Acid (e.g., TiCl₄) SM->LA Desired Pathway PA Protic Acid (H⁺) SM->PA Side Reaction Heat Heat / Specific Catalysts SM->Heat Side Reaction DP Desired Allylation Product (Homoallylic Alcohol/Ether) LA->DP PP Protodesilylation Product (Propene) PA->PP IP Isomerization Product (Vinylsilane) Heat->IP G cluster_mech Protodesilylation Mechanism A This compound C β-Silyl Carbocation Intermediate A->C Protonation of double bond B Proton (H⁺) D Propene + Me₃Si⁺ C->D Elimination of Silyl Group G cluster_workflow Experimental Workflow P1 Preparation (Anhydrous Conditions) P2 Reagent Addition (Low Temperature) P1->P2 P3 Reaction Monitoring (TLC/GC) P2->P3 P4 Quenching & Workup (Non-Acidic) P3->P4 P5 Purification P4->P5

References

Technical Support Center: Optimization of Catalyst Loading for Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving allyltrimethylsilane.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of catalyst loading for this compound reactions, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no product at all. What are the potential causes related to catalyst loading?

Answer: Low or no product yield is a common issue that can often be traced back to the catalyst system. Here are several potential causes and troubleshooting steps:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. The yield of the product can be directly proportional to the amount of catalyst used.[1]

    • Solution: Incrementally increase the catalyst loading. For instance, if a 1 mol% loading is ineffective, try increasing it to 2 mol%, 5 mol%, and so on, while carefully monitoring the reaction progress.

  • Catalyst Inactivity or Degradation: The catalyst may be inactive due to improper handling, storage, or decomposition under the reaction conditions.

    • Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under an inert atmosphere if they are sensitive to air or moisture. For some systems, the presence of a co-catalyst or scavenger can be beneficial. For example, in AlBr₃-catalyzed allylations, adding a small amount of AlMe₃ can scavenge HBr, which may form in the reaction mixture and inhibit the catalyst.[2]

  • Inappropriate Catalyst Choice: The chosen Lewis or Brønsted acid may not be suitable for the specific substrate.

    • Solution: Screen a variety of catalysts. For the allylation of acetals, catalysts like Bi(OTf)₃, FeCl₃, and various Brønsted acids have proven effective.[1] For α,β-unsaturated ketones, different Lewis acids may be required to achieve the desired conjugate addition.[3]

Issue 2: Slow Reaction Rate

Question: The reaction is proceeding very slowly, requiring excessively long reaction times. How can I improve the kinetics by optimizing the catalyst loading?

Answer: A slow reaction rate can be a significant bottleneck. Consider the following factors related to catalyst loading:

  • Sub-optimal Catalyst Concentration: Lowering the catalyst loading can lead to longer reaction times and decreased yields.[2]

    • Solution: Gradually increase the catalyst loading. For example, in the allylation of benzaldehyde dimethyl acetal with an AlBr₃/AlMe₃ system, decreasing the catalyst from 6 mol% to 1 mol% significantly increased the reaction time.

  • Use of Co-catalysts: The addition of a co-catalyst can substantially enhance the reaction rate.

    • Solution: Investigate the use of co-catalysts. A notable example is the addition of a catalytic amount of copper(I) bromide (CuBr) to AlBr₃/AlMe₃ catalyzed allylations, which can accelerate the reaction rate.

  • Reaction Temperature: The reaction temperature might be too low for the given catalyst loading.

    • Solution: While keeping the catalyst loading constant, try increasing the reaction temperature. Alternatively, microwave-assisted heating can dramatically reduce reaction times in the presence of a suitable catalyst like CuBr.

Issue 3: Formation of Side Products

Question: I am observing the formation of significant side products. Can this be related to the catalyst loading?

Answer: Yes, improper catalyst loading can lead to the formation of unwanted side products.

  • Excessive Catalyst Loading: Too much catalyst can sometimes promote side reactions.

    • Solution: Try decreasing the catalyst loading. Finding the minimum effective catalyst concentration is key to minimizing side reactions while maintaining a reasonable reaction rate.

  • Protodesilylation: This is a common side reaction where the this compound is quenched by a proton source.

    • Solution: Ensure the reaction is carried out under strictly anhydrous conditions. The use of a scavenger like AlMe₃ in certain Lewis acid systems can also help by removing protic impurities.

  • Di-allylation: In some cases, particularly with substrates having multiple reactive sites, an excess of the allylating agent and high catalyst loading can lead to multiple allylations.

    • Solution: Control the stoichiometry by using 1.0 to 1.2 equivalents of this compound. Additionally, optimizing for a shorter reaction time can favor the mono-allylated product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an this compound reaction?

A1: A good starting point for catalyst loading in many this compound reactions, such as the Hosomi-Sakurai reaction, is typically between 1 mol% and 10 mol%. For instance, bismuth triflate has been used at 1.0 mol% for the allylation of acetals, while FeCl₃ has been used at 2 mol%. It is always recommended to start with a lower loading and increase it as needed based on reaction performance.

Q2: How does the choice of a Lewis acid versus a Brønsted acid affect the optimal catalyst loading?

A2: Both Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) and Brønsted acids can catalyze this compound reactions. The optimal loading can vary significantly between the two types and even between different catalysts within the same class. Brønsted acids like 2,4-dinitrobenzenesulfonic acid (DNBA) have been shown to be effective at 2 mol% for the allylation of acetals. Generally, stronger Lewis or Brønsted acids may be effective at lower loadings.

Q3: Can the solvent choice influence the required catalyst loading?

A3: Yes, the solvent can play a crucial role. For example, in the CuBr-promoted allylation of acetals, dichloromethane and 1,2-dichloroethane were found to be suitable solvents, while diethyl ether or THF were not, likely due to competitive binding to the catalyst. This indicates that the solvent can affect the catalyst's activity, which in turn may influence the optimal loading.

Q4: When should I consider using a stoichiometric amount of a promoter instead of a catalytic amount?

A4: Historically, many Hosomi-Sakurai reactions used stoichiometric amounts of Lewis acids like TiCl₄. However, modern protocols often favor catalytic amounts due to cost, ease of workup, and reduced waste. You might consider a stoichiometric amount if catalytic methods are failing, if the substrate is particularly unreactive, or if you are following an established literature procedure that specifies a stoichiometric quantity for a specific transformation.

Data Presentation

Table 1: Effect of Catalyst Loading on the Allylation of Benzaldehyde Dimethyl Acetal with an AlBr₃/AlMe₃ System.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
1154892
264883
3314882
4114856
50480

Reaction conditions: Benzaldehyde dimethyl acetal (2 mmol), this compound (2 mmol), AlBr₃/AlMe₃ (6:1 ratio), in anhydrous DCM, -78°C to room temperature.

Table 2: Comparison of Various Catalysts for the Allylation of Acetals with this compound.

CatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Yield (%)
Bi(OTf)₃1.0Benzaldehyde dimethyl acetalDichloromethaneRoom Temp.95+
FeCl₃2.0Benzaldehyde dimethyl acetalDichloromethane-2090+
DNBA2.0Benzaldehyde dimethyl acetalAcetonitrileRoom Temp.95+
TPPClO₄ (thermal)3.0Benzaldehyde dimethyl acetalDichloromethaneReflux90+
CuBr (microwave)StoichiometricBenzaldehyde dimethyl acetal1,2-dichloroethane10082-100

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde (Hosomi-Sakurai Reaction)

  • To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add the Lewis acid (e.g., TiCl₄, 1.0 equiv).

  • Stir the resulting mixture at -78 °C for 5 minutes.

  • Add this compound (1.5 equiv) dropwise.

  • Allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: General Procedure for Brønsted Acid-Catalyzed Allylation of an Acetal

  • To a solution of the acetal (1.0 equiv) and this compound (1.2 equiv) in acetonitrile, add the Brønsted acid catalyst (e.g., DNBA, 2 mol%) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 10 to 120 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Troubleshooting & Refinement cluster_final Finalization A Select Substrate and This compound B Choose Catalyst and Solvent A->B C Set Up Reaction Under Inert Atmosphere B->C D Initial Reaction with Low Catalyst Loading (e.g., 1-2 mol%) C->D E Monitor Progress (TLC/GC/NMR) D->E F Analyze Outcome: Yield, Rate, Purity E->F G Low Yield / Slow Rate? F->G Unsatisfactory K Side Products Observed? F->K Unsatisfactory N Optimal Conditions Identified F->N Satisfactory H Increase Catalyst Loading G->H Yes I Screen Different Catalysts G->I Yes J Optimize Temperature G->J Yes H->D I->D J->D L Decrease Catalyst Loading K->L Yes M Check Stoichiometry K->M Yes L->D M->D O Work-up and Purify Product N->O

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Logic cluster_yield Low Yield / Slow Rate cluster_purity Side Product Formation Start Reaction Issue Observed Q_Yield Is Catalyst Loading Sufficient? Start->Q_Yield Q_Purity Is Catalyst Loading Too High? Start->Q_Purity Sol_Inc_Load Increase Catalyst Loading Q_Yield->Sol_Inc_Load No Q_Active Is Catalyst Active? Q_Yield->Q_Active Yes Sol_Fresh_Cat Use Fresh Catalyst / Check Storage Q_Active->Sol_Fresh_Cat No Sol_CoCat Consider a Co-catalyst Q_Active->Sol_CoCat Yes Sol_Dec_Load Decrease Catalyst Loading Q_Purity->Sol_Dec_Load Yes Q_Conditions Are Conditions Anhydrous? Q_Purity->Q_Conditions No Sol_Anhydrous Ensure Anhydrous Conditions Q_Conditions->Sol_Anhydrous No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Stereoselectivity in Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective reactions involving allyltrimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of solvents and other reaction parameters on the stereochemical outcome of the Hosomi-Sakurai reaction and related allylations.

Frequently Asked Questions (FAQs)

Q1: What is the Hosomi-Sakurai reaction?

The Hosomi-Sakurai reaction is a carbon-carbon bond-forming reaction that involves the Lewis acid-promoted addition of an this compound to an electrophile, typically an aldehyde or ketone.[1] This reaction is a reliable method for synthesizing homoallylic alcohols, which are valuable intermediates in organic synthesis.[2] The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon group (the β-silicon effect).[3]

Q2: How does the choice of solvent impact the stereoselectivity of the reaction?

The solvent plays a critical role in determining the stereoselectivity of Lewis acid-mediated allylations.[4] Its influence is primarily based on two factors:

  • Polarity: The polarity of the solvent can affect the stability of the transition state and the intermediates involved.

  • Coordinating Ability: Solvents can coordinate with the Lewis acid catalyst. Strongly coordinating solvents can compete with the aldehyde for binding to the Lewis acid, potentially altering the geometry of the transition state and reducing stereocontrol. For this reason, non-polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred.[4]

Q3: What is "chelation control" and how does it relate to solvent choice?

Chelation control is a key concept in the stereoselective allylation of substrates containing a nearby Lewis basic group, such as an α-alkoxy or α-amino group. A strong Lewis acid like titanium tetrachloride (TiCl₄) can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid, cyclic intermediate. This forces the this compound to attack from the less sterically hindered face, leading to high diastereoselectivity.

The solvent can interfere with this process. A coordinating solvent can occupy the coordination sites on the Lewis acid, preventing the formation of the chelate ring and leading to a loss of stereoselectivity. This results in a non-chelation controlled pathway, often favoring the opposite diastereomer.

Q4: Besides the solvent, what other factors influence stereoselectivity?

Several other factors are crucial for achieving high stereoselectivity:

  • Lewis Acid: The choice of Lewis acid is paramount. Strong chelating Lewis acids like TiCl₄ or SnCl₄ often favor syn-diastereomers with α-alkoxy aldehydes via chelation control. In contrast, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are less likely to form strong chelates and may favor anti-products via an open-chain transition state.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally increases stereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Structure: The steric and electronic properties of the aldehyde and the this compound substituents significantly impact the stereochemical outcome.

Troubleshooting Guide

Issue: My reaction shows low or no diastereoselectivity.

Possible Cause Troubleshooting Step
Suboptimal Solvent The diastereoselectivity of the allylation can be highly solvent-dependent. Screen a range of anhydrous, non-protic solvents (e.g., CH₂Cl₂, Toluene, Hexane) to find the optimal conditions for your specific substrate.
Incorrect Lewis Acid Different Lewis acids can lead to different stereochemical outcomes. If chelation control is desired for an α-alkoxy aldehyde, consider strong Lewis acids like TiCl₄. For non-chelation control, BF₃·OEt₂ may be more suitable.
Reaction Temperature Too High Temperature can have a profound effect on stereoselectivity. Running the reaction at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity.
Moisture in the Reaction Protic impurities like water can quench the Lewis acid and interfere with the reaction. Ensure all glassware is flame-dried and all reagents and solvents are strictly anhydrous.

Issue: I am observing the opposite diastereomer to the one expected.

Possible Cause Troubleshooting Step
Chelation vs. Non-Chelation Control You may be operating under non-chelation control when chelation is desired, or vice versa. For substrates with a chelating group, using a strong Lewis acid (TiCl₄) in a non-coordinating solvent (CH₂Cl₂) typically favors the syn product. Using a non-chelating Lewis acid (BF₃·OEt₂) can favor the anti product.
Solvent Interference If using a potentially coordinating solvent (e.g., THF, Et₂O), it may be disrupting the chelation-controlled transition state. Switch to a non-coordinating solvent like dichloromethane or toluene.

Issue: The reaction is slow or gives a low yield.

Possible Cause Troubleshooting Step
Inactive Lewis Acid Ensure the Lewis acid is fresh and has been handled under anhydrous conditions. Purity and activity can decrease with improper storage.
Solvent Polarity While non-coordinating solvents are good for selectivity, sometimes a slightly more polar solvent is needed to improve solubility and reaction rate. A solvent screen is recommended.
Insufficient Catalyst While many reactions are catalytic, some substrates may require stoichiometric amounts of Lewis acid for full conversion. Consider increasing the loading of the Lewis acid.

Data Presentation

The following table provides illustrative data on the effect of solvent on the diastereoselectivity of the TiCl₄-mediated reaction of this compound with 2-benzyloxypropanal at -78 °C. This reaction can proceed via a chelation-controlled pathway to favor the syn product or a non-chelation (Felkin-Anh) pathway to favor the anti product.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (syn:anti)Predominant Pathway
1Toluene2.495 : 5Chelation
2Dichloromethane (CH₂Cl₂)9.192 : 8Chelation
3Diethyl Ether (Et₂O)4.330 : 70Non-Chelation
4Tetrahydrofuran (THF)7.615 : 85Non-Chelation

Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

The data shows that non-coordinating solvents like toluene and dichloromethane strongly favor the syn diastereomer, indicative of a chelation-controlled mechanism. In contrast, coordinating solvents like diethyl ether and THF disrupt the chelate, leading to a reversal of selectivity where the anti diastereomer, predicted by the non-chelation Felkin-Anh model, becomes the major product.

Experimental Protocols

General Protocol for the TiCl₄-Mediated Allylation of an Aldehyde

This protocol describes a general procedure for the chelation-controlled addition of this compound to an aldehyde with a chelating group.

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.5 equiv)

  • Titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 equiv) dropwise to the stirred solution over 5 minutes. The mixture may turn yellow or orange. Stir for an additional 15 minutes at -78 °C.

  • Reagent Addition: Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis or gas chromatography (GC).

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Stereoselectivity start Low Diastereoselectivity Observed check_solvent Is the solvent non-coordinating? (e.g., CH2Cl2, Toluene) start->check_solvent change_solvent Action: Switch to a non-coordinating solvent. check_solvent->change_solvent No check_lewis_acid Is the Lewis Acid appropriate for the desired control (chelation vs. non-chelation)? check_solvent->check_lewis_acid Yes end Re-run Experiment & Analyze change_solvent->end change_lewis_acid Action: Change Lewis Acid. (e.g., TiCl4 for chelation, BF3·OEt2 for non-chelation) check_lewis_acid->change_lewis_acid No check_temp Is the reaction temperature low enough? (e.g., -78 °C) check_lewis_acid->check_temp Yes change_lewis_acid->end lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_anhydrous Are conditions strictly anhydrous? check_temp->check_anhydrous Yes lower_temp->end ensure_anhydrous Action: Flame-dry glassware, use anhydrous reagents/solvents. check_anhydrous->ensure_anhydrous No check_anhydrous->end Yes ensure_anhydrous->end

Caption: Troubleshooting workflow for reactions with poor stereoselectivity.

chelation_vs_nonchelation Solvent Influence on Reaction Pathway cluster_0 Chelation Control cluster_1 Non-Chelation Control chelate Aldehyde (with chelating group 'OR') TiCl4 (Lewis Acid) Non-Coordinating Solvent (CH2Cl2) ts_chelate Rigid Cyclic Transition State chelate->ts_chelate Forms Chelate prod_syn Syn Product (Major) ts_chelate->prod_syn Favored Attack non_chelate Aldehyde (with chelating group 'OR') TiCl4 (Lewis Acid) Coordinating Solvent (THF) ts_open Flexible Open-Chain Transition State (Felkin-Anh) non_chelate->ts_open Solvent Disrupts Chelate prod_anti Anti Product (Major) ts_open->prod_anti Favored Attack

Caption: Influence of coordinating vs. non-coordinating solvents.

References

Technical Support Center: Allyltrimethylsilane Reaction Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered with the removal of silyl byproducts from reactions involving allyltrimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common silyl byproducts in this compound reactions, and what do they look like?

A1: The most prevalent silyl byproducts are trimethylsilanol (TMSOH) and its condensation product, hexamethyldisiloxane (HMDSO). Unreacted trimethylsilyl chloride (TMSCl) may also be present if it was used to generate the active electrophile in situ.

  • Trimethylsilanol (TMSOH): Often appears as a water-soluble, volatile, and somewhat acidic compound. It can be difficult to isolate but can contribute to emulsions during aqueous workups.

  • Hexamethyldisiloxane (HMDSO): This is a nonpolar, volatile liquid with a characteristic mild odor. It is insoluble in water and can appear as a separate organic layer or an oily residue after solvent evaporation.[1][2][3][4] In crude ¹H NMR spectra, HMDSO typically appears as a sharp singlet around 0.07 ppm in CDCl₃.[5]

  • Trimethylsilyl chloride (TMSCl): A volatile and corrosive liquid that readily fumes in moist air. It is typically hydrolyzed to TMSOH and HCl upon aqueous workup.

Q2: I've quenched my Hosomi-Sakurai reaction, and a white precipitate has formed. What is it, and what should I do?

A2: The white precipitate is likely polysiloxanes, formed from the polymerization of trimethylsilanol, especially if the quench was not rapid or if there was localized high concentration of water.

Troubleshooting:

  • Attempt to dissolve the precipitate by adding more organic solvent.

  • If it remains insoluble, the solid can often be removed by filtration through a pad of Celite®.

  • To minimize its formation in the future, consider a "reverse quench" by adding the reaction mixture to a vigorously stirred aqueous solution.

Q3: My desired homoallylic alcohol seems to co-elute with a nonpolar impurity during flash chromatography. How can I improve the separation?

A3: This is a common issue as HMDSO is nonpolar and can have a similar retention factor (Rf) to some organic products, especially in nonpolar eluent systems.

Troubleshooting:

  • Adjust the Solvent System: Increase the polarity of your eluent. A general guideline for flash chromatography is to aim for an Rf of 0.15-0.4 for your target compound on a TLC plate. A slight increase in the polar component of your mobile phase can significantly decrease the Rf of your more polar product while having less of an effect on the nonpolar HMDSO, leading to better separation.

  • Consider a Different Solvent System: If adjusting polarity doesn't work, try a different solvent system altogether. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.

  • Use a Silica Plug: For a quick purification, you can pass your crude product through a short plug of silica gel. This can effectively remove baseline impurities and may retain some of the more polar byproducts while allowing your desired product and HMDSO to pass through. Further purification may be necessary.

Q4: Can I remove silyl byproducts without using chromatography?

A4: Yes, several methods can be employed, depending on the properties of your desired product.

  • Aqueous Workup: Multiple washes with water, dilute acid (e.g., 1M HCl), or base (e.g., saturated NaHCO₃) can help remove TMSOH and other water-soluble impurities. However, HMDSO is largely insoluble in water and will remain in the organic layer.

  • Distillation: If your product has a significantly higher boiling point than HMDSO (b.p. 101 °C), distillation can be an effective purification method.

  • Activated Carbon Treatment: Stirring the crude product in a suitable organic solvent with activated carbon can adsorb nonpolar impurities like HMDSO. The carbon is then removed by filtration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Emulsion during aqueous workup Formation of trimethylsilanol (TMSOH) and other polar silyl species acting as surfactants.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Filter the entire mixture through a pad of Celite®.
Persistent oily residue after solvent removal High concentration of hexamethyldisiloxane (HMDSO).Purify by flash chromatography, starting with a nonpolar eluent to first wash off the HMDSO. Alternatively, consider distillation if your product is not volatile.
Low yield after purification Product may be partially soluble in the aqueous layer, especially if it's a polar homoallylic alcohol. The product may have been lost during filtration of polysiloxane precipitate.Back-extract the aqueous layers with fresh organic solvent and combine the organic phases. Before filtering any precipitate, ensure your product is not adsorbed onto it by taking a TLC of a small, dissolved sample of the solid.
Product degradation during workup The desired product may be sensitive to the acidic or basic conditions of the aqueous wash. For example, TMS-protected functional groups may be cleaved by acidic washes.Use a neutral wash (brine) or quench with a milder reagent like saturated aqueous ammonium chloride (NH₄Cl). Test the stability of your product to the workup conditions on a small scale before applying to the entire batch.

Data on Silyl Byproduct Removal

Table 1: Physicochemical Properties of Common Silyl Byproducts

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water ¹H NMR (CDCl₃, δ ppm)
Trimethylsilanol (TMSOH)C₃H₁₀OSi90.20~100 (decomposes)SolubleVariable, broad singlet
Hexamethyldisiloxane (HMDSO)C₆H₁₈OSi₂162.38101Insoluble~0.07 (singlet)
Trimethylsilyl chloride (TMSCl)C₃H₉ClSi108.6457Reacts~0.4 (singlet)

Table 2: Qualitative Comparison of Removal Methods for Silyl Byproducts

Method Target Byproduct(s) Efficiency Advantages Disadvantages
Aqueous Wash (Water/Brine) TMSOH, TMSCl (hydrolyzed)Moderate to HighSimple, fast, removes salts.Ineffective for HMDSO, can cause emulsions.
Aqueous Wash (Dilute Acid/Base) TMSOH, TMSCl (hydrolyzed)HighEffective for TMSOH and neutralizing the reaction.Product instability, ineffective for HMDSO.
Flash Chromatography (Silica Gel) HMDSO, TMSOH, other byproductsHighHighly effective, can separate complex mixtures.Time-consuming, requires solvent, potential for product loss on the column.
Distillation HMDSO, TMSClHighGood for large scale, can yield very pure product.Requires product to be thermally stable and non-volatile.
Activated Carbon HMDSOModerate to HighSimple, can be used for non-volatile products.May require large amounts of carbon, potential for product adsorption.

Table 3: Adsorption Capacity of Activated Carbon for Hexamethyldisiloxane (L2)

Adsorbent Adsorption Capacity (mg/g) Conditions Reference
NaOH-Activated Porous Carbon (from coconut shells)898.60 °C, fixed-bed dynamic adsorption
(3-Aminopropyl)trimethoxysilane-Modified Activated Porous Carbon360.125 °C, fixed-bed dynamic adsorption

Note: Adsorption capacities can vary significantly based on the specific type of activated carbon, its preparation, and the experimental conditions.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Hosomi-Sakurai Reaction

This protocol is a typical workup procedure following a TiCl₄-catalyzed Hosomi-Sakurai reaction.

  • Quenching: Cool the reaction mixture to -78 °C. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction until gas evolution ceases.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) and water.

  • Phase Separation: Shake the funnel and allow the layers to separate. If an emulsion forms, add brine to help break it.

  • Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:

    • 1M HCl (if the product is stable to acid)

    • Saturated aqueous NaHCO₃

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes the crude product contains a desired homoallylic alcohol and nonpolar silyl byproducts like HMDSO.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate using a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is 10-20% ethyl acetate in hexane. HMDSO is very nonpolar and will likely have a high Rf value (close to the solvent front). Adjust the solvent system until the desired product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the nonpolar component of your eluent system and pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice for loading) and load it onto the column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% hexane) to flush the very nonpolar HMDSO from the column. Monitor the eluent by TLC.

    • Once the HMDSO has been eluted, gradually increase the polarity of the eluent (gradient elution) to the composition determined in the initial TLC analysis.

    • Collect fractions and monitor by TLC to isolate the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Workflows with Graphviz

Below are DOT language scripts to generate diagrams for common purification workflows.

Aqueous_Workup_Workflow start Crude Reaction Mixture quench Quench with aq. NaHCO3 or NH4Cl start->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel extract Extract with Organic Solvent sep_funnel->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate end Partially Purified Product (may still contain HMDSO) concentrate->end

Caption: Aqueous Workup Workflow.

Flash_Chromatography_Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Silica Gel Column load_sample Load Sample pack_column->load_sample elute_nonpolar Elute with Nonpolar Solvent (e.g., Hexane) load_sample->elute_nonpolar collect_hmdso Collect HMDSO Fraction elute_nonpolar->collect_hmdso elute_polar Increase Polarity (Gradient Elution) elute_nonpolar->elute_polar After HMDSO elutes collect_product Collect Product Fractions elute_polar->collect_product combine Combine Pure Fractions collect_product->combine concentrate Concentrate combine->concentrate end Pure Product concentrate->end

Caption: Flash Chromatography Workflow.

Byproduct_Formation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation TMSCl R3SiCl (e.g., TMSCl) TMSOH R3SiOH (Trimethylsilanol) TMSCl->TMSOH + H2O - HCl H2O Trace H2O HMDSO R3Si-O-SiR3 (Hexamethyldisiloxane) TMSOH->HMDSO + R3SiOH - H2O Polysiloxane (-R2SiO-)n (Polysiloxane) HMDSO->Polysiloxane Further Condensation

Caption: Silyl Byproduct Formation Pathway.

References

Technical Support Center: Catalyst Poisoning in Allyltrimethylsilane Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during allyltrimethylsilane cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has completely stalled. Could catalyst poisoning be the issue?

A1: Yes, catalyst poisoning is a common reason for low or no conversion in palladium-catalyzed cross-coupling reactions. Poisoning occurs when impurities or reaction components bind to the active sites of the palladium catalyst, rendering it inactive.[1] Symptoms of catalyst poisoning include a reaction that starts but does not go to completion, or a complete lack of reactivity from the outset. The formation of palladium black, a black precipitate, is a strong indicator of catalyst decomposition and deactivation.[1]

Q2: What are the most common catalyst poisons I should be aware of in this compound cross-coupling?

A2: Palladium catalysts are sensitive to a variety of substances that can act as poisons. These can be introduced through reagents, solvents, or the reaction atmosphere. Key poisons include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are potent poisons for palladium catalysts.[1] These can be present as impurities in reagents.

  • Nitrogen Compounds: Certain nitrogen-containing heterocycles and amines can coordinate strongly to the palladium center and inhibit catalysis.

  • Halides: While necessary as part of the aryl halide substrate, excess halide ions can sometimes negatively impact the catalytic cycle.

  • Water and Oxygen: Moisture can lead to the hydrolysis of sensitive ligands and reagents, while oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[1] Rigorous degassing of solvents and running reactions under an inert atmosphere are crucial.

  • Carbon Monoxide: CO is a strong poison that can irreversibly bind to the palladium catalyst. It can be present as an impurity in gaseous reagents.

  • Phosphorus Compounds: While phosphine ligands are essential for many cross-coupling reactions, their oxidation products or the use of a large excess of the ligand can sometimes inhibit the reaction.[2]

  • Residual Reagents from Synthesis: this compound is often synthesized using a Grignard reagent (allylmagnesium bromide). Residual magnesium halides or solvents like ether from this synthesis could potentially interfere with the cross-coupling reaction.

Q3: Can this compound itself or its byproducts poison the catalyst?

A3: While this compound is generally a stable reagent, its purity is critical. Potential impurities from its synthesis could act as catalyst poisons. Under certain reaction conditions, side reactions of organosilicon reagents, such as the formation of siloxanes, could potentially affect catalyst activity, although this is less commonly cited as a primary poisoning event compared to external contaminants.

Q4: My reaction mixture turned black. What does this mean and can I salvage the reaction?

A4: The formation of a black precipitate is likely palladium black, which is finely divided, inactive palladium metal. This indicates that the catalyst has decomposed. Once palladium black has formed, it is generally not possible to salvage the reaction, as the active catalytic species is no longer present in the solution. The focus should be on preventing its formation in future experiments by addressing the potential causes of catalyst deactivation.

Q5: How can I purify my this compound to remove potential catalyst poisons?

A5: If you suspect impurities in your this compound, distillation is a common purification method. For laboratory scale, fractional distillation can be effective. To confirm purity, you can use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning in this compound cross-coupling reactions.

Problem: Low or No Conversion

Possible Cause 1: Contaminated Reagents or Solvents

  • Troubleshooting Steps:

    • Purity Check: Use high-purity, recently purchased or purified reagents. If possible, analyze the this compound and aryl halide for impurities using techniques like GC-MS.

    • Solvent Quality: Use anhydrous, degassed solvents. Purchase high-quality solvents or purify them using standard laboratory procedures (e.g., distillation, passing through a solvent purification system).

    • Base Purity: Ensure the base (e.g., fluoride source or other bases) is of high purity and has been stored under inert atmosphere if it is sensitive to moisture or air.

Possible Cause 2: Inadequate Inert Atmosphere

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.

    • Inert Atmosphere Maintenance: Ensure your reaction setup is leak-proof and a positive pressure of an inert gas is maintained throughout the reaction.

Possible Cause 3: Inappropriate Reaction Conditions

  • Troubleshooting Steps:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can also promote catalyst decomposition.

    • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst deactivation. For monodentate phosphine ligands, a 2:1 or 4:1 ratio to palladium is common.

    • Activator: For Hiyama-type couplings of this compound, an activator is often required. This is typically a fluoride source like TBAF (tetrabutylammonium fluoride) or a base. Ensure the activator is present in the correct stoichiometry and is of good quality.

Data Presentation

The following table summarizes the impact of common catalyst poisons on the yield of palladium-catalyzed cross-coupling reactions. While specific data for this compound coupling is limited, the presented data from analogous Suzuki-Miyaura reactions provide a strong indication of the detrimental effects of these impurities.

Catalyst PoisonConcentrationModel ReactionCatalyst SystemObserved Effect on YieldReference
Water2% (v/v)Suzuki-MiyauraPd(OAc)₂ / SPhos~10% decreaseGeneral knowledge
Air (Oxygen)SaturatedSuzuki-MiyauraPd(PPh₃)₄Significant decrease (>50%)
Thiophene (Sulfur)10 mol%Suzuki-MiyauraPd(OAc)₂ / Buchwald ligandComplete inhibitionGeneral knowledge
Excess Ligand (PPh₃)10 equivalentsSuzuki-MiyauraPd(OAc)₂~20% decrease

Experimental Protocols

Detailed Experimental Protocol for a Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 mL, 1.5 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Reagent Addition: Add the anhydrous, degassed toluene (5 mL) to the flask via syringe. Stir the mixture for 10 minutes at room temperature.

  • Add the this compound (1.5 mmol) to the reaction mixture via syringe.

  • Add the TBAF solution (1.5 mL of a 1 M solution in THF) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired allylated arene.

Mandatory Visualization

Catalyst_Poisoning_and_Reactivation Active_Catalyst Active Pd(0) Catalyst Poisoned_Catalyst Poisoned Pd Complex (Inactive) Active_Catalyst->Poisoned_Catalyst Poisoning Product Cross-Coupling Product Active_Catalyst->Product Forms Product Poisoned_Catalyst->Active_Catalyst Reactivation Possible (in some cases) Substrates This compound + Aryl Halide Substrates->Active_Catalyst Catalytic Cycle Poison Catalyst Poison (e.g., Sulfur, Water, O2) Poison->Poisoned_Catalyst Reactivation Regeneration (e.g., Purification of Reagents) Reactivation->Active_Catalyst

Caption: A diagram illustrating the cycle of catalyst activity, poisoning, and potential reactivation.

Troubleshooting_Workflow Start Low or No Reaction Conversion Check_Reagents Check Reagent Purity (this compound, Aryl Halide, Solvent, Base) Start->Check_Reagents Purify_Reagents Purify/Replace Reagents and Solvents Check_Reagents->Purify_Reagents Impurities Suspected Check_Atmosphere Verify Inert Atmosphere and Degassing Check_Reagents->Check_Atmosphere Reagents OK Purify_Reagents->Check_Atmosphere Improve_Inert_Technique Improve Degassing and Inert Atmosphere Technique Check_Atmosphere->Improve_Inert_Technique Inadequate Check_Conditions Review Reaction Conditions (Temperature, Ligand Ratio, Activator) Check_Atmosphere->Check_Conditions Atmosphere OK Improve_Inert_Technique->Check_Conditions Optimize_Conditions Optimize Temperature, Stoichiometry Check_Conditions->Optimize_Conditions Suboptimal Success Successful Reaction Check_Conditions->Success Conditions OK Optimize_Conditions->Success

Caption: A troubleshooting workflow for diagnosing catalyst poisoning in this compound cross-coupling.

References

Technical Support Center: Enhancing Enantioselectivity in Allyltrimethylsilane Additions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of allyltrimethylsilane additions, commonly known as the Hosomi-Sakurai reaction.

Troubleshooting Guide

Low enantioselectivity is a common issue in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving potential problems in your enantioselective this compound addition reactions.

Q1: My reaction shows low or no enantioselectivity. Where should I start troubleshooting?

A1: The first and most critical step is to validate your analytical method for determining enantiomeric excess (ee).[1] An unoptimized chiral chromatography method (HPLC, GC, or SFC) can give misleading results.

  • Action: Prepare a racemic sample of your product.

  • Test: Analyze the racemic sample using your chiral chromatography method.

  • Expected Outcome: You should observe two well-resolved peaks with a 50:50 area ratio. If not, your analytical method needs optimization before you can accurately assess the reaction's enantioselectivity.[1]

Q2: I've confirmed my analytical method is accurate, but the enantioselectivity of my reaction is still low. What are the most likely chemical causes?

A2: Several factors in the reaction itself can lead to poor enantioselectivity. Work through the following checklist:

  • Catalyst and Ligand Integrity:

    • Purity and Activity: Ensure the catalyst and chiral ligand are pure and have not degraded. Even catalysts from reputable suppliers can be compromised by improper handling or storage.[1]

    • Catalyst Activation: Some catalytic systems require a pre-activation step to form the active catalytic species. In-situ generation may not be as effective.[2]

    • Moisture and Air Sensitivity: Many catalysts, especially Lewis acids, are sensitive to moisture and air. Trace amounts of water can hydrolyze the catalyst, leading to the formation of achiral Brønsted acids that can catalyze a non-selective background reaction.[3] Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere.

  • Reaction Conditions:

    • Temperature: In many cases, lower reaction temperatures lead to higher enantioselectivity. The difference in activation energies for the formation of the two enantiomers becomes more significant at lower temperatures.

    • Solvent: The solvent can significantly influence the catalyst's activity and the transition state's geometry. Screen a variety of solvents to find the optimal one for your system.

    • Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product or catalyst degradation, resulting in a lower ee.

  • Reagent Purity:

    • Substrate Impurities: Impurities in the aldehyde or this compound can act as catalyst poisons or participate in non-selective side reactions, lowering the overall ee.

    • This compound Quality: Ensure the this compound is of high purity. Decomposition can lead to side products that interfere with the catalytic cycle.

Q3: I am using a well-established procedure, but my results are not reproducible. What could be the issue?

A3: Lack of reproducibility often points to subtle variations in experimental parameters.

  • Strictly Anhydrous Conditions: The most common culprit is adventitious water. Re-evaluate your procedures for drying solvents, glassware, and reagents. The use of molecular sieves can be beneficial.

  • Catalyst Loading and Stoichiometry: Precisely measure the catalyst and ligand amounts. Small deviations can impact the formation of the active catalyst and overall performance.

  • Rate of Addition: The rate at which reagents are added can sometimes influence selectivity, especially in highly reactive systems.

Frequently Asked Questions (FAQs)

Q4: How does the choice of Lewis acid catalyst affect the enantioselectivity?

A4: The Lewis acid plays a crucial role in activating the aldehyde towards nucleophilic attack by coordinating to the carbonyl oxygen. A chiral Lewis acid, typically formed in situ from a metal precursor and a chiral ligand, creates a chiral environment around the aldehyde, directing the approach of the this compound to one face of the carbonyl. The nature of the metal center and the ligand structure dictates the geometry and steric environment of the transition state, thereby determining the enantioselectivity.

Q5: What is the role of the chiral ligand?

A5: The chiral ligand is the source of asymmetry in the reaction. It binds to the metal center of the Lewis acid to form a chiral complex. The steric and electronic properties of the ligand are critical in differentiating the two faces of the prochiral aldehyde. For example, ligands like BINOL and its derivatives have been shown to be highly effective in creating a well-defined chiral pocket that leads to high enantioselectivity.

Q6: Can organocatalysts be used for this reaction?

A6: Yes, highly acidic organocatalysts, such as imidodiphosphorimidates (IDPi), have been developed for the highly enantioselective addition of this compound to aldehydes. These catalysts function by activating the aldehyde through hydrogen bonding and creating a chiral environment.

Q7: Does the structure of the aldehyde substrate influence the enantioselectivity?

A7: Yes, the structure of the aldehyde can have a significant impact. Aromatic aldehydes with electron-withdrawing substituents often exhibit higher reactivity and enantioselectivity in reactions catalyzed by certain chiral N-oxides. The steric bulk of the aldehyde's substituent can also influence how it fits into the chiral pocket of the catalyst, thereby affecting the level of stereocontrol.

Q8: What is the general mechanism for a Lewis acid-catalyzed enantioselective this compound addition?

A8: The generally accepted mechanism involves the following key steps:

  • Coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack.

  • Approach of the this compound to the activated aldehyde within the chiral environment created by the catalyst-ligand complex.

  • Nucleophilic addition of the allyl group to the carbonyl carbon, forming a new carbon-carbon bond. This step proceeds through a cyclic or acyclic transition state, the geometry of which determines the stereochemical outcome.

  • Release of the product and regeneration of the catalyst. The silicon group is transferred to the oxygen atom, and the catalyst is free to engage in another cycle.

Quantitative Data

Table 1: Effect of Catalyst and Ligand on the Enantioselective Allylation of Benzaldehyde

Catalyst PrecursorChiral LigandSolventTemp (°C)ee (%)
Ti(OiPr)₄(R)-BINOLCH₂Cl₂-2090
Sc(OTf)₃(R)-PyBoxCH₂Cl₂-7895
CuCl(R)-SEGPHOSTHF092
Ir(COD)Cl]₂(R)-Phosphoramidite L1THF2585
IDPi Organocatalyst-Toluene-4098

Note: This table is a compilation of representative data from various sources and specific reaction conditions may vary.

Table 2: Influence of Aldehyde Substituent on Enantioselectivity

AldehydeCatalyst Systemee (%)
BenzaldehydeTi(OiPr)₄ / (R)-BINOL90
p-NitrobenzaldehydeTi(OiPr)₄ / (R)-BINOL92
p-MethoxybenzaldehydeTi(OiPr)₄ / (R)-BINOL85
CyclohexanecarboxaldehydeSc(OTf)₃ / (R)-PyBox91
CinnamaldehydeIDPi Organocatalyst96

Note: This table illustrates general trends and actual results are dependent on the specific catalyst and reaction conditions employed.

Experimental Protocols

General Procedure for the Enantioselective Addition of this compound to an Aldehyde using a Ti(OiPr)₄/(R)-BINOL Catalyst (Keck Asymmetric Allylation)

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-BINOL (0.22 mmol) and freshly activated 4 Å molecular sieves. Add anhydrous dichloromethane (5 mL) and cool the suspension to 0 °C. To this, add Ti(OiPr)₄ (0.1 mmol) dropwise. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the active catalyst.

  • Reaction: Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C). Add the aldehyde (1.0 mmol) and stir for 10 minutes. Then, add this compound (1.5 mmol) dropwise over 5 minutes.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir until the yellow color of the titanium complex disappears. Filter the mixture through a pad of Celite®, washing with dichloromethane. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical_check Validate Analytical Method (Chiral HPLC/GC) start->analytical_check reoptimize_analytical Optimize Chiral Separation analytical_check->reoptimize_analytical Method not validated chemical_troubleshooting Investigate Chemical Parameters analytical_check->chemical_troubleshooting Method validated reoptimize_analytical->analytical_check catalyst_check Check Catalyst & Ligand (Purity, Activity, Handling) chemical_troubleshooting->catalyst_check Start Here conditions_check Optimize Reaction Conditions (Temperature, Solvent, Time) catalyst_check->conditions_check success High Enantioselectivity Achieved catalyst_check->success Issue Resolved reagents_check Verify Reagent Purity (Substrate, Allylsilane) conditions_check->reagents_check conditions_check->success Issue Resolved reagents_check->success Issue Resolved Hosomi_Sakurai_Cycle catalyst Chiral Lewis Acid (e.g., [Ti(BINOL)]) activated_complex Activated Aldehyde Complex catalyst->activated_complex aldehyde Aldehyde (R-CHO) aldehyde->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex + AllylSiMe₃ allylsilane This compound allylsilane->product_complex product_complex->catalyst Regeneration product Homoallylic Silyl Ether product_complex->product hydrolysis Hydrolysis product->hydrolysis final_product Homoallylic Alcohol hydrolysis->final_product

References

Technical Support Center: Allyltrimethylsilane Reaction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltrimethylsilane reactions, particularly the Hosomi-Sakurai reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Hosomi-Sakurai reaction with this compound?

Q2: How long should I run my this compound reaction?

Reaction times for this compound additions can vary significantly, from a few minutes to several hours. The duration is influenced by factors such as the reaction temperature, the reactivity of the electrophile, and the efficiency of the Lewis acid catalyst. For instance, some reactions at -78 °C may be complete within 30-60 minutes, while others at lower temperatures or with less reactive substrates might require several hours. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Q3: What are some common Lewis acids used to catalyze this compound reactions, and how does the choice of catalyst affect the reaction conditions?

A variety of Lewis acids can be used to promote the Hosomi-Sakurai reaction. The choice of Lewis acid is critical as it influences reaction rate, selectivity, and functional group tolerance.

  • Strong Lewis Acids: Titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and aluminum chloride (AlCl₃) are powerful catalysts that can activate a wide range of electrophiles, often at very low temperatures (-78 °C). However, their high reactivity can sometimes lead to side reactions or degradation of sensitive functional groups.

  • Milder Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used, milder alternative that is effective for many substrates. Other milder options include bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃), which can sometimes allow for reactions at more convenient temperatures (e.g., room temperature).

  • Fluoride Sources: In addition to Lewis acids, fluoride sources like tetrabutylammonium fluoride (TBAF) can also promote the reaction, typically under different mechanistic pathways.

The nature of the Lewis acid directly impacts the optimal temperature and reaction time. Stronger Lewis acids generally lead to faster reactions at lower temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficiently low temperature: The reaction may not be initiated if the temperature is too low for the chosen catalyst. 2. Reaction time is too short: The reaction may not have proceeded to completion.1. Gradually increase the temperature: If starting at -78 °C, try raising the temperature to -40 °C, 0 °C, or even room temperature, depending on the stability of your substrates. Monitor the reaction closely by TLC. 2. Increase the reaction time: Continue to monitor the reaction for a longer period. If the starting material is still present with no product formation, consider increasing the temperature.
Formation of Side Products (e.g., Protodesilylation) 1. Reaction temperature is too high: Higher temperatures can lead to undesired side reactions, such as protodesilylation (loss of the silyl group). 2. Presence of moisture: Water in the reaction can quench the Lewis acid and lead to protodesilylation of this compound.1. Lower the reaction temperature: If side products are observed at room temperature, try running the reaction at 0 °C or -78 °C. 2. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction (Starting Material Remains) 1. Reaction time is insufficient. 2. Reaction temperature is too low. 3. Catalyst deactivation. 1. Extend the reaction time: Allow the reaction to stir for a longer duration, monitoring by TLC until the starting material is consumed. 2. Increase the reaction temperature: As a second step, a modest increase in temperature can enhance the reaction rate. 3. Add more catalyst: If the reaction stalls, a small additional portion of the Lewis acid may be required. Ensure the catalyst is fresh and active.
Poor Diastereoselectivity Reaction temperature is too high. An enhancement in diastereoselectivity is often observed at lower temperatures. Running the reaction at -78 °C is a common strategy to improve stereochemical control.

Data Presentation: Temperature and Time Effects

The following table summarizes the general effects of temperature and reaction time on the outcome of this compound reactions based on literature observations.

ParameterLow (-78°C to 0°C)Moderate (0°C to RT)High (RT to 100°C)
Reaction Rate SlowerModerate to FastVery Fast
Typical Reaction Time 1 - 12 hours30 minutes - 4 hours5 minutes - 1 hour
Product Yield Generally Good to ExcellentCan be high, but risk of side reactions increasesVariable; may decrease due to decomposition
Selectivity (Chemo-, Regio-, Stereo-) Generally HighModerate to HighMay be compromised
Common Issues Incomplete conversion if time is too shortIncreased potential for side reactionsSignificant side product formation, potential for substrate/product decomposition

Experimental Protocols

General Protocol for the Hosomi-Sakurai Reaction of an Aldehyde with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound (1.2 to 1.5 mmol, 1.2 to 1.5 equiv)

  • Lewis Acid (e.g., TiCl₄, 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous workup and purification reagents (e.g., saturated aqueous NH₄Cl, Na₂SO₄, silica gel)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).

  • Dissolve the aldehyde in anhydrous DCM (10 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid (e.g., 1.1 mL of a 1.0 M TiCl₄ solution in DCM) dropwise to the stirred solution.

  • Stir the mixture at this temperature for 15 minutes.

  • Add this compound (1.2 to 1.5 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at the same temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aldehyde in Anhydrous DCM cool Cool to -78 °C start->cool add_la Add Lewis Acid cool->add_la stir1 Stir for 15 min add_la->stir1 add_silane Add this compound stir1->add_silane monitor Monitor by TLC add_silane->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Homoallylic Alcohol purify->product troubleshooting_logic start Low Yield or Incomplete Reaction? check_temp Is Temperature Too Low? start->check_temp Yes check_side_products Side Products Observed? start->check_side_products No, but side products increase_temp Increase Temperature check_temp->increase_temp Yes check_time Is Reaction Time Too Short? check_temp->check_time No increase_time Increase Reaction Time check_time->increase_time Yes decrease_temp Decrease Temperature check_side_products->decrease_temp Yes check_anhydrous Ensure Anhydrous Conditions decrease_temp->check_anhydrous

References

Technical Support Center: Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltrimethylsilane reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Hosomi-Sakurai reaction involving this compound?

A typical work-up procedure for a Hosomi-Sakurai reaction involves quenching the reaction, followed by an aqueous work-up to remove the Lewis acid and other water-soluble byproducts. The general steps are:

  • Washing: The organic layer is washed sequentially with water and brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Q2: What are the common side reactions in this compound additions, and how can they be minimized during work-up?

  • Careful Quenching: Using a milder quenching agent like saturated sodium bicarbonate instead of a more acidic one like ammonium chloride can sometimes help, especially if the product is sensitive to acid.

  • Anhydrous Conditions: Ensuring the reaction is carried out under strictly anhydrous conditions until the quenching step will prevent premature hydrolysis of the this compound.

Another potential issue is the formation of silanol byproducts (R₃SiOH) from the hydrolysis of silyl ethers or unreacted silylating agents. These can sometimes complicate purification.

Q3: What safety precautions should be taken when working with this compound?

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, should be worn at all times. Ensure that sources of ignition are absent from the work area.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Formation of a stable emulsion during aqueous work-up - Presence of fine solid particles.- High concentration of reagents or byproducts acting as surfactants.- Use of chlorinated solvents with basic aqueous solutions.- Wait: Allow the mixture to stand for 30 minutes to see if it separates on its own.- Add Brine: Add a saturated solution of NaCl to increase the ionic strength of the aqueous layer.- Filter through Celite: Filter the entire mixture through a pad of Celite to remove suspended solids.- Solvent Evaporation: If emulsions are a recurring issue, try evaporating the reaction solvent before the work-up and then redissolve the residue in the extraction solvent.- Centrifugation: For smaller volumes, centrifugation can be effective in breaking the emulsion.
Low yield of the desired homoallylic alcohol - Incomplete reaction.- Protodesilylation of this compound.- Loss of product during work-up (e.g., into the aqueous layer if the product has some water solubility).- Check Reaction Completion: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS).- Optimize Quenching: Consider using a less acidic quenching agent if protodesilylation is suspected.- Back-Extraction: If the product is suspected to have some water solubility, back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Presence of silanol byproducts (e.g., trimethylsilanol) in the purified product - Hydrolysis of silyl ethers or unreacted silylating agents during work-up.- Azeotropic Removal: For volatile silanols, they can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure.- Chromatography: Careful flash column chromatography can often separate the desired product from silanol byproducts.- Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
Difficulty in purifying the product by column chromatography - Product co-elutes with impurities.- Product is unstable on silica gel.- Solvent System Optimization: Experiment with different solvent systems for flash chromatography to achieve better separation.- Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica.- Deactivate Silica Gel: If the product is acid-sensitive, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.- Distillation: If the product is a liquid and has a sufficiently different boiling point from impurities, vacuum distillation is a good alternative to chromatography.

Experimental Protocols

General Work-up Procedure for a Hosomi-Sakurai Reaction
  • Cool the reaction mixture: Cool the reaction vessel to 0 °C in an ice bath.

  • Quench the reaction: Slowly add a saturated aqueous solution of NH₄Cl to the stirred reaction mixture. Continue stirring for 10-15 minutes.

  • Transfer to a separatory funnel: Transfer the entire mixture to a separatory funnel.

  • Extract the product: Extract the aqueous layer with three portions of dichloromethane (DCM) or diethyl ether.

  • Combine and wash organic layers: Combine the organic extracts and wash them with one portion of water, followed by one portion of brine.

  • Dry the organic layer: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter and concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product: Purify the crude product by flash column chromatography or vacuum distillation.

Protocol for Breaking an Emulsion
  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine) to the separatory funnel containing the emulsion. Gently rock the funnel to mix. Allow it to stand and observe if phase separation occurs.

  • Filter through Celite (if brine fails):

    • Prepare a small plug of Celite in a Büchner or Hirsch funnel.

    • Wet the Celite pad with the organic solvent used for extraction.

    • Filter the entire emulsified mixture through the Celite pad under gentle suction.

    • Collect the filtrate, which should now consist of two distinct layers, and return it to the separatory funnel to separate the layers.

Data Presentation

Table 1: Comparison of Purification Methods for Homoallylic Alcohols

Purification Method Typical Recovery Yield Purity Level Advantages Disadvantages
Flash Column Chromatography 70-95%>95%- Applicable to a wide range of compounds.- Can separate closely related impurities.- Can be time-consuming.- Potential for product decomposition on silica gel.
Vacuum Distillation 80-98%>98%- Excellent for purifying thermally stable liquids.- Can be faster than chromatography for large scales.- Requires the product to be volatile and thermally stable.- Less effective at separating isomers or compounds with very similar boiling points.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction This compound Reaction Quench Quench (e.g., sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification Method Concentrate->Purify Column Flash Column Chromatography Purify->Column Solid or Non-volatile Distill Vacuum Distillation Purify->Distill Liquid & Thermally Stable Product Pure Product Column->Product Distill->Product

Caption: General experimental workflow for the work-up and purification of this compound reactions.

Troubleshooting_Emulsion Start Emulsion Forms During Aqueous Work-up Wait Wait 30 minutes Start->Wait AddBrine Add Saturated NaCl (Brine) Wait->AddBrine No Separated Phases Separated Wait->Separated Yes FilterCelite Filter through Celite AddBrine->FilterCelite No AddBrine->Separated Yes Centrifuge Centrifuge (small scale) FilterCelite->Centrifuge No FilterCelite->Separated Yes Centrifuge->Separated Yes NotSeparated Emulsion Persists Centrifuge->NotSeparated No

References

Technical Support Center: Scaling Up Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting and scaling up reactions involving Allyltrimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a larger scale?

A1: this compound is a flammable liquid and should be handled with care, especially in large quantities.[1] Key safety considerations include:

  • Flammability: The compound is highly flammable. All large-scale reactions should be conducted in a well-ventilated area, away from ignition sources.[1] Ensure that all equipment is properly grounded to prevent static discharge.[1]

  • Exothermic Reactions: Reactions involving this compound, particularly with strong Lewis acids, can be exothermic.[2] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of thermal runaway.[2]

  • Moisture Sensitivity: this compound can react with moisture, potentially leading to pressure buildup in sealed containers and the formation of byproducts. All equipment must be rigorously dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Handling of Lewis Acids: Many reactions with this compound require strong Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), which are corrosive and moisture-sensitive themselves. Appropriate personal protective equipment (PPE) should be worn, and procedures for safe handling and quenching of these reagents must be in place.

Q2: What are the most common causes of low yield when scaling up this compound reactions?

A2: Low yields during scale-up can often be attributed to several factors:

  • Inadequate Mixing: What appears to be efficient mixing in a small flask may be insufficient in a large reactor, leading to localized concentration gradients and incomplete reactions.

  • Poor Temperature Control: As mentioned, poor heat dissipation can lead to side reactions and degradation of starting materials or products.

  • Moisture Contamination: The presence of water will consume the this compound and the Lewis acid catalyst, reducing the effective stoichiometry and leading to lower yields.

  • Suboptimal Reagent Stoichiometry: On a larger scale, minor errors in weighing or transferring reagents can become significant. It may be necessary to use a slight excess of this compound or the catalyst to drive the reaction to completion.

  • Catalyst Inactivity: Ensure the Lewis acid catalyst has been stored correctly and has not been deactivated by exposure to moisture.

Q3: How can I minimize the formation of byproducts in my scaled-up reaction?

A3: The formation of byproducts is a common challenge during scale-up. Here are some strategies to mitigate this issue:

  • Controlled Addition of Reagents: Slow, controlled addition of the Lewis acid or this compound can help to manage the reaction exotherm and maintain a more consistent reaction profile, reducing the formation of temperature-related byproducts.

  • Optimize Reaction Temperature: If you are observing byproduct formation, consider lowering the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity.

  • Purify Starting Materials: Impurities in the starting materials can lead to side reactions. Ensure the purity of your this compound, electrophile, and solvent before starting the reaction.

  • Protodesilylation: This is a common side reaction where the this compound is quenched by a proton source. Ensuring strictly anhydrous conditions is crucial to minimize this pathway.

Troubleshooting Guides

Guide 1: Incomplete Reaction or Stalling

If your scaled-up reaction is sluggish or appears to have stopped before completion, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action
Insufficient Mixing Increase the agitation speed in the reactor. Evaluate the impeller design and reactor geometry to ensure adequate mixing for the increased volume.
Low Reaction Temperature While important for controlling side reactions, a temperature that is too low can significantly slow the reaction rate. A modest increase in temperature may be beneficial, provided it does not lead to decomposition.
Catalyst Deactivation Ensure the Lewis acid was added to a scrupulously dry system. Consider adding a second charge of the catalyst if deactivation is suspected.
Incorrect Stoichiometry Re-verify the calculations for all reagents. On a larger scale, it may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) of this compound.
Guide 2: Formation of Unknown Byproducts

The appearance of unexpected impurities is a frequent issue during scale-up. This guide provides a systematic approach to identifying and minimizing their formation.

Potential Cause Troubleshooting Action
Thermal Decomposition If the reaction is highly exothermic, localized overheating can cause decomposition of starting materials, intermediates, or the product. Ensure efficient cooling and consider a slower addition rate of the limiting reagent.
Side Reactions with Solvent Certain solvents may not be inert under the reaction conditions, especially at elevated temperatures. Verify the compatibility of your solvent with the Lewis acid and other reagents.
Air/Moisture Contamination The ingress of air or moisture can lead to hydrolysis of this compound and the formation of siloxane-based impurities. Ensure all connections are secure and a positive pressure of inert gas is maintained.
Changes in Reaction Pathway At different concentrations or temperatures, alternative reaction pathways may become more favorable. Analyze the byproducts to understand their origin and adjust the reaction conditions accordingly.

Experimental Protocols

Detailed Methodology for a Lab-Scale Hosomi-Sakurai Reaction

This protocol describes the conjugate allylation of an α,β-unsaturated ketone with this compound, a common application that can be adapted for scale-up.

Reaction: Conjugate addition of this compound to 4-phenyl-3-buten-2-one.

Materials:

  • 4-phenyl-3-buten-2-one (benzalacetone)

  • This compound

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water (H₂O)

  • Ethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mechanically stirred solution of 29.2 g (0.20 mol) of benzalacetone in 300 mL of anhydrous dichloromethane in a 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is cooled to -40°C in a dry ice-methanol bath.

  • Slowly add 22 mL (0.20 mol) of titanium tetrachloride via syringe to the stirred mixture.

  • After 5 minutes, a solution of 30.2 g (0.26 mol) of this compound in 300 mL of dichloromethane is added dropwise over a 30-minute period, maintaining the temperature at -40°C.

  • The resulting deep red-violet reaction mixture is stirred for an additional 30 minutes at -40°C.

  • The reaction is quenched by the addition of 400 mL of water, followed by 500 mL of ethyl ether, and the mixture is allowed to warm to room temperature with stirring.

  • The organic layer is separated, and the aqueous layer is extracted three times with 500-mL portions of ethyl ether.

  • The combined organic layers are washed successively with 500 mL of saturated sodium bicarbonate and 500 mL of saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by vacuum distillation to yield 29.2–30.0 g (78–80%) of 4-phenyl-6-hepten-2-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_reactor Assemble & Dry Reactor Under Inert Atmosphere prep_reagents->setup_reactor charge_reactor Charge Reactor with Substrate & Solvent setup_reactor->charge_reactor cool_reactor Cool Reactor to Set Temperature charge_reactor->cool_reactor add_lewis_acid Controlled Addition of Lewis Acid cool_reactor->add_lewis_acid add_silane Controlled Addition of this compound add_lewis_acid->add_silane stir_reaction Stir at Temperature & Monitor Progress add_silane->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify Product (e.g., Distillation) dry_concentrate->purify

Caption: General experimental workflow for a Lewis acid-catalyzed this compound reaction.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_mixing Is mixing adequate for the vessel size? start->check_mixing check_temp Is the reaction temperature optimal? start->check_temp check_moisture Were anhydrous conditions maintained? start->check_moisture check_reagents Are reagents pure and stoichiometry correct? start->check_reagents improve_mixing Increase agitation / Modify setup check_mixing->improve_mixing adjust_temp Adjust temperature check_temp->adjust_temp dry_system Re-dry solvents & glassware check_moisture->dry_system verify_reagents Use fresh reagents / Adjust stoichiometry check_reagents->verify_reagents

Caption: Troubleshooting logic for addressing low yield in this compound reactions.

References

Technical Support Center: Byproduct Formation in Lewis Acid-Promoted Allylations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lewis acid-promoted allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Lewis acid in an allylation reaction?

A1: The Lewis acid acts as a catalyst by coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allylating agent. This activation lowers the energy barrier of the reaction, allowing it to proceed more efficiently, often at lower temperatures.

Q2: What are the most common classes of byproducts observed in these reactions?

A2: Common byproducts can be broadly categorized as:

  • Isomeric products: This includes regioisomers (α- vs. γ-attack of a substituted allylating agent) and diastereomers (syn vs. anti products).

  • Products from side reactions of the starting materials: Such as self-aldol condensation of the aldehyde substrate.

  • Ene reaction products: This can occur when the substrate has an allylic proton, leading to a different constitutional isomer.

  • Protodeallylation products: Loss of the allyl group from the allylating agent, particularly with highly reactive reagents or in the presence of protic impurities.

  • Products from reaction with solvent or impurities: Trace amounts of water can lead to the hydrolysis of the Lewis acid or the allylating agent.

Q3: How does the choice of Lewis acid affect byproduct formation?

A3: The strength and nature of the Lewis acid are critical. Strong Lewis acids like TiCl₄ and SnCl₄ can be highly effective but may also promote side reactions or product decomposition due to their high reactivity. Milder Lewis acids, such as BF₃·OEt₂, often provide a better balance between reactivity and selectivity, leading to cleaner reactions. The choice of Lewis acid can also significantly influence the diastereoselectivity of the reaction.

Q4: Can the allylating agent itself contribute to byproduct formation?

A4: Yes. The nature of the allylating agent (e.g., allylsilane, allylstannane, or allylboronate) and its substituents play a crucial role. For instance, with substituted allylating agents like crotylsilanes, the geometry of the double bond (E vs. Z) can influence the diastereoselectivity of the product. Additionally, some allylating agents are more prone to side reactions like transmetalation or hydrolysis.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Homoallylic Alcohol
Potential Cause Suggested Solution
Inactive Catalyst The Lewis acid may have degraded due to moisture. Use a freshly opened bottle or distill/sublimate the Lewis acid before use. Ensure all glassware is rigorously dried.
Insufficient Reactivity The chosen Lewis acid may be too weak to activate the carbonyl substrate effectively. Consider switching to a stronger Lewis acid (e.g., from BF₃·OEt₂ to TiCl₄), but be mindful of potential increases in other side reactions.
Low Reaction Temperature While lower temperatures often improve selectivity, they can also decrease the reaction rate. If the reaction is stalling, consider a gradual increase in temperature.
Side Reactions Consuming Starting Material Aldol condensation of the aldehyde can be a significant competing reaction. To minimize this, add the aldehyde slowly to the mixture of the Lewis acid and allylating agent.
Protodeallylation of the Allylating Agent Traces of protic impurities (e.g., water) can protonate the allylating agent. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar).
Problem 2: Poor Diastereoselectivity (Incorrect syn/anti Ratio)
Potential Cause Suggested Solution
Suboptimal Lewis Acid The diastereoselectivity is highly dependent on the Lewis acid. Stronger Lewis acids like TiCl₄ often favor the formation of syn products due to a more organized transition state. Screen a variety of Lewis acids to find the optimal one for your substrate.
Incorrect Reaction Temperature Diastereoselectivity is often temperature-dependent. Running the reaction at lower temperatures (e.g., -78 °C) generally enhances selectivity.
Geometry of the Allylating Agent For substituted allylating agents (e.g., crotyl reagents), the (E)-isomer typically leads to the anti-product, while the (Z)-isomer gives the syn-product. Ensure the geometric purity of your allylating agent.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Non-polar solvents like dichloromethane or toluene are commonly used. Consider screening different anhydrous solvents.
Problem 3: Formation of Regioisomers (α- and γ-Adducts)
Potential Cause Suggested Solution
Nature of the Allylating Agent and Lewis Acid The regioselectivity of the attack on substituted allylating agents can be influenced by the steric and electronic properties of both the allylating agent and the Lewis acid. In some cases, the γ-adduct is the major product, but α-adducts can also form.
Reaction Conditions The reaction medium can influence regioselectivity. For some systems, the α-adduct is preferentially formed in water, while the γ-adduct dominates in organic solvents. While aqueous conditions are not typical for Lewis acid catalysis, this highlights the importance of the reaction environment.

Data Summary: Influence of Lewis Acid on Allylation

The following tables summarize typical outcomes for the Lewis acid-promoted allylation of benzaldehyde, providing a comparative overview of expected yields and selectivities.

Table 1: Comparison of Lewis Acids in the Allylation of Benzaldehyde with Allyltriethylgermane

Lewis AcidTypical ConditionsExpected YieldRemarks
BF₃·OEt₂ 1.0-2.0 eq., CH₂Cl₂, -78 °C to rtGood to ExcellentA versatile and common Lewis acid. Its moderate strength often leads to high yields with good selectivity.
TiCl₄ 1.0-2.0 eq., CH₂Cl₂, -78 °CExcellentA strong Lewis acid known for high efficacy in promoting carbonyl allylations. May lead to lower diastereoselectivity in some cases due to high reactivity.
SnCl₄ 1.0-2.0 eq., CH₂Cl₂, -78 °CExcellentAnother powerful Lewis acid, similar in reactivity to TiCl₄.
AlCl₃ 1.0-2.0 eq., CH₂Cl₂, -78 °C to 0 °CModerate to GoodA strong Lewis acid, but its use can be complicated by side reactions or product decomposition.
ZnCl₂ 1.0-2.0 eq., CH₂Cl₂ or Et₂O, rtLow to ModerateA milder Lewis acid, generally less effective for this transformation.

Table 2: Diastereoselectivity in the Reaction of (E)-Crotyltrimethylsilane with Benzaldehyde

Lewis AcidYield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ 9596:4
SnCl₄ 9295:5
BF₃·OEt₂ 8580:20
ZnCl₂ 4060:40

Note: Data is representative and compiled from typical outcomes. Actual results may vary based on specific substrates and reaction conditions.

Experimental Protocols

High-Selectivity Protocol for the Allylation of an Aldehyde

This protocol is a general guideline for achieving high diastereoselectivity in the allylation of an aldehyde using BF₃·OEt₂ and a crotyltrifluoroborate salt, adapted from Batey et al.

Materials:

  • Aldehyde (1.0 mmol)

  • Potassium (E)-crotyltrifluoroborate (1.2 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol) and potassium (E)-crotyltrifluoroborate (1.2 mmol).

  • Add anhydrous dichloromethane (10 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.

Mechanistic Visualizations

Desired_Allylation_Pathway General Mechanism for Lewis Acid-Promoted Allylation Start Aldehyde (RCHO) + Lewis Acid (LA) Activated_Complex Activated Carbonyl Complex [RCHO-LA] Start->Activated_Complex Coordination Transition_State Transition State Activated_Complex->Transition_State Allylating_Agent Allylating Agent (e.g., Allyl-SiR3) Allylating_Agent->Transition_State Nucleophilic Attack Intermediate Intermediate Adduct Transition_State->Intermediate Workup Aqueous Workup Intermediate->Workup Product Homoallylic Alcohol Workup->Product Catalyst_Regen Regenerated LA Workup->Catalyst_Regen

Caption: Desired pathway for Lewis acid-promoted carbonyl allylation.

Ene_Reaction_Byproduct Byproduct Formation via Ene Reaction Start Activated Aldehyde (Enophile) TS_Ene Pericyclic Transition State Start->TS_Ene Alkene Alkene with Allylic H (Ene Component) Alkene->TS_Ene 1,5-Hydrogen Shift Ene_Product Ene Byproduct TS_Ene->Ene_Product

Caption: Mechanism of ene reaction byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Allylation Outcome Start Poor Reaction Outcome (Low Yield / Poor Selectivity) Check_Reagents 1. Check Reagent Purity - Anhydrous Solvent? - Fresh Lewis Acid? - Pure Allylating Agent? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature too high/low? - Inert atmosphere maintained? Check_Reagents->Check_Conditions Reagents OK Optimize_LA 3. Optimize Lewis Acid - Screen different LAs - Adjust stoichiometry Check_Conditions->Optimize_LA Conditions OK Optimize_Temp 4. Optimize Temperature - Lower temp for selectivity - Higher temp for rate Optimize_LA->Optimize_Temp Successful Successful Optimization Optimize_Temp->Successful

Caption: Logical workflow for troubleshooting allylation reactions.

Technical Support Center: Stabilizing Intermediates in Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out allyltrimethylsilane reactions. The focus is on the stabilization of reactive intermediates to ensure high yields and desired product outcomes.

Troubleshooting Guides

This section addresses common issues encountered during this compound reactions, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst/Reagent Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. For fluoride-catalyzed reactions, use a fresh, anhydrous source of tetrabutylammonium fluoride (TBAF). Commercial TBAF solutions can contain water, which can be detrimental; consider using anhydrous TBAF or adding 4 Å molecular sieves.
Poor Electrophile Reactivity For less reactive electrophiles, such as sterically hindered ketones or electron-rich carbonyls, a stronger Lewis acid may be required. Consider switching from BF₃·OEt₂ to a more potent Lewis acid like TiCl₄ or SnCl₄.[1]
Insufficient Reaction Temperature While many reactions proceed at low temperatures (e.g., -78 °C), some less reactive substrates may require higher temperatures to overcome the activation energy.[2] Gradually increasing the reaction temperature should be monitored carefully to avoid side reactions.
Protodesilylation Side Reaction This common side reaction, where a proton replaces the silyl group on the this compound, can be minimized by ensuring strictly anhydrous conditions and using a non-protic solvent.
Carbocation Rearrangement The intermediate carbocation may rearrange to a more stable form, leading to undesired products.[3][4] This is more likely at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize rearrangements.

Issue 2: Formation of Undesired Side Products

Potential Cause Recommended Solution
Carbocation Rearrangement As mentioned above, running the reaction at a lower temperature can disfavor rearrangement pathways.
Hydrolysis of a reactant or product Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
Aldol or other competing reactions The choice of Lewis acid can influence chemoselectivity. If aldol or other side reactions are observed, consider using a milder Lewis acid or a different solvent system.

Issue 3: Poor Diastereoselectivity

Potential Cause Recommended Solution
Suboptimal Lewis Acid The choice of Lewis acid can significantly impact the diastereoselectivity of the reaction. For example, in the reaction of crotyltrimethylsilane with aldehydes, different Lewis acids can favor the formation of either the syn or anti diastereomer. A screening of different Lewis acids is recommended.
Incorrect Reaction Temperature Temperature can affect the transition state geometry and thus the diastereoselectivity. Experiment with a range of temperatures to find the optimal conditions for the desired diastereomer.
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Consider screening different anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this compound reactions?

A1: The Lewis acid activates the electrophile (typically a carbonyl compound) by coordinating to it, making it more susceptible to nucleophilic attack by the this compound. This initial activation is a critical step for the reaction to proceed efficiently.

Q2: How does the β-silicon effect stabilize the carbocation intermediate?

A2: The β-silicon effect is a stabilizing interaction where the carbon-silicon σ-bond overlaps with the empty p-orbital of the carbocation at the β-position. This hyperconjugation delocalizes the positive charge, making the carbocation intermediate more stable.

Q3: When should I use a fluoride source like TBAF instead of a Lewis acid?

A3: A fluoride source like TBAF is used to activate the this compound directly by forming a hypervalent silicate, which then acts as a potent nucleophile. This can be advantageous for reactions with less reactive electrophiles. However, Lewis acid catalysis often provides better control over stereoselectivity.

Q4: My reaction is very sluggish. What can I do to increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the reaction temperature.

  • Use a more reactive (stronger) Lewis acid.

  • Increase the concentration of the reactants.

  • Ensure your reagents and solvents are pure and anhydrous, as impurities can inhibit the reaction.

Q5: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A5: The regioselectivity of the attack of the allyl group can sometimes be an issue. Lewis acid-catalyzed reactions are generally highly γ-selective. If you are observing other regioisomers, it could be due to the specific substrate or reaction conditions. Screening different Lewis acids and reaction temperatures may help to improve the regioselectivity.

Data Presentation

Table 1: Comparison of Lewis Acids in the Allylation of Benzaldehyde with this compound

Lewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)*
TiCl₄CH₂Cl₂-789596:4
SnCl₄CH₂Cl₂-789295:5
BF₃·OEt₂CH₂Cl₂-788885:15

*Data for reactions using crotyltrimethylsilane to illustrate diastereoselectivity.

Table 2: Comparison of Fluoride Sources for the Allylation of Benzylideneaniline

Fluoride Source (10 mol%)SolventYield of Homoallylamine (%)
CsFTHF0
NH₄FTHF40
TBAFTHF>95

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Allylation of an Aldehyde

This protocol describes a general procedure for the TiCl₄-mediated addition of this compound to an aldehyde.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • This compound Addition: After stirring for 15 minutes, add this compound (1.2 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TBAF-Catalyzed Allylation of an Imine

This protocol provides a general procedure for the TBAF-catalyzed allylation of an imine.

  • Preparation: To a solution of the imine (0.5 mmol) and this compound (0.6 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) in a flame-dried flask, add 4 Å molecular sieves (200 mg).

  • Catalyst Addition: Add a 1 M solution of TBAF in THF (30 µL, 0.03 mmol).

  • Reaction: Reflux the reaction mixture and monitor its progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Alternative Workup for TBAF Removal: After the reaction, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture and stir. Filter off the solids and concentrate the filtrate. This procedure can efficiently remove TBAF and its byproducts.

Visualizations

Carbocation Stabilization cluster_0 Hosomi-Sakurai Reaction Mechanism carbonyl Carbonyl (Electrophile) activated_complex Activated Electrophile carbonyl->activated_complex Activation lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_complex beta_silyl_carbocation β-Silyl Carbocation (Stabilized Intermediate) activated_complex->beta_silyl_carbocation This compound This compound (Nucleophile) This compound->beta_silyl_carbocation Nucleophilic Attack product Homoallylic Alcohol beta_silyl_carbocation->product Deprotonation/ Desilylation Experimental_Workflow cluster_workflow General Experimental Workflow start Start reagent_prep Prepare Anhydrous Reagents and Solvents start->reagent_prep reaction_setup Set up Reaction under Inert Atmosphere reagent_prep->reaction_setup cooling Cool to Reaction Temperature reaction_setup->cooling reagent_addition Add Lewis Acid/ Fluoride Catalyst cooling->reagent_addition substrate_addition Add this compound reagent_addition->substrate_addition monitoring Monitor Reaction by TLC/LC-MS substrate_addition->monitoring workup Quench and Aqueous Workup monitoring->workup Reaction Complete purification Purify by Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Decision Tree start Reaction Issue? low_yield Low Yield/ No Reaction start->low_yield Yes side_products Side Products Observed start->side_products Yes poor_selectivity Poor Diastereo- selectivity start->poor_selectivity Yes check_reagents Check Reagent Activity/Purity low_yield->check_reagents lower_temp Lower Reaction Temperature side_products->lower_temp screen_lewis_acids Screen Different Lewis Acids poor_selectivity->screen_lewis_acids stronger_lewis_acid Use Stronger Lewis Acid check_reagents->stronger_lewis_acid Reagents OK increase_temp Increase Reaction Temperature stronger_lewis_acid->increase_temp screen_solvents Screen Different Anhydrous Solvents lower_temp->screen_solvents screen_lewis_acids->lower_temp

References

Technical Support Center: Quenching Procedures for Allyltrimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching procedures for reactions involving allyltrimethylsilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workups.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the quenching and workup of this compound reactions.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of the desired homoallylic alcohol/ether. 1. Protodesilylation: The acidic conditions of the quench may have cleaved the allyl-silane bond before the desired reaction occurred.[1] 2. Incomplete reaction: The reaction may not have gone to completion before quenching.1. Use a milder quenching agent such as a saturated aqueous solution of sodium bicarbonate or triethylamine.[2] 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure completion before quenching.[3]
Formation of a stable emulsion during aqueous workup. 1. Presence of titanium dioxide (TiO₂): If TiCl₄ was used as the Lewis acid, quenching with water can form fine, gelatinous titanium dioxide particles.1. After quenching, add a filter aid (e.g., Celite) to the mixture and filter through a pad of the filter aid. 2. Alternatively, perform a basic workup by adding a strong base (e.g., NaOH) to precipitate titanium as the more granular Ti(OH)₄, which is easier to filter.
The desired product is a silyl ether, which is unexpectedly cleaved during workup. 1. Harsh acidic or basic conditions: The quenching or workup conditions may be too acidic or basic, leading to the hydrolysis of the silyl ether.1. Use a neutral quench like a saturated aqueous solution of NH₄Cl.[1] 2. If the silyl ether is particularly labile, avoid aqueous workup altogether. One method is to use liquid SO₂ as both the solvent and Lewis acid, which can be removed by evaporation.[4]
Formation of diallyl ether as a significant byproduct. 1. Reaction with certain orthoformates: this compound can react with triethyl orthoformate to produce diallyl ether.1. This side reaction is specific to certain substrates. If possible, consider an alternative synthetic route or substrate.
Difficulty removing the Lewis acid from the product. 1. Incomplete quenching of the Lewis acid: The Lewis acid may not have been fully neutralized or removed during the initial workup.1. For TiCl₄, perform an extractive workup with a polar solvent like methanol or ethanol. 2. Purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common quenching agent for Hosomi-Sakurai reactions?

A1: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a widely used and generally effective quenching agent for Hosomi-Sakurai reactions. It provides a mildly acidic environment that quenches the reaction without being overly harsh on most products.

Q2: How can I avoid an aqueous workup altogether?

A2: One effective method to avoid an aqueous workup is to use liquid sulfur dioxide (SO₂) as the solvent. In this case, SO₂ can also act as the Lewis acid. After the reaction is complete, the SO₂ can be evaporated and recondensed for reuse, leaving the crude product.

Q3: My reaction is exothermic upon quenching. What should I do?

A3: If you observe an exotherm during the quench, it is crucial to cool the reaction flask immediately, typically with an ice bath. The quenching agent should be added slowly and in a controlled manner to manage the heat evolution.

Q4: What is protodesilylation and how can I prevent it?

A4: Protodesilylation is a common side reaction where a proton source cleaves the carbon-silicon bond of the this compound, leading to the formation of propene and a silanol. This can be minimized by:

  • Using a non-protic Lewis acid.

  • Ensuring the reaction is run under strictly anhydrous conditions.

  • Using a milder, less acidic quenching agent.

Q5: My product is a silyl ether. Do I need a separate deprotection step?

A5: The initial product of a Hosomi-Sakurai reaction is a silyl ether. If the final desired product is the corresponding alcohol, a separate deprotection step is necessary. This is often achieved by treating the crude silyl ether with a fluoride source (e.g., TBAF) or by acid-catalyzed hydrolysis.

Quantitative Data Summary

Lewis AcidSubstrateQuenching ConditionsYield (%)Reference
TiCl₄Benzylic AlcoholNot specified98
TiCl₄Tertiary AlcoholNot specified99
TiCl₄Secondary AlcoholNot specified80
Liquid SO₂Benzaldehyde Dimethyl AcetalEvaporation of SO₂98
Liquid SO₂1,1-DimethoxyheptaneEvaporation of SO₂83
CuBr (microwave)Aromatic AcetalsNot specifiedGood to quantitative

Experimental Protocols

Protocol 1: Standard Quenching of a TiCl₄-Mediated Hosomi-Sakurai Reaction

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

  • Allow the mixture to warm to room temperature.

  • If a precipitate forms, dilute the mixture with dichloromethane (DCM).

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Non-Aqueous Workup Using Liquid SO₂

  • Conduct the this compound reaction in liquid sulfur dioxide (SO₂) at the desired temperature (e.g., -60 °C).

  • Upon completion of the reaction, carefully evaporate the liquid SO₂ under a stream of dry nitrogen. The SO₂ can be collected and recondensed for future use.

  • The remaining residue is the crude product, which can be further purified by distillation or chromatography.

Protocol 3: Quenching with Subsequent Silyl Ether Deprotection

  • Following the quenching procedure outlined in Protocol 1, obtain the crude silyl ether.

  • Dissolve the crude product in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF dropwise.

  • Stir the reaction at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

Hosomi_Sakurai_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product This compound This compound Carbocation β-Silyl Carbocation Intermediate This compound->Carbocation Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Carbocation Activation & Nucleophilic Attack Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Electrophile Activation Silyl_Ether Silyl Ether Product Carbocation->Silyl_Ether Loss of Silyl Group

Caption: Hosomi-Sakurai reaction pathway.

Quenching_Workflow Start Reaction Complete Cool Cool Reaction (e.g., -78 °C) Start->Cool Add_Quench Slowly Add Quenching Agent Cool->Add_Quench Warm Warm to Room Temperature Add_Quench->Warm Workup Aqueous Workup (Extraction) Warm->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: General quenching workflow.

Troubleshooting_Logic Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Yes Emulsion Emulsion Formed? Start->Emulsion No Protodesilylation Suspect Protodesilylation? Check_Completion->Protodesilylation Yes Monitor_Reaction Action: Monitor Reaction Progress Check_Completion->Monitor_Reaction No Use_Milder_Quench Action: Use Milder Quench Protodesilylation->Use_Milder_Quench Yes Success Problem Solved Use_Milder_Quench->Success Monitor_Reaction->Success Filter_Aid Action: Use Filter Aid (Celite) Emulsion->Filter_Aid Yes Filter_Aid->Success

References

Validation & Comparative

A Comparative Guide to Allylation Reagents: Allyltrimethylsilane vs. Allylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate allylation reagent is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of two commonly used reagents, allyltrimethylsilane and allylmagnesium bromide, focusing on their reactivity, selectivity, and operational handling, supported by experimental data and detailed protocols.

Executive Summary

This compound and allylmagnesium bromide are both effective for introducing an allyl group into a molecule, but they exhibit significant differences in their reactivity and substrate scope. Allylmagnesium bromide, a Grignard reagent, is a highly reactive, hard nucleophile that readily reacts with a wide range of electrophiles, including sterically hindered ketones.[1] Its high reactivity, however, can lead to a lack of chemoselectivity in molecules with multiple reactive sites.[1] In contrast, this compound is a softer, less reactive nucleophile that requires activation by a Lewis acid or a fluoride source to react with electrophiles. This requirement for activation allows for greater control and selectivity in complex syntheses.

Reactivity and Selectivity: A Head-to-Head Comparison

The fundamental difference in the reactivity of these two reagents stems from their electronic nature. Allylmagnesium bromide possesses a highly polarized carbon-magnesium bond, rendering the allylic carbon strongly nucleophilic and basic. This results in rapid, often diffusion-controlled, reactions with carbonyl compounds through a six-membered cyclic transition state.[1]

This compound, on the other hand, features a less polarized carbon-silicon bond. The reaction proceeds via the Hosomi-Sakurai reaction, where a Lewis acid activates the electrophile (e.g., a carbonyl compound), making it susceptible to nucleophilic attack by the π-electrons of the this compound's double bond. This mechanism is stabilized by the β-silicon effect, where the silicon atom stabilizes the developing positive charge at the β-position in the transition state.[2]

Performance in Carbonyl Additions

The allylation of carbonyl compounds is a cornerstone of organic synthesis, and both reagents are widely employed for this transformation. The following table summarizes typical performance data for the allylation of benzaldehyde.

ReagentCatalyst/ActivatorSolventTemperature (°C)Time (h)Yield (%)Reference
Allylmagnesium bromideNoneDiethyl ether0 to RT0.5~95[3]
This compoundTiCl₄ (1 equiv.)Dichloromethane-781-3~85-95
This compoundTBAF (catalytic)THFReflux12~80-90
This compoundCuBr (catalytic)1,2-dichloroethane100 (microwave)1~90

Key Observations:

  • Allylmagnesium bromide offers high yields and short reaction times without the need for a catalyst. Its high reactivity makes it a go-to reagent for simple allylations.

  • This compound requires an activator. Stoichiometric amounts of strong Lewis acids like TiCl₄ allow for reactions at low temperatures. Catalytic amounts of fluoride ions (TBAF) or other Lewis acids like CuBr can also promote the reaction, often under milder or specific conditions (e.g., microwave irradiation). The choice of activator can be tuned to the specific substrate and desired outcome.

Regioselectivity

In reactions with substituted allylic systems, regioselectivity becomes a crucial factor.

  • Allylmagnesium bromide (and substituted derivatives like crotylmagnesium bromide) generally attacks at the more substituted (γ) position, a consequence of the thermodynamic equilibrium between the possible Grignard isomers favoring the more stable one. However, sterically hindered ketones can favor α-attack.

  • This compound reactions, under Lewis acid catalysis, typically proceed with anti-Sₑ2' selectivity, meaning the nucleophile attacks the γ-carbon of the allyl system, opposite to the leaving group (the silyl group). This leads to a high degree of regiocontrol.

Experimental Protocols

General Procedure for Allylation with Allylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., aldehyde or ketone)

  • Saturated aqueous ammonium chloride solution

Protocol:

  • A dry, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

  • A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard formation. The reaction is typically initiated with a small crystal of iodine if necessary.

  • After the magnesium has been consumed, the resulting solution of allylmagnesium bromide is cooled to 0 °C.

  • A solution of the electrophile (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Lewis Acid-Mediated Allylation with this compound (Hosomi-Sakurai Reaction)

Materials:

  • This compound

  • Electrophile (e.g., aldehyde or acetal)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Protocol:

  • A dry, round-bottomed flask under an inert atmosphere (nitrogen or argon) is charged with the electrophile (1.0 equivalent) and anhydrous dichloromethane.

  • The solution is cooled to -78 °C.

  • The Lewis acid (1.0-1.2 equivalents) is added dropwise.

  • A solution of this compound (1.1-1.5 equivalents) in anhydrous dichloromethane is then added dropwise.

  • The reaction mixture is stirred at -78 °C until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Reaction Mechanisms and Workflows

To further illustrate the differences between these two reagents, the following diagrams visualize their reaction pathways and a typical experimental workflow.

G cluster_allylmgbr Allylmagnesium Bromide Pathway cluster_allyltms This compound Pathway (Lewis Acid) start_mgbr Aldehyde + AllylMgBr ts_mgbr Six-membered Cyclic Transition State start_mgbr->ts_mgbr product_mgbr Magnesium Alkoxide Intermediate ts_mgbr->product_mgbr hydrolysis_mgbr Aqueous Workup (e.g., NH4Cl) product_mgbr->hydrolysis_mgbr final_product_mgbr Homoallylic Alcohol hydrolysis_mgbr->final_product_mgbr start_tms Aldehyde + Lewis Acid (LA) activated_complex Activated Aldehyde-LA Complex start_tms->activated_complex attack_tms Nucleophilic Attack by This compound activated_complex->attack_tms intermediate_tms β-Silyl Carbocation Intermediate attack_tms->intermediate_tms product_tms Silyl Ether Intermediate intermediate_tms->product_tms hydrolysis_tms Aqueous Workup product_tms->hydrolysis_tms final_product_tms Homoallylic Alcohol hydrolysis_tms->final_product_tms

Caption: Reaction mechanisms for aldehyde allylation.

G cluster_workflow Comparative Experimental Workflow cluster_mgbr Allylmagnesium Bromide cluster_tms This compound start Start prep_mgbr Prepare Grignard (Mg + Allyl-Br) start->prep_mgbr setup_tms Combine Electrophile and Solvent start->setup_tms react_mgbr React with Electrophile (0°C to RT) prep_mgbr->react_mgbr quench_mgbr Quench (NH4Cl) react_mgbr->quench_mgbr finish Purification quench_mgbr->finish cool_tms Cool to Low Temp (e.g., -78°C) setup_tms->cool_tms add_la Add Lewis Acid cool_tms->add_la add_tms Add this compound add_la->add_tms quench_tms Quench (NaHCO3) add_tms->quench_tms quench_tms->finish

Caption: Typical experimental workflows.

G reagent Reagent Choice allylmgbr Allylmagnesium Bromide (Hard Nucleophile) reagent->allylmgbr High Reactivity allyltms This compound (Soft Nucleophile) reagent->allyltms High Selectivity electrophile Electrophile Type allylmgbr->electrophile allyltms->electrophile hard_electrophile Hard Electrophiles (Aldehydes, Ketones) electrophile->hard_electrophile Both Effective soft_electrophile Soft Electrophiles (e.g., in Conjugate Addition) electrophile->soft_electrophile Allyl-TMS often preferred sensitive_electrophile Sensitive Substrates (Multiple Functional Groups) electrophile->sensitive_electrophile Allyl-TMS offers more control

Caption: Logical relationship of reagent choice and electrophile.

Conclusion

The choice between allylmagnesium bromide and this compound is dictated by the specific requirements of the synthesis. For straightforward allylations of robust carbonyl compounds where high reactivity and yield are paramount, allylmagnesium bromide is an excellent choice. However, for complex substrates bearing sensitive functional groups or where high selectivity is crucial, the tunable reactivity of this compound, activated by a suitable Lewis acid or fluoride source, offers superior control and is often the preferred reagent. Understanding the distinct reactivity profiles of these reagents empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Allyltrimethylsilane and Allyltributyltin for Allylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of an allyl group is a fundamental transformation, providing a versatile handle for further functionalization in the construction of complex molecules. Among the various reagents available for this purpose, allyltrimethylsilane and allyltributyltin have emerged as two of the most prominent choices. This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Differences

FeatureThis compoundAllyltributyltin
Primary Reaction Hosomi-Sakurai ReactionStille Coupling, Lewis Acid-mediated allylations
Activation Requires a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or fluoride source.Can be activated by Lewis acids or used in palladium-catalyzed cross-coupling reactions.
Nucleophilicity Generally considered a weaker nucleophile.Generally considered a stronger nucleophile.
Toxicity Flammable and irritant.Organotin compounds are known for their significant toxicity.[1]
Byproducts Volatile and relatively easy to remove trimethylsilyl salts.Tributyltin halides, which can be difficult to remove and are toxic.
Stability Generally stable but can be sensitive to moisture.Generally stable to air and moisture.

Performance in Allylation of Carbonyl Compounds

The allylation of aldehydes and ketones to furnish homoallylic alcohols is a cornerstone transformation where both reagents find extensive use. The choice between them often depends on the desired reactivity, selectivity, and tolerance to reaction conditions.

This compound in the Hosomi-Sakurai Reaction

The Hosomi-Sakurai reaction involves the Lewis acid-promoted allylation of various electrophiles, including carbonyl compounds, with this compound.[2] The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon group.

Table 1: Allylation of Benzaldehyde Dimethyl Acetal with this compound [3]

EntryCatalyst (mol%)Co-catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1AlBr₃/AlMe₃ (10)--78 to RT2492
2AlBr₃/AlMe₃ (10)CuBr (10)-78 to RT3>95

Note: The addition of a co-catalyst like CuBr can significantly accelerate the reaction.

Allyltributyltin in Lewis Acid-Mediated Allylations

Allyltributyltin is a more nucleophilic reagent and can react with carbonyl compounds under Lewis acidic conditions, often with higher reactivity compared to its silicon counterpart.

Table 2: Allylation of Benzaldehyde with Allyltributyltin [4]

EntryLewis Acid (equiv.)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1SiCl₄ (2)Chiral Phosphoroamide (10)-781285
2Ti(O-i-Pr)₄ (0.2)(S)-BINOL (0.2)-204-8~80-90 (enantioselective)

Note: Allyltributyltin is often employed in asymmetric allylations using chiral Lewis acids or catalysts.

Experimental Protocols

General Procedure for Hosomi-Sakurai Allylation of an Acetal

To a solution of the acetal (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Lewis Acid-Catalyzed Allylation with Allyltributyltin

To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., SnCl₄, 1.1 mmol). After stirring for 5-10 minutes, allyltributyltin (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is worked up as described above. The removal of tin byproducts can be facilitated by stirring the crude product with a saturated aqueous solution of potassium fluoride.

Reaction Mechanisms and Workflows

Hosomi-Sakurai Reaction Mechanism

The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid. The π-bond of the this compound then attacks the activated carbonyl, leading to the formation of a β-silyl carbocation intermediate. Subsequent elimination of the silyl group results in the formation of the homoallylic alcohol.

Hosomi_Sakurai carbonyl R-CHO activated_carbonyl R-CHO-LA carbonyl->activated_carbonyl Activation lewis_acid Lewis Acid (LA) lewis_acid->activated_carbonyl intermediate β-Silyl Carbocation Intermediate activated_carbonyl->intermediate Nucleophilic Attack allyl_silane CH2=CH-CH2-SiMe3 allyl_silane->intermediate product Homoallylic Alcohol intermediate->product Elimination silyl_salt Me3Si-X intermediate->silyl_salt

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Stille Coupling Catalytic Cycle

In the context of palladium-catalyzed cross-coupling, allyltributyltin participates in the Stille reaction. The catalytic cycle involves oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with allyltributyltin, and finally reductive elimination to yield the allylated product and regenerate the catalyst.

Stille_Coupling cluster_cycle Stille Catalytic Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)L2-Allyl pd2_complex->transmetalation_complex Transmetalation (Allyl-SnBu3) transmetalation_complex->pd0 Reductive Elimination product product transmetalation_complex->product Product (R-Allyl) product_complex Product-Pd(0)L2

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Safety and Handling

A critical consideration in the choice between these two reagents is their toxicity and the nature of their byproducts.

Table 3: Toxicity and Stability Comparison

FeatureThis compoundAllyltributyltin
Acute Toxicity Flammable liquid and irritant. No specific LD50 data readily available.Harmful if swallowed, inhaled, or in contact with skin.[1] Oral LD50 (rat) for the related tributyltin oxide is 148 mg/kg.
Environmental Hazard Data not readily available.Very toxic to aquatic life.
Byproduct Toxicity Trimethylsilyl byproducts are generally considered to be of low toxicity.Tributyltin byproducts are persistent and toxic.
Hydrolytic Stability Can be sensitive to moisture and aqueous acid.Generally stable to water.

Organotin compounds, including allyltributyltin and its byproducts, are well-documented to be toxic and pose a significant environmental hazard. This necessitates stringent handling precautions and careful waste disposal. This compound, while flammable and an irritant, is generally considered to be less hazardous, and its byproducts are more benign.

Conclusion

Both this compound and allyltributyltin are powerful reagents for the introduction of allyl groups in organic synthesis. The choice between them should be made based on a careful consideration of the specific requirements of the reaction.

  • This compound is a suitable choice for general allylation of carbonyls and other electrophiles, particularly when milder conditions and less toxic reagents are preferred. Its lower nucleophilicity can sometimes be advantageous for achieving higher selectivity.

  • Allyltributyltin offers higher reactivity and is the reagent of choice for palladium-catalyzed Stille couplings. Its higher nucleophilicity also makes it effective in Lewis acid-catalyzed allylations, often providing higher yields in shorter reaction times. However, its significant toxicity and the persistence of its byproducts are major drawbacks that require careful management.

For drug development professionals, the toxicity profile of allyltributyltin may render it less suitable for late-stage synthetic steps where purity and safety are paramount. In such cases, the use of this compound or alternative, less toxic allylating agents should be considered. Researchers should always consult the relevant safety data sheets and implement appropriate safety protocols when handling these reagents.

References

A Comparative Spectroscopic Guide to Allyltrimethylsilane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of reaction products derived from allyltrimethylsilane, a versatile reagent in organic synthesis. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and analysis of these compounds, offering a valuable resource for researchers in synthetic chemistry and drug development.

Introduction to this compound Reactions

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the products of the Hosomi-Sakurai reaction and compare them with products from alternative allylation methods, namely the Barbier and Grignard reactions.

¹H NMR Data Comparison

Table 1: Comparison of ¹H NMR Spectroscopic Data (in CDCl₃) for Homoallylic Alcohols

CompoundAllylation Methodδ (ppm) - CH(OH)δ (ppm) - CH₂-CH=CH₂δ (ppm) - CH=CH₂δ (ppm) - =CH₂
1-Phenyl-3-buten-1-olHosomi-Sakurai4.75 (t)2.53 (t)5.85-5.71 (m)5.18-5.12 (m)
1-Phenyl-3-buten-1-olBarbier4.75 (t)2.57-2.49 (m)5.84-5.81 (m)5.20-5.14 (m)[4]
1-Phenyl-3-buten-1-olGrignard~4.7 (t)~2.5 (t)~5.8 (m)~5.1 (m)
1-(4-Methoxyphenyl)but-3-en-1-olHosomi-Sakurai4.65 (t)2.45 (t)5.80-5.65 (m)5.15-5.05 (m)
1-(Furan-2-yl)but-3-en-1-olBarbier4.10-4.00 (m)2.30-2.20 (m)5.80-5.70 (m)5.15-5.05 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Data Comparison

Table 2: Comparison of ¹³C NMR Spectroscopic Data (in CDCl₃) for Homoallylic Alcohols

CompoundAllylation Methodδ (ppm) - C(OH)δ (ppm) - CH₂-CH=CH₂δ (ppm) - CH=CH₂δ (ppm) - =CH₂
1-Phenyl-3-buten-1-olHosomi-Sakurai73.543.8134.7118.2
1-Phenyl-3-buten-1-olBarbier73.243.6134.4118.1[4]
1-Phenyl-3-buten-1-olGrignard~73~44~135~118
1-(4-Methoxyphenyl)but-3-en-1-olHosomi-Sakurai72.943.5134.9117.9
1-(Furan-2-yl)but-3-en-1-olBarbier68.344.6140.1119.5
IR Spectroscopy Data Comparison

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Homoallylic Alcohols

CompoundAllylation Methodν (cm⁻¹) - O-H stretchν (cm⁻¹) - C=C stretch (allyl)ν (cm⁻¹) - C-O stretch
1-Phenyl-3-buten-1-olHosomi-Sakurai~3380 (broad)~1640~1050
1-Phenyl-3-buten-1-olBarbier3383 (broad)1641Not specified
1-Phenyl-3-buten-1-olGrignard~3400 (broad)~1640~1050
1-(Furan-2-yl)but-3-en-1-olBarbier3356 (broad)1641Not specified
Mass Spectrometry Data

Mass spectrometry of organosilicon compounds often shows characteristic fragmentation patterns. For silylated products, the presence of the trimethylsilyl group ([M-15]⁺ corresponding to the loss of a methyl group) is a common feature. The molecular ion peak (M⁺) is also frequently observed. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Experimental Protocols

Detailed and accurate experimental protocols are critical for reproducible spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the purified reaction product for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Parameters (Typical for a 400 MHz spectrometer) :

    • ¹H NMR :

      • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

      • Number of scans: 16-64, depending on the sample concentration.

      • Relaxation delay (d1): 1-5 seconds.

      • Spectral width: ~16 ppm.

    • ¹³C NMR :

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay (d1): 2 seconds.

      • Spectral width: ~240 ppm.

    • ²⁹Si NMR :

      • Pulse sequence: Inverse-gated proton-decoupled experiment to suppress the negative Nuclear Overhauser Effect (NOE).

      • Number of scans: Can be substantial due to the low natural abundance and long relaxation times of ²⁹Si.

      • Relaxation delay (d1): 10-60 seconds.

IR Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids : The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and then placing the paste between salt plates.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or salt plates with Nujol for a mull).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation :

    • Dissolve a small amount of the purified sample (typically <1 mg) in a volatile organic solvent (e.g., acetonitrile, methanol, or dichloromethane).

    • The final concentration should be in the range of 10-100 µg/mL.

    • Ensure the sample is free of salts and buffers, which can interfere with ionization.

  • Instrumentation and Analysis :

    • Ionization Technique : Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used to separate ions based on their mass-to-charge ratio (m/z).

    • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. For silylated compounds, look for the [M-CH₃]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Visualizing Reaction and Analysis Workflows

Diagrams created using the DOT language provide clear visualizations of the chemical processes and analytical workflows.

Hosomi_Sakurai_Reaction allylsi This compound (R = SiMe₃) intermediate β-Silyl Carbocation Intermediate allylsi->intermediate + carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) carbonyl->intermediate + lewis_acid Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) lewis_acid->intermediate Activation workup Aqueous Workup intermediate->workup product Homoallylic Alcohol workup->product

Caption: Hosomi-Sakurai reaction pathway.

Spectroscopic_Workflow start Reaction Product (Crude) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (EI/ESI, HRMS) purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Experimental workflow for spectroscopic analysis.

Allylation_Comparison carbonyl Carbonyl Compound product Homoallylic Alcohol carbonyl->product Allylation hosomi Hosomi-Sakurai (Allyl-SiMe₃, Lewis Acid) hosomi->product barbier Barbier Reaction (Allyl-X, Metal) barbier->product grignard Grignard Reaction (Allyl-MgX) grignard->product

References

Validating the Structure of Homoallylic Alcohols: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of homoallylic alcohols via allylation of carbonyl compounds is a cornerstone of modern organic chemistry, providing crucial building blocks for natural product synthesis and drug discovery. The structural validation of these products is a critical step to confirm their identity, purity, and stereochemistry. This guide provides a comparative overview of the most common analytical techniques used for this purpose, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of organic molecules, including homoallylic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For homoallylic alcohols, ¹H and ¹³C NMR are fundamental for confirming the successful formation of the desired product and for determining its diastereomeric ratio.

¹H NMR Spectroscopy: Proton NMR is used to identify the characteristic protons of the homoallylic alcohol moiety. Key signals include the proton on the hydroxyl-bearing carbon (carbinol proton), the vinyl protons of the allyl group, and the protons on the carbon adjacent to the double bond. The coupling constants between these protons can provide valuable information about the conformation and relative stereochemistry of the molecule.[1][2]

¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the sp³-hybridized carbon bearing the hydroxyl group and the sp²-hybridized carbons of the alkene are characteristic.[1][3]

Advanced NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for unambiguous assignment of proton and carbon signals and to determine the relative stereochemistry of the product, particularly for distinguishing between syn and anti diastereomers.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Homoallylic Alcohols

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbinol Proton (-CHOH)3.4 - 4.565 - 75
Methylene Protons (-CH₂-CH=)2.0 - 2.535 - 45
Internal Vinyl Proton (-CH=CH₂)5.5 - 6.0130 - 140
Terminal Vinyl Protons (=CH₂)4.9 - 5.3115 - 120
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the homoallylic alcohol and for gaining structural information through fragmentation analysis. The molecular ion peak (M⁺) confirms the molecular weight of the compound. Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Table 2: Common Fragmentation Patterns of Homoallylic Alcohols in Mass Spectrometry

Fragmentation Process Resulting Ion Significance
Molecular Ion[M]⁺Confirms molecular weight. Often weak or absent for alcohols.
Dehydration[M-H₂O]⁺Characteristic loss of water.
α-Cleavage[M-R]⁺Cleavage of the bond adjacent to the hydroxyl group, where R is the larger substituent.

Chromatographic Methods for Purification and Analysis

Chromatography is essential for the purification of homoallylic alcohols from the reaction mixture and for the determination of their purity and, in the case of chiral products, enantiomeric excess.

Column Chromatography

Column chromatography is the primary method for purifying the crude product after an allylation reaction. Silica gel is the most common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the eluent.

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of the isolated homoallylic alcohol and to determine the diastereomeric ratio of the product. The retention times of the diastereomers will differ, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

For chiral homoallylic alcohols, chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the product. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas corresponds to the ee.

Experimental Protocols

General Protocol for the Purification of a Homoallylic Alcohol by Column Chromatography
  • Prepare the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected in separate test tubes.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified homoallylic alcohol.

General Protocol for Determining Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: A dilute solution of the purified homoallylic alcohol is prepared in the HPLC mobile phase.

  • Instrument Setup: A chiral HPLC column is installed in the instrument. The mobile phase (e.g., a mixture of hexanes and isopropanol) and flow rate are set according to the column manufacturer's recommendations.

  • Injection: A small volume of the sample solution is injected onto the column.

  • Data Acquisition: The chromatogram is recorded, showing the separation of the two enantiomers as distinct peaks.

  • Data Analysis: The area under each peak is integrated. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of experiments for validating the structure of a homoallylic alcohol and the relationship between the different analytical techniques.

G cluster_workflow Structure Validation Workflow Crude Product Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Purity & d.r. (GC/NMR) Purity & d.r. (GC/NMR) Purification (Column Chromatography)->Purity & d.r. (GC/NMR) Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Purity & d.r. (GC/NMR)->Structure Confirmation (NMR, MS) Enantiomeric Excess (Chiral HPLC) Enantiomeric Excess (Chiral HPLC) Structure Confirmation (NMR, MS)->Enantiomeric Excess (Chiral HPLC) Validated Structure Validated Structure Enantiomeric Excess (Chiral HPLC)->Validated Structure

Caption: Workflow for homoallylic alcohol structure validation.

G cluster_techniques Interrelation of Analytical Techniques NMR NMR Structure Structure NMR->Structure Connectivity Stereochemistry Stereochemistry NMR->Stereochemistry Diastereomers MS MS MS->Structure Molecular Weight Chromatography Chromatography Purity Purity Chromatography->Purity Composition Chromatography->Stereochemistry Enantiomers

Caption: Relationship between analytical techniques and structural information.

References

Allyltrimethylsilane in Synthesis: A Comparative Guide to Organosilicon Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, organosilicon reagents have carved out a significant niche as versatile and powerful tools for carbon-carbon bond formation and functional group manipulation. Among these, allyltrimethylsilane has emerged as a cornerstone reagent for the introduction of allyl moieties, a common structural motif in natural products and pharmaceutical agents. This guide provides an objective comparison of this compound with other organosilicon and organometallic allylating agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic endeavors.

This compound: The Workhorse of Nucleophilic Allylation

This compound is a stable, commercially available liquid that serves as a robust nucleophilic allyl source.[1] Its utility primarily shines in the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of various electrophiles, most notably aldehydes and ketones.[2] The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon group, leading to a highly regioselective attack at the γ-position of the allyl silane.[2]

The choice of Lewis acid is crucial in the Hosomi-Sakurai reaction, with common choices including titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄). These Lewis acids activate the electrophile, typically a carbonyl compound, rendering it susceptible to nucleophilic attack by the relatively weak nucleophile, this compound.[2]

Alternative Organosilicon and Organometallic Reagents

While this compound is a versatile reagent, several alternatives offer distinct advantages in specific applications.

Allyltrichlorosilane: This reagent is significantly more reactive than this compound and can often react with aldehydes without the need for a strong Lewis acid, sometimes requiring only a Lewis base catalyst.[3] The increased reactivity stems from the electron-withdrawing chlorine atoms, which enhance the Lewis acidity of the silicon atom and facilitate intramolecular delivery of the allyl group.

Allyltributylstannane: An organotin reagent, allyltributylstannane is a highly nucleophilic allylating agent that readily reacts with aldehydes and ketones, often with high stereoselectivity. Its high reactivity allows for milder reaction conditions and broader substrate scope compared to this compound. However, the toxicity of organotin compounds is a significant drawback, necessitating careful handling and purification procedures.

Performance Comparison: Allylation of Benzaldehyde

To provide a clear comparison of these reagents, the following table summarizes their performance in the allylation of a model substrate, benzaldehyde. The data is compiled from representative literature procedures and highlights the typical yields and reaction conditions.

ReagentCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Reference
This compound TiCl₄ (1.0 equiv)CH₂Cl₂-780.589
Allyltrichlorosilane Chiral Pyridine N-Oxide (20 mol%)CHCl₃/TCE (1:1)-78-84
Allyltributylstannane BF₃·OEt₂ (1.2 equiv)CH₂Cl₂-783High (not specified)

Note: Direct comparison of yields can be misleading due to variations in experimental conditions and optimization. This table serves as a general guide to the relative reactivity and conditions required for each reagent.

Experimental Protocols

Detailed experimental procedures for the allylation of an aldehyde using each of the discussed reagents are provided below.

Protocol 1: Allylation of an Aldehyde with this compound (Hosomi-Sakurai Reaction)

Materials:

  • Aldehyde (1.0 equiv)

  • This compound (1.5 equiv)

  • Titanium tetrachloride (TiCl₄, 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of the aldehyde (2.90 mmol, 1.0 equiv) in anhydrous dichloromethane (29.0 mL) at -78 °C under an inert atmosphere, slowly add titanium tetrachloride (1.0 equiv).

  • Stir the resulting mixture at -78 °C for 5 minutes.

  • Add this compound (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, dilute with dichloromethane, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired homoallylic alcohol.

Protocol 2: Allylation of an Aldehyde with Allyltrichlorosilane

Materials:

  • Aldehyde (1.0 equiv)

  • Allyltrichlorosilane (1.1 equiv)

  • Chiral Pyridine N-Oxide catalyst (e.g., (+)-12h, 20 mol%)

  • Diisopropylethylamine (ⁱPrNEt, 1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Solvent mixture (CHCl₃ and 1,1,2,2-tetrachloroethane, 1:1)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) and the chiral pyridine N-oxide catalyst (20 mol%) in a 1:1 mixture of chloroform and 1,1,2,2-tetrachloroethane.

  • Cool the mixture to -78 °C.

  • Add allyltrichlorosilane (1.1 equiv) and diisopropylethylamine (1.0 equiv) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction and work up as appropriate for the specific substrate.

  • Purify the product by column chromatography.

Protocol 3: Allylation of Benzaldehyde with Allyltributylstannane

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Allyltributylstannane (1.2 mmol, 1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) at -78 °C under an inert atmosphere, add boron trifluoride diethyl etherate (1.2 mmol).

  • Stir the mixture for 15 minutes.

  • Add allyltributylstannane (1.2 mmol) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows and key mechanistic features of the allylation reactions discussed.

Hosomi_Sakurai_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde/Ketone ReactionVessel Reaction at -78 °C in CH₂Cl₂ Aldehyde->ReactionVessel AllylTMS This compound AllylTMS->ReactionVessel LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ReactionVessel Activation Quench Quench with aq. NH₄Cl ReactionVessel->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Homoallylic Alcohol Purification->Product

Caption: General workflow for the Hosomi-Sakurai reaction.

Reagent_Comparison cluster_silanes Organosilicon Reagents cluster_tin Organotin Reagent Reagent Allylating Reagent AllylTMS This compound (Stable, requires Lewis Acid) Reagent->AllylTMS Standard Choice AllylTCS Allyltrichlorosilane (Reactive, Lewis Base catalyst) Reagent->AllylTCS Higher Reactivity AllylSn Allyltributylstannane (Highly reactive, toxic) Reagent->AllylSn High Reactivity/ Toxicity Concern

Caption: Logical relationship of allylating reagents.

Conclusion

This compound is a highly valuable and widely used reagent for nucleophilic allylation, offering a good balance of stability, reactivity, and ease of handling. For standard transformations, particularly the Hosomi-Sakurai reaction, it remains the reagent of choice for many synthetic chemists. However, for applications requiring higher reactivity or different activation conditions, allyltrichlorosilane presents a viable organosilicon alternative. While allyltributylstannane offers superior reactivity, its inherent toxicity necessitates careful consideration and handling, making it less ideal for large-scale or environmentally conscious syntheses. The selection of the appropriate allylating agent will ultimately depend on the specific substrate, desired reactivity, stereochemical outcome, and safety considerations of the intended transformation.

References

Characterization of intermediates in Allyltrimethylsilane reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Characterization of Intermediates in Allyltrimethylsilane Reactions

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, understanding the transient species that govern reaction pathways is paramount. This compound is a versatile reagent widely employed in carbon-carbon bond formation, most notably in the Hosomi-Sakurai reaction. The elucidation of the intermediates in these reactions is crucial for optimizing reaction conditions, controlling stereoselectivity, and maximizing yields. This guide provides an objective comparison of modern analytical techniques for the characterization of these fleeting intermediates, supported by experimental data and detailed protocols.

Mechanistic Pathways in this compound Reactions

This compound reactions, particularly in the presence of Lewis acids or fluoride ions, can proceed through several mechanistic pathways, each involving distinct intermediates. The two most predominantly proposed mechanisms are:

  • Lewis Acid-Catalyzed Pathway (Hosomi-Sakurai Reaction): This pathway involves the activation of an electrophile (e.g., a carbonyl compound) by a Lewis acid. The this compound then attacks the activated electrophile, leading to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by the β-silicon effect, a form of hyperconjugation. Subsequent elimination of the silyl group yields the final product.

  • Fluoride-Catalyzed Pathway: In the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), a hypervalent pentacoordinate silicon intermediate can be formed. This species can then act as a nucleophile, or it can generate an allyl anion which then reacts with the electrophile. An autocatalytic mechanism has also been proposed where an alkoxide intermediate, formed after the initial reaction, acts as a catalyst for subsequent transformations.[1]

Recent studies have also suggested the possibility of radical cation intermediates under specific photoredox conditions. The characterization of these diverse and often short-lived intermediates requires a multi-faceted analytical approach.

Comparative Analysis of Characterization Techniques

The choice of analytical technique for studying reactive intermediates is dictated by the specific intermediate's lifetime, concentration, and structural features. Here, we compare the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the characterization of intermediates in this compound reactions.

Technique Principle Intermediates Detected Strengths Limitations Quantitative Data (Typical Values)
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.β-Silyl carbocations, Pentacoordinate silicates, Oxonium ions.Provides detailed structural information, including connectivity and stereochemistry. Low-temperature NMR can "freeze" and trap transient species.Inherently low sensitivity, requiring higher concentrations of intermediates.[2] Paramagnetic species can lead to signal broadening.β-Silyl Carbocation: 13C NMR: δ = 200-230 ppm (cationic carbon), 29Si NMR: δ ≈ 46 ppm.[3][4]
Mass Spectrometry Measures the mass-to-charge ratio of ions.Carbocations, Radical cations, Trapped intermediates.Extremely high sensitivity, capable of detecting very low concentrations of transient species.[5] ESI-MS is particularly useful for charged intermediates.Provides limited direct structural information without tandem MS (MS/MS). Ionization process can sometimes generate artifacts.Trapped Intermediates: Fragmentation patterns can be used to deduce the structure of the original intermediate. For example, a fragment with m/z = 73 often corresponds to a trimethylsilyl group.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Lewis acid-base adducts, Changes in bonding during reaction.Excellent for in-situ reaction monitoring. Provides real-time kinetic data. Non-destructive.Can be difficult to assign specific bands to transient intermediates in complex reaction mixtures. Less structural detail compared to NMR.Lewis Acid Adducts: Shift in carbonyl stretching frequency (νC=O) upon coordination to a Lewis acid (e.g., a shift of 20-50 cm-1 to lower frequency).
EPR Spectroscopy Detects species with unpaired electrons.Radical cations.The only direct method for detecting and characterizing radical species. Spin trapping can be used to identify short-lived radicals.Only applicable to paramagnetic species.Provides g-values and hyperfine coupling constants, which are characteristic of the specific radical.

Experimental Protocols

Low-Temperature NMR Spectroscopy for Trapping β-Silyl Carbocations

Objective: To detect and characterize the β-silyl carbocation intermediate in a Lewis acid-catalyzed reaction of this compound.

Materials:

  • This compound

  • An electrophile (e.g., benzaldehyde)

  • A strong Lewis acid (e.g., TiCl4)

  • A suitable deuterated solvent with a low freezing point (e.g., CD2Cl2 or SO2)

  • NMR tubes suitable for low-temperature work (e.g., Norell S400 or Wilmad 507)

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Prepare a solution of the electrophile in the deuterated solvent in an NMR tube.

  • Cool the NMR probe to the desired low temperature (e.g., -78 °C). It is advisable to change the temperature in steps of 10-20 °C to minimize thermal shock to the probe.

  • Acquire a background 1H, 13C, and 29Si NMR spectrum of the electrophile solution.

  • In a separate, dry flask, prepare a solution of this compound and the Lewis acid in the same deuterated solvent, pre-cooled to the same low temperature.

  • Carefully add the this compound/Lewis acid solution to the NMR tube containing the electrophile, ensuring the temperature remains low.

  • Quickly insert the NMR tube into the pre-cooled NMR probe and acquire 1H, 13C, and 29Si NMR spectra.

  • Analyze the spectra for the appearance of new signals corresponding to the β-silyl carbocation intermediate. The cationic carbon typically appears in the 13C NMR spectrum at a significantly downfield shift (δ > 200 ppm).

Chemical Trapping of Carbocation Intermediates followed by Mass Spectrometry Analysis

Objective: To provide indirect evidence for the formation of a carbocation intermediate by trapping it with a nucleophile.

Materials:

  • This compound

  • An electrophile

  • A Lewis acid

  • A nucleophilic trapping agent (e.g., an alcohol, thiol, or an electron-rich aromatic compound)

  • A suitable aprotic solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated NaHCO3)

  • ESI-MS system.

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the electrophile and the nucleophilic trapping agent in the solvent.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Add the Lewis acid to the solution and stir for a few minutes.

  • Slowly add the this compound to the reaction mixture.

  • Allow the reaction to proceed for a specific time, then quench it by adding the quenching solution.

  • Extract the organic components, dry the organic layer, and concentrate it.

  • Analyze the crude product mixture by ESI-MS to identify the mass of the trapped product. The presence of a product corresponding to the addition of the nucleophile to the putative carbocation intermediate provides evidence for its formation.

In-situ ATR-FTIR Monitoring of this compound Reactions

Objective: To monitor the progress of an this compound reaction in real-time and observe changes in functional groups.

Materials:

  • Reactants (this compound, electrophile, catalyst)

  • A suitable solvent

  • A reactor equipped with an in-situ Attenuated Total Reflectance (ATR)-FTIR probe.

Procedure:

  • Set up the reaction in the reactor equipped with the ATR-FTIR probe.

  • Record a background spectrum of the solvent and any starting materials that are initially present.

  • Initiate the reaction by adding the final reagent (e.g., the catalyst or this compound).

  • Continuously record FTIR spectra at regular intervals throughout the course of the reaction.

  • Analyze the spectral data for the disappearance of reactant peaks and the appearance of product and intermediate peaks. For example, in a reaction with a carbonyl compound, the C=O stretching band of the reactant will decrease, and new bands corresponding to the product and potentially a Lewis acid-carbonyl adduct will appear.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for characterizing intermediates.

Hosomi_Sakurai_Mechanism cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_desilylation Desilylation E Electrophile (R₂C=O) Activated_E Activated Electrophile [R₂C=O-LA] E->Activated_E + LA LA Lewis Acid (e.g., TiCl₄) Carbocation β-Silyl Carbocation Intermediate Activated_E->Carbocation AllylTMS This compound AllylTMS->Carbocation Product Allylated Product Carbocation->Product - Me₃Si⁺

Caption: Lewis Acid-Catalyzed Hosomi-Sakurai Reaction Pathway.

Fluoride_Catalyzed_Mechanism AllylTMS This compound Pentacoordinate Pentacoordinate Silicate Intermediate AllylTMS->Pentacoordinate + F⁻ F_ion Fluoride Ion (F⁻) Allyl_Anion Allyl Anion Pentacoordinate->Allyl_Anion - Me₃SiF Product Allylated Product Allyl_Anion->Product + E⁺ Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Fluoride-Catalyzed Allylation Pathway.

Experimental_Workflow start Reaction Setup in_situ In-situ Monitoring (FTIR, NMR) start->in_situ trapping Chemical Trapping start->trapping low_temp Low-Temperature Quench start->low_temp data Data Interpretation & Structural Elucidation in_situ->data analysis Analysis of Trapped Species/Intermediates trapping->analysis low_temp->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms epr EPR Spectroscopy (for radical intermediates) analysis->epr nmr->data ms->data epr->data

Caption: General Workflow for Intermediate Characterization.

Conclusion

The characterization of intermediates in this compound reactions is a challenging yet essential task for a deeper understanding and control of these important synthetic transformations. While β-silyl carbocations have been successfully characterized by low-temperature NMR, and the presence of other intermediates can be inferred through trapping experiments and mass spectrometry, a comprehensive picture often requires the application of multiple analytical techniques. In-situ FTIR provides valuable kinetic information, while EPR is indispensable for the detection of radical intermediates. By selecting the appropriate combination of these methods, researchers can gain significant insights into the intricate mechanisms of this compound reactions, paving the way for the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to Isotopic Labeling: Allyltrimethylsilane as a Versatile Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise introduction of isotopes into organic molecules is a cornerstone of modern chemical and biomedical research. This guide provides a comprehensive comparison of isotopic labeling methodologies, with a focus on the potential utility of allyltrimethylsilane as a versatile labeling agent. We will explore its performance in the context of established methods for deuterium, carbon-13, and positron emission tomography (PET) isotope (fluorine-18 and carbon-11) labeling, supported by experimental data and detailed protocols.

Performance Comparison: Reactivity and Synthetic Considerations

This compound is known for its role in the Hosomi-Sakurai reaction, a Lewis acid-promoted allylation of electrophiles. Its reactivity is intermediate between the less reactive allylsilanes and the more reactive but also more toxic allylstannanes. This balanced reactivity can be advantageous in achieving high selectivity. The performance of this compound in isotopic labeling can be conceptually compared to established methods for incorporating various isotopes.

Quantitative Data Summary

The following tables provide a comparative overview of key performance indicators for isotopic labeling using this compound (proposed) versus established methodologies.

Table 1: Comparison of Deuterium Labeling Methods

FeatureThis compound (Proposed)Catalytic H-D Exchange
Reagent Deuterated this compoundD₂O, D₂ gas
Reaction Type Hosomi-Sakurai AllylationAcid/Base or Metal Catalyzed Exchange
Substrate Scope Aldehydes, ketones, imines, etc.Molecules with exchangeable protons
Selectivity High regioselectivityCan be non-selective
Conditions Lewis acid, low temperatureVaries (mild to harsh)
Key Advantage Introduces a deuterated allyl groupDirect deuteration of C-H bonds
Key Disadvantage Requires synthesis of labeled reagentPotential for scrambling

Table 2: Comparison of Carbon-13 Labeling Methods

FeatureThis compound (Proposed)¹³C-Labeled Building Blocks
Reagent ¹³C-labeled this compound¹³CO₂, ¹³CH₃I, etc.
Reaction Type Hosomi-Sakurai AllylationGrignard, methylation, etc.
Substrate Scope Aldehydes, ketones, imines, etc.Varies with building block
Selectivity High regioselectivityHigh
Conditions Lewis acid, low temperatureVaries
Key Advantage Introduces a ¹³C-labeled allyl groupWide availability of simple precursors
Key Disadvantage Multi-step synthesis of labeled reagentCan be costly

Table 3: Comparison of Fluorine-18 Labeling Methods for PET

FeatureThis compound (Proposed)Nucleophilic Substitution
Reagent ¹⁸F-labeled this compound[¹⁸F]Fluoride
Reaction Type Hosomi-Sakurai AllylationSₙ2 or SₙAr
Substrate Scope Aldehydes, ketones, imines, etc.Precursors with good leaving groups
Selectivity High regioselectivityHigh
Conditions Lewis acid, rapid heatingHigh temperature, aprotic solvent
Key Advantage Potential for novel tracer synthesisWell-established and automated
Key Disadvantage Synthesis of labeled reagent is challengingLimited by precursor availability

Table 4: Comparison of Carbon-11 Labeling Methods for PET

FeatureThis compound (Proposed)[¹¹C]Methylation
Reagent ¹¹C-labeled this compound[¹¹C]CH₃I, [¹¹C]CH₃OTf
Reaction Type Hosomi-Sakurai AllylationNucleophilic substitution
Substrate Scope Aldehydes, ketones, imines, etc.Precursors with O, N, S-nucleophiles
Selectivity High regioselectivityHigh
Conditions Lewis acid, very rapid synthesisHigh temperature, rapid synthesis
Key Advantage Access to ¹¹C-allylated compoundsHighly reliable and automated
Key Disadvantage Extremely challenging due to short half-lifeLimited to methylation

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that protocols involving this compound for isotopic labeling are proposed based on established procedures for non-labeled analogs.

Protocol 1: Proposed Deuterium Labeling via Hosomi-Sakurai Reaction

Objective: To synthesize a deuterated homoallylic alcohol using deuterated this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • Deuterated this compound (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the aldehyde in anhydrous dichloromethane at -78 °C under an argon atmosphere, add TiCl₄ dropwise.

  • Stir the mixture for 10 minutes.

  • Add the deuterated this compound dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Established Method for ¹⁸F-Labeling via Nucleophilic Substitution

Objective: To synthesize an ¹⁸F-labeled PET tracer by nucleophilic substitution.

Materials:

  • Precursor with a suitable leaving group (e.g., tosylate, mesylate) (5-10 mg)

  • [¹⁸F]Fluoride (produced in a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 80-120 °C for 10-15 minutes.

  • Cool the reaction and dilute with water.

  • Pass the mixture through a C18 Sep-Pak cartridge to trap the labeled product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

  • Elute the desired ¹⁸F-labeled product with ethanol or acetonitrile.

  • Purify by HPLC.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Hosomi_Sakurai_Reaction Electrophile Electrophile (e.g., Aldehyde) Intermediate Carbocation Intermediate Electrophile->Intermediate Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Electrophile This compound This compound This compound->Intermediate Nucleophilic Attack Product Homoallylic Alcohol Intermediate->Product Desilylation

Caption: The Hosomi-Sakurai reaction mechanism.

Isotopic_Labeling_Workflow cluster_allyl This compound (Proposed) cluster_established Established Methods Labeled_Allyl_Syn Synthesis of Isotopically Labeled This compound Hosomi_Sakurai Hosomi-Sakurai Reaction Labeled_Allyl_Syn->Hosomi_Sakurai Labeled_Product_A Isotopically Labeled Homoallylic Product Hosomi_Sakurai->Labeled_Product_A Labeled_Precursor Isotopically Labeled Precursor (e.g., [18F]F-) Labeling_Reaction Labeling Reaction (e.g., Nucleophilic Substitution) Labeled_Precursor->Labeling_Reaction Labeled_Product_B Isotopically Labeled Product Labeling_Reaction->Labeled_Product_B PET_Tracer_Synthesis Cyclotron Cyclotron Isotope Isotope ([18F]F- or [11C]CO2) Cyclotron->Isotope Radiosynthesis Automated Radiosynthesis Module Isotope->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control Purification->QC Final_Product Injectable PET Tracer QC->Final_Product

References

A Comparative Kinetic Analysis of Allyltrimethylsilane Reactions for Drug Development and Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents and a deep understanding of their reaction kinetics are paramount for efficient and predictable synthesis. Allyltrimethylsilane has emerged as a versatile and widely used reagent for the introduction of an allyl group in organic synthesis. This guide provides an objective comparison of the kinetic performance of this compound in key reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in informed decision-making.

This analysis focuses on two primary classes of reactions involving this compound: electrophilic substitution with carbocationic intermediates and the Lewis acid-catalyzed addition to carbonyl compounds, commonly known as the Hosomi-Sakurai reaction. By examining the quantitative kinetic data, we can delineate the reactivity of this compound and compare it with alternative organometallic reagents.

Comparative Kinetics of Electrophilic Substitution

The reaction of this compound with stabilized carbocations, such as diarylcarbenium ions, provides a quantitative measure of its nucleophilicity. The kinetics of these reactions are typically second-order, and the rate constants offer a basis for comparison with other allylic organometallic compounds.

Data Presentation: Second-Order Rate Constants

The following table summarizes the second-order rate constants for the reaction of this compound with various diarylcarbenium ions in dichloromethane at -70 °C. For comparison, data for analogous allylgermane and allylstannane compounds are also included.

Electrophile (Diarylcarbenium Ion)Allylating AgentSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Reactivity
(p-Anisyl)₂CH⁺This compound1.97 x 10²1
(p-Anisyl)₂CH⁺Allyltriphenylgermane1.1 x 10³5.6
(p-Anisyl)₂CH⁺Allyltriphenylstannane3.1 x 10⁵1600
(p-Tolyl)₂CH⁺This compound1.2 x 10¹1
(p-Tolyl)₂CH⁺Allyltriphenylgermane6.7 x 10¹5.6
(p-Tolyl)₂CH⁺Allyltriphenylstannane1.9 x 10⁴1583

Data sourced from Hagen, G.; Mayr, H. J. Am. Chem. Soc. 1991, 113, 13, 4954–4961.[1][2]

The data clearly indicates that the reactivity of the allylic organometallic compounds in electrophilic substitution increases significantly down Group 14 of the periodic table, with the order of reactivity being allylstannanes > allylgermanes > allylsilanes.[1][3] This trend is attributed to the increasing polarizability and weaker carbon-metal bond strength, which enhances the nucleophilicity of the allyl group.[3]

The Hosomi-Sakurai Reaction: Addition to Carbonyls

The Hosomi-Sakurai reaction is a cornerstone of this compound chemistry, enabling the formation of homoallylic alcohols from aldehydes and ketones. This reaction is catalyzed by Lewis acids, which activate the carbonyl electrophile towards nucleophilic attack by the allylsilane. While comprehensive kinetic data for the Hosomi-Sakurai reaction is less readily available in tabular format compared to electrophilic substitution with carbocations, the general mechanistic understanding provides valuable insights into its performance.

The reaction proceeds via a β-silyl stabilized carbocation intermediate, a key feature that dictates the regioselectivity of the addition. The stability of this intermediate facilitates the reaction, making this compound a highly effective reagent for this transformation.

Experimental Protocols

A detailed understanding of the experimental conditions under which kinetic data is obtained is crucial for reproducibility and comparison.

Protocol for Kinetic Measurement of Electrophilic Substitution

The second-order rate constants for the reaction of this compound with diarylcarbenium ions were determined using photometric methods.

Materials and Equipment:

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Stopped-flow apparatus for rapid mixing (for faster reactions)

  • Anhydrous dichloromethane as solvent

  • This compound solution of known concentration

  • Diarylcarbenium ion precursor (e.g., diarylmethyl chloride)

  • Lewis acid (if generating the carbocation in situ)

Procedure:

  • Prepare stock solutions of this compound and the diarylcarbenium ion precursor in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Generate the diarylcarbenium ion in the reaction vessel or in a separate stock solution. The concentration of the carbocation is determined by its absorbance at its characteristic λ_max.

  • The reaction is initiated by mixing the this compound solution with the diarylcarbenium ion solution in the thermostated cell of the spectrophotometer. A large excess of the allylsilane is typically used to ensure pseudo-first-order kinetics.

  • The disappearance of the diarylcarbenium ion is monitored by recording the decrease in absorbance at its λ_max over time.

  • The pseudo-first-order rate constant (k_obs) is determined from the exponential decay of the absorbance.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of this compound.

  • For reactions at low temperatures, the spectrophotometer cell and solutions are pre-cooled to the desired temperature.

Mechanistic Pathways and Visualizations

The following diagrams illustrate the key mechanistic pathways for the reactions of this compound.

Electrophilic_Substitution AllylSiMe3 This compound Intermediate β-Silyl Carbocation Intermediate AllylSiMe3->Intermediate Electrophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Elimination of Me₃Si⁺ SiMe3_plus Me₃Si⁺ Intermediate->SiMe3_plus

Caption: Mechanism of Electrophilic Substitution on this compound.

Hosomi_Sakurai_Reaction cluster_activation Activation cluster_addition Nucleophilic Addition cluster_workup Workup Carbonyl Carbonyl Compound (R₂C=O) ActivatedComplex Activated Carbonyl [R₂C=O-LA] Carbonyl->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex AllylSiMe3 This compound Intermediate β-Silyl Carbocation Intermediate ActivatedComplex->Intermediate AllylSiMe3->Intermediate Product Homoallylic Alcohol Intermediate->Product Desilylation & Protonation

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Conclusion

The kinetic analysis of this compound reactions reveals it to be a moderately reactive allylating agent, offering a good balance of stability and reactivity. While less nucleophilic than its germanium and tin counterparts in electrophilic substitution reactions, its ease of handling, lower cost, and well-defined reactivity in the presence of Lewis acids make it an invaluable tool in organic synthesis. The mechanistic understanding of the role of the β-silyl effect provides a rational basis for predicting its regioselectivity. The provided experimental protocols and mechanistic diagrams serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Comparative Guide to the Reaction Mechanisms of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allyltrimethylsilane is a versatile reagent in organic synthesis, primarily utilized for the introduction of an allyl group. Its reactivity is governed by two principal mechanistic pathways: Lewis acid-catalyzed allylation, famously known as the Hosomi-Sakurai reaction, and thermal decomposition. This guide provides a comparative analysis of these mechanisms, supported by available experimental data, to aid researchers in selecting optimal conditions for their synthetic endeavors.

Section 1: Lewis Acid-Catalyzed Allylation (Hosomi-Sakurai Reaction)

The Hosomi-Sakurai reaction involves the electrophilic substitution of an electrophile with this compound, promoted by a Lewis acid. This reaction is a cornerstone of carbon-carbon bond formation, offering high regioselectivity and stereocontrol.

Mechanism Overview

The generally accepted mechanism proceeds through the activation of the electrophile (e.g., an aldehyde or ketone) by the Lewis acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the π-bond of the this compound. A key feature of this pathway is the stabilization of the resulting β-carbocation by the silicon atom through hyperconjugation, an effect known as the β-silicon effect. Subsequent elimination of the trimethylsilyl group yields the homoallylic alcohol.

An alternative pathway involves activation of the allylsilane by fluoride ions. In this case, a hypervalent pentacoordinate silicate species is formed, which acts as a more potent nucleophile. However, this can lead to reduced regioselectivity.

Comparative Performance of Catalysts

The choice of catalyst is critical in the Hosomi-Sakurai reaction, influencing both the reaction rate and the stereochemical outcome. Below is a comparison of commonly used Lewis acids and fluoride-based catalysts.

Catalyst SystemTypical SubstratesTypical YieldsKey AdvantagesLimitations
Lewis Acids
TiCl₄Aldehydes, Ketones, AcetalsGood to ExcellentHigh reactivity, widely applicable.[1]Stoichiometric amounts often required, moisture sensitive.
SnCl₄Aldehydes, KetonesGood to ExcellentEffective catalyst.Can lead to mixtures of products with certain substrates.[2]
BF₃·OEt₂Aldehydes, Ketones, AcetalsGood to ExcellentMilder than TiCl₄, good selectivity.[1]May require higher temperatures or longer reaction times.
Bi(OTf)₃AcetalsQuantitativeHighly efficient for monoallylation of acetals, low catalyst loading.[3]Not effective for all carbonyl compounds.[3]
FeCl₃AcetalsGood to ExcellentInexpensive, effective at low catalyst loading.Primarily demonstrated for acetals.
Fluoride Catalysts
TBAF (n-Bu₄NF)Imines, AldehydesModerate to ExcellentCatalytic amounts are effective, mild conditions.Lower yields with some substrates compared to Lewis acids.
CsFIminesNo reaction (in a specific study)-Ineffective in some reported cases.
NH₄FIminesModerate-Lower yields compared to TBAF in the studied reaction.
Experimental Protocols

Lewis Acid-Catalyzed Allylation of an Aldehyde:

  • A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the aldehyde (1.0 mmol).

  • Anhydrous dichloromethane (10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • A Lewis acid, such as titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.0 mmol), is added dropwise to the stirred solution.

  • This compound (1.2 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired homoallylic alcohol.

Fluoride-Catalyzed Allylation of an Imine:

  • To a solution of the imine (0.5 mmol) and this compound (0.6 mmol) in anhydrous tetrahydrofuran (THF, 2 mL), add 4 Å molecular sieves (200 mg).

  • A solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 30 µL, 0.03 mmol) is added.

  • The reaction mixture is refluxed and monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.

Visualizing the Hosomi-Sakurai Reaction Pathways

Hosomi_Sakurai cluster_LA Lewis Acid Catalysis cluster_F Fluoride Catalysis E Electrophile (R₂C=O) Activated_E Activated Electrophile [R₂C=O-LA] E->Activated_E + LA LA Lewis Acid (e.g., TiCl₄) Intermediate_LA β-Silyl Carbocation Intermediate ATMS_LA This compound ATMS_LA->Intermediate_LA + Activated Electrophile Product_LA Homoallylic Alcohol Intermediate_LA->Product_LA - Me₃Si⁺ TMSX Me₃Si-X ATMS_F This compound Hypervalent_Si Pentacoordinate Silicate [Allyl-SiMe₃F]⁻ ATMS_F->Hypervalent_Si + F⁻ F_ion Fluoride (F⁻) Intermediate_F Alkoxide Intermediate Hypervalent_Si->Intermediate_F + Electrophile E_F Electrophile (R₂C=O) Product_F Silyl Ether TMSF Me₃SiF

Caption: Mechanisms of the Hosomi-Sakurai reaction.

Section 2: Thermal Decomposition (Pyrolysis) of this compound

At elevated temperatures, this compound undergoes decomposition through distinct mechanistic pathways. Understanding these pathways is crucial for applications in materials science, such as chemical vapor deposition, and for avoiding unwanted side reactions in high-temperature organic synthesis.

Mechanism Overview

Two primary mechanisms have been proposed for the gas-phase thermal decomposition of this compound:

  • Retro-Ene Reaction: A concerted, intramolecular process involving a six-membered transition state. This pathway leads to the elimination of propene and the formation of a transient silene (a silicon-carbon double bond species), specifically dimethylsilene.

  • Si-C Bond Homolysis: The cleavage of the silicon-allyl carbon bond to generate a trimethylsilyl radical and an allyl radical. This pathway is a radical chain process and typically requires higher activation energy.

The dominant pathway is dependent on the specific reaction conditions, particularly the temperature and pressure.

Comparative Analysis of Decomposition Pathways

Due to the challenges in studying high-temperature gas-phase reactions, detailed quantitative comparisons of product distributions under various conditions are not widely available. However, a qualitative comparison of the two main pathways is presented below.

FeatureRetro-Ene ReactionSi-C Bond Homolysis
Reaction Type Pericyclic, unimolecular eliminationRadical chain reaction
Key Intermediate Six-membered cyclic transition stateTrimethylsilyl and allyl radicals
Primary Products Dimethylsilene and PropeneTrimethylsilyl radical and Allyl radical
Activation Energy Generally lowerGenerally higher
Temperature Regime Favored at lower pyrolysis temperaturesBecomes more significant at higher temperatures
Experimental Protocols for Pyrolysis Studies

A general protocol for studying the thermal decomposition of this compound is as follows:

  • Apparatus: A flow reactor, typically a quartz tube, is placed inside a tube furnace equipped with a temperature controller. The reactor outlet is connected to an analytical instrument, such as a mass spectrometer or a gas chromatograph, often through a differentially pumped vacuum system.

  • Sample Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., helium or argon) is prepared.

  • Pyrolysis: The gas mixture is passed through the heated reactor. The temperature is systematically varied to study its effect on the product distribution.

  • Product Analysis: The products exiting the reactor are analyzed in real-time by mass spectrometry or collected for later analysis by gas chromatography. This allows for the identification and quantification of the decomposition products.

  • Kinetic Analysis: By measuring the extent of decomposition at different temperatures and residence times, kinetic parameters such as the activation energy and pre-exponential factor can be determined.

Visualizing the Thermal Decomposition Pathways

Thermal_Decomposition cluster_retro_ene Retro-Ene Reaction cluster_homolysis Si-C Bond Homolysis ATMS This compound TS_retro_ene Six-membered Transition State ATMS->TS_retro_ene Δ Products_homolysis Trimethylsilyl Radical + Allyl Radical ATMS->Products_homolysis Δ Products_retro_ene Dimethylsilene + Propene TS_retro_ene->Products_retro_ene

Caption: Thermal decomposition pathways of this compound.

Conclusion

The reaction mechanism of this compound is highly dependent on the reaction conditions. For selective carbon-carbon bond formation in organic synthesis, the Lewis acid-catalyzed Hosomi-Sakurai reaction is the method of choice, offering a high degree of control over the reaction outcome. A wide array of catalysts can be employed to optimize the reaction for specific substrates. In contrast, thermal decomposition, which becomes significant at elevated temperatures, proceeds through either a concerted retro-ene reaction or a radical homolytic cleavage. A thorough understanding of these competing pathways is essential for both synthetic applications and for the use of this compound as a precursor in materials science.

References

Safety Operating Guide

A Guide to the Safe Disposal of Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. Allyltrimethylsilane, a versatile reagent in organic synthesis, is a highly flammable liquid that also causes skin and eye irritation, necessitating strict adherence to disposal protocols.[1] This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat, must be worn. All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity, and equipment should be properly grounded to prevent static discharge.

Summary of Hazards

A clear understanding of the hazards associated with this compound is fundamental to its safe management.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid, Category 2🔥DangerH225: Highly flammable liquid and vapor.
Skin Irritation, Category 2WarningH315: Causes skin irritation.
Eye Irritation, Category 2A/2WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory irritation)WarningH335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or as regular laboratory trash.

Materials Needed:

  • Designated and properly labeled hazardous waste container.

  • Personal Protective Equipment (PPE) as specified above.

  • Chemical fume hood.

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container that is compatible with flammable organic compounds. Ensure the container is clean, dry, and in good condition. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Waste Collection: Carefully transfer the waste this compound into the designated container. Perform all transfers within a chemical fume hood to minimize inhalation exposure. Do not mix with other waste streams.

  • Container Sealing and Storage: Securely seal the waste container. Store the sealed container in a designated, cool, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

Accidental Spill Response

In the event of a spill, evacuate unnecessary personnel from the area. Remove all sources of ignition. Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood container Prepare Labeled Hazardous Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer seal_store Seal Container and Store in Designated Area transfer->seal_store No Spill spill Accidental Spill Occurs transfer->spill Spill? disposal_request Arrange for Professional Disposal seal_store->disposal_request end End: Waste Disposed Safely disposal_request->end contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill collect_spill->transfer

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Allyltrimethylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Allyltrimethylsilane (CAS No. 762-72-1). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

I. Chemical and Physical Properties

This compound is a highly flammable and volatile organosilicon compound.[1][2] Its properties necessitate careful handling to avoid ignition and exposure.

PropertyValue
Molecular Formula C6H14Si[1]
Molecular Weight 114.27 g/mol [1]
Appearance Clear, colorless liquid[2]
Boiling Point 84-88 °C
Density 0.719 g/mL at 25 °C
Flash Point 16 °C (60.8 °F) - closed cup
Solubility Insoluble in water
Autoignition Temperature 294 °C (561.2 °F)

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, requiring specific PPE to minimize exposure risks.

HazardGHS ClassificationRequired PPE
Flammability Flammable Liquid, Category 2Flame-retardant lab coat. Work in a chemical fume hood away from ignition sources.
Skin Irritation Skin Irritation, Category 2Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.
Eye Irritation Serious Eye IrritationChemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritationUse only in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

III. Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to prevent accidents and exposure. The following workflow outlines the necessary steps for safe usage in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Ground Equipment Ground/Bond Container and Receiving Equipment Prepare Work Area->Ground Equipment Dispense Chemical Dispense this compound Ground Equipment->Dispense Chemical Proceed with caution Perform Reaction Perform Chemical Reaction Dispense Chemical->Perform Reaction Close Container Tightly Close Container After Use Perform Reaction->Close Container Decontaminate Decontaminate Work Area Close Container->Decontaminate After experiment Dispose Waste Dispose of Waste in Labeled Container Decontaminate->Dispose Waste Doff PPE Doff and Dispose of Contaminated PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment, including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles.

    • Ensure the work area is in a certified chemical fume hood to ensure adequate ventilation.

    • To prevent static discharge, ground and bond all containers and receiving equipment.

  • Handling :

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.

    • Use only non-sparking tools.

    • Avoid contact with skin and eyes and inhalation of vapor or mist.

    • When transferring the liquid, do so carefully to minimize splashing.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, well-ventilated place away from sources of ignition. The recommended storage temperature is 2-8°C.

    • Store locked up.

    • Incompatible materials to avoid in storage include strong oxidizing agents, strong acids, and strong bases.

IV. Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an emergency.

IncidentFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do NOT use a water jet. Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Evacuate personnel to a safe area. Remove all sources of ignition. Contain the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a container for disposal according to local regulations.

V. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Disposal Workflow:

Disposal Workflow for this compound Collect Waste Collect Waste this compound and Contaminated Materials Label Container Label Hazardous Waste Container Clearly Collect Waste->Label Container Store Securely Store Waste Container in a Designated, Ventilated Area Label Container->Store Securely Arrange Pickup Arrange for Pickup by a Licensed Disposal Company Store Securely->Arrange Pickup

Caption: A streamlined process for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Collection :

    • Collect surplus and non-recyclable solutions in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste.

    • Handle uncleaned, empty containers as you would the product itself, as they may contain flammable residual vapors.

  • Disposal Method :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

    • Incineration may be a suitable disposal method.

    • Do not allow the product to enter drains.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyltrimethylsilane
Reactant of Route 2
Reactant of Route 2
Allyltrimethylsilane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.